Lemuteporfin
説明
特性
Key on ui mechanism of action |
Lemuteporfin is transported in the plasma primarily by lipoproteins. Once lemuteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of lemuteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. |
|---|---|
CAS番号 |
215808-49-4 |
分子式 |
C44H48N4O10 |
分子量 |
792.9 g/mol |
IUPAC名 |
dimethyl 5-ethenyl-10,14-bis[3-(2-hydroxyethoxy)-3-oxopropyl]-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate |
InChI |
InChI=1S/C44H48N4O10/c1-8-26-23(2)32-20-37-30-12-9-29(42(53)55-6)41(43(54)56-7)44(30,5)38(48-37)22-33-25(4)28(11-14-40(52)58-18-16-50)36(47-33)21-35-27(10-13-39(51)57-17-15-49)24(3)31(46-35)19-34(26)45-32/h8-9,12,19-22,41,45,47,49-50H,1,10-11,13-18H2,2-7H3 |
InChIキー |
IKKAMLAWMNGIGM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C |
正規SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OCCO)C(=C3C)CCC(=O)OCCO)C=C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
QLT0074; QLT 0074; QLT-0074; DRM05; DRM 05; DRM-05; EA 6; Lemuteporfin. |
製品の起源 |
United States |
Foundational & Exploratory
Lemuteporfin's Mechanism of Action in Photodynamic Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemuteporfin, a second-generation benzoporphyrin derivative photosensitizer, has demonstrated significant potential in the field of photodynamic therapy (PDT). Its efficacy stems from its favorable photophysical properties, rapid cellular uptake, and ability to generate cytotoxic reactive oxygen species (ROS) upon light activation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in PDT, intended for researchers, scientists, and professionals in drug development. The guide synthesizes available data, outlines relevant experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding of this promising therapeutic agent.
Core Mechanism of Action
The therapeutic effect of this compound in PDT is a multi-stage process initiated by the administration of the photosensitizer, followed by its selective accumulation in target tissues and subsequent activation by light of a specific wavelength. This activation triggers a cascade of photochemical and photobiological events, ultimately leading to localized cellular and tissue destruction.
Photophysical Properties and Activation
This compound is characterized as a diethylene glycol functionalized chlorin-type photosensitizer.[1] Like other porphyrin-based photosensitizers, this compound absorbs light, transitioning from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived, more stable triplet state. This triplet state is the key initiator of the photodynamic effect.
The primary mechanism of ROS generation by porphyrin-based photosensitizers is the Type II photochemical reaction.[2][3] In this process, the excited triplet state of this compound transfers its energy directly to molecular oxygen (³O₂), which is abundant in most tissues. This energy transfer converts ground-state oxygen into the highly reactive and cytotoxic singlet oxygen (¹O₂).[2] A secondary, Type I mechanism may also occur, where the photosensitizer in its triplet state reacts directly with a substrate to produce free radicals. These radicals can then interact with molecular oxygen to form other ROS such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[2]
// Nodes Lemuteporfin_GS [label="this compound\n(Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"]; Light [label="Light\n(Red Light)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Lemuteporfin_S1 [label="this compound\n(Excited Singlet State)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lemuteporfin_T1 [label="this compound\n(Excited Triplet State)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen_GS [label="Molecular Oxygen\n(³O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Singlet_Oxygen [label="Singlet Oxygen\n(¹O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Biological Substrate\n(e.g., lipids, proteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radicals [label="Free Radicals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_ROS [label="Other ROS\n(O₂⁻, H₂O₂, •OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Damage [label="Cellular Damage\n(Oxidative Stress)", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Light -> Lemuteporfin_GS [label="Absorption"]; Lemuteporfin_GS -> Lemuteporfin_S1 [label="Excitation"]; Lemuteporfin_S1 -> Lemuteporfin_T1 [label="Intersystem\nCrossing"]; Lemuteporfin_T1 -> Oxygen_GS [label="Energy Transfer\n(Type II)", dir=back]; Oxygen_GS -> Singlet_Oxygen; Lemuteporfin_T1 -> Substrate [label="Electron/Hydrogen\nTransfer (Type I)", dir=back]; Substrate -> Radicals; Radicals -> Oxygen_GS [dir=back]; Oxygen_GS -> Other_ROS; Singlet_Oxygen -> Cell_Damage; Other_ROS -> Cell_Damage; }
Cellular Uptake and Localization
A crucial aspect of an effective photosensitizer is its ability to be taken up by and localized within target cells. This compound exhibits rapid cellular uptake, with maximum intracellular levels reached within 20 minutes of in vitro administration.[1] This rapid uptake is advantageous for clinical applications, potentially reducing the time between drug administration and light treatment. Studies have also shown that mitogen-activated lymphoid cells accumulate more this compound than their quiescent counterparts, suggesting a degree of selectivity for rapidly proliferating cells, a hallmark of cancerous tissue.[1]
The subcellular localization of a photosensitizer is a key determinant of the primary targets of photodamage and the subsequent cell death pathways that are activated. While the precise subcellular localization of this compound is not definitively established, its amphiphilic character suggests it likely localizes in cellular membranes.[4] This is consistent with other porphyrin-based photosensitizers which are known to accumulate in the plasma membrane, mitochondria, endoplasmic reticulum, and lysosomes. Damage to these organelles by ROS initiates distinct signaling cascades leading to cell death.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that specific photophysical parameters like singlet oxygen quantum yield are not yet publicly available and the data on photobleaching is comparative.
| Parameter | Value/Observation | Reference |
| Cellular Uptake (in vitro) | Maximum levels reached within 20 minutes. | [1] |
| In vivo Clearance | Rapid clearance from the skin within 24 hours. | [1] |
| In vivo Efficacy (Mouse Model) | Tumor growth suppression at 1.4 µmol/kg with 50 J/cm² red light. | [1] |
| Photobleaching Rate | Faster than Verteporfin. | [4] |
Experimental Protocols
Detailed experimental protocols specific to this compound are not extensively published. However, based on studies of similar photosensitizers, the following outlines generalized methodologies for key experiments.
In Vitro Photodynamic Therapy Protocol
This protocol describes a general workflow for assessing the in vitro efficacy of this compound-PDT.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Seeding [label="Cell Seeding\n(e.g., 96-well plate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation_24h [label="24h Incubation\n(Allow attachment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lemuteporfin_Incubation [label="this compound Incubation\n(Varying concentrations,\nin the dark)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with PBS\n(Remove excess drug)", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiation [label="Light Irradiation\n(Specific wavelength and\nlight dose)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_Incubation [label="Post-Irradiation Incubation\n(24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTT, AlamarBlue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cell_Seeding; Cell_Seeding -> Incubation_24h; Incubation_24h -> Lemuteporfin_Incubation; Lemuteporfin_Incubation -> Wash; Wash -> Irradiation; Irradiation -> Post_Incubation; Post_Incubation -> Viability_Assay; Viability_Assay -> End; }
-
Cell Culture: Plate target cancer cells in appropriate culture vessels (e.g., 96-well plates for viability assays) and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in cell culture medium. Replace the medium in the cell plates with the this compound-containing medium and incubate for a specified period (e.g., 20 minutes to 4 hours) in the dark.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Light Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the cells with a light source of the appropriate wavelength for this compound's absorption maximum in the red region of the spectrum. The light dose (J/cm²) is controlled by the power density (mW/cm²) and the duration of exposure.
-
Post-Irradiation Incubation: Following irradiation, return the cells to the incubator for a period of 24 to 48 hours.
-
Assessment of Cell Viability: Determine cell viability using a standard assay such as MTT, MTS, or a fluorescence-based assay like AlamarBlue.
In Vivo Animal Model Protocol for PDT
The following provides a general framework for preclinical evaluation of this compound-PDT in a tumor-bearing animal model.
-
Tumor Model Establishment: Induce tumor formation in immunocompromised mice by subcutaneous or orthotopic injection of cancer cells. Allow the tumors to reach a palpable size.
-
Photosensitizer Administration: Administer this compound to the tumor-bearing mice, typically via intravenous injection. The dosage will need to be optimized for the specific tumor model.
-
Drug-Light Interval (DLI): Allow a specific time interval between drug administration and light application for optimal tumor accumulation and clearance from surrounding healthy tissues.
-
Light Delivery: Anesthetize the mice and deliver light of the appropriate wavelength to the tumor site using a laser coupled to a fiber optic diffuser. The light dose is a critical parameter to be optimized.
-
Tumor Response Monitoring: Monitor tumor growth over time by measuring tumor volume. The efficacy of the treatment is assessed by comparing tumor growth in treated animals to control groups.
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.
Signaling Pathways in this compound-Mediated PDT
The cellular damage induced by ROS triggers a complex network of signaling pathways that ultimately determine the fate of the cell, leading to either survival or death through apoptosis or necrosis. While specific signaling studies on this compound are limited, the pathways activated by other porphyrin-based photosensitizers provide a likely model for its mechanism of action.
Apoptosis Induction
PDT is a potent inducer of apoptosis. The subcellular localization of the photosensitizer plays a critical role in the initiation of apoptotic signaling.
-
Mitochondrial Damage: If this compound localizes to the mitochondria, ROS-induced damage to the mitochondrial membrane can lead to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, culminating in apoptosis.
-
Endoplasmic Reticulum (ER) Stress: Damage to the ER can trigger the unfolded protein response (UPR) and lead to the release of calcium, which can also activate apoptotic pathways.
// Nodes PDT [label="this compound-PDT", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDamage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="ER Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; UPR [label="Unfolded Protein\nResponse (UPR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Calcium [label="Ca²⁺ Release", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PDT -> ROS; ROS -> Mitochondria; ROS -> ER; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; ER -> UPR; ER -> Calcium; UPR -> Apoptosis; Calcium -> Apoptosis; Caspase3 -> Apoptosis; }
Vascular Effects
In addition to direct tumor cell killing, PDT with many photosensitizers, likely including this compound, exerts significant damage to the tumor vasculature.
-
Endothelial Cell Damage: ROS generated during PDT can damage the endothelial cells lining the tumor blood vessels.
-
Increased Vascular Permeability: Damage to endothelial cells leads to increased permeability of the blood vessels, causing leakage of plasma and other blood components into the tumor interstitium.
-
Vasoconstriction and Thrombus Formation: PDT can induce the release of vasoactive molecules, leading to vasoconstriction. Damage to the endothelium also exposes the underlying basement membrane, triggering platelet aggregation and the formation of thrombi.
-
Vascular Shutdown and Hypoxia: The combination of vasoconstriction, thrombosis, and increased permeability leads to a shutdown of blood flow to the tumor. This results in severe hypoxia and nutrient deprivation, contributing significantly to tumor destruction.
Conclusion and Future Directions
This compound is a potent and promising photosensitizer for photodynamic therapy, characterized by its rapid cellular uptake and efficient generation of reactive oxygen species. While the general mechanism of action aligns with that of other porphyrin-based photosensitizers, further research is needed to fully elucidate its specific properties and biological effects.
Future research should focus on:
-
Quantitative Photophysical Characterization: Determining the singlet oxygen quantum yield of this compound in various solvent and cellular environments.
-
Detailed Subcellular Localization Studies: Precisely identifying the organelles in which this compound accumulates to better predict the primary sites of photodamage.
-
Elucidation of Specific Signaling Pathways: Investigating the specific signaling cascades activated by this compound-PDT in different cancer cell types to identify potential targets for combination therapies.
-
Optimization of Treatment Parameters: Further refinement of drug and light dosimetry for various tumor models to maximize therapeutic efficacy and minimize side effects.
A deeper understanding of these aspects will be crucial for the successful clinical translation and application of this compound in the treatment of cancer and other diseases.
References
- 1. Photobleaching kinetics of Verteporfin and this compound in cells and optically trapped multilamellar vesicles using two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Lemuteporfin: A Technical Guide to its Synthesis and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and chemical structure elucidation of lemuteporfin, a promising photosensitizer for photodynamic therapy. This document details the synthetic pathways, experimental protocols, and analytical data required for the preparation and characterization of this benzoporphyrin derivative.
Introduction
This compound is a second-generation photosensitizer, a benzoporphyrin-derived chlorin-like molecule functionalized with diethylene glycol moieties.[1] Its molecular formula is C₄₄H₄₈N₄O₁₀, and it has a molecular weight of 792.87 g/mol .[1] Like other photosensitizers, this compound can be activated by light to produce reactive oxygen species, which can induce localized cellular damage, making it a candidate for targeted therapies.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the creation of a benzoporphyrin derivative (BPD) core, followed by functionalization with diethylene glycol side chains. A general synthetic strategy involves the modification of a precursor benzoporphyrin derivative dimethyl ester.
Synthesis of the Benzoporphyrin Derivative (BPD) Core
The core structure of this compound is a benzoporphyrin derivative. These are typically synthesized from readily available porphyrins, such as hematoporphyrin-IX dimethyl ester.[2] A common method for creating the "benzo" fused ring system is through a Diels-Alder reaction.
A general workflow for the synthesis of the BPD core is outlined below:
Caption: General workflow for the synthesis of the BPD core.
Functionalization with Diethylene Glycol
The final step in the synthesis of this compound is the addition of the diethylene glycol side chains. This is achieved through an esterification reaction, where the methyl ester groups of the BPD precursor are transesterified with diethylene glycol.
Experimental Protocol: Synthesis of Diethylene Glycol Functionalized Benzoporphyrin Derivative
This protocol is adapted from a general procedure for the synthesis of ethylene glycol esters of benzoporphyrin derivatives.[3]
Materials:
-
Benzoporphyrin derivative dimethyl ester (BPD-DB dimethyl ester)
-
Diethylene glycol
-
Dichloromethane (CH₂Cl₂)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Dissolve the benzoporphyrin derivative dimethyl ester in a mixture of diethylene glycol and dichloromethane.
-
Carefully add a catalytic amount of sulfuric acid to the solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is performed using column chromatography or preparative HPLC to yield the pure diethylene glycol functionalized benzoporphyrin derivative.
Quantitative Data:
| Parameter | Value |
| Starting Material | BPD-DB dimethyl ester |
| Reagents | Diethylene glycol, H₂SO₄, CH₂Cl₂ |
| Reaction Type | Transesterification |
| Purity (Post-Purification) | >95% (typical) |
Chemical Structure Elucidation
The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation patterns, which can help confirm the structure.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]⁺ | 793.34 |
| [M+Na]⁺ | 815.32 |
Note: These are theoretical values for C₄₄H₄₈N₄O₁₀. Actual values may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in the this compound molecule.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the porphyrin core protons, the vinyl group protons, the methyl groups, and the protons of the diethylene glycol side chains. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms present in the molecule, including the sp² carbons of the aromatic core and the sp³ carbons of the side chains.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.
The general workflow for structure elucidation is as follows:
Caption: General workflow for the structural elucidation of this compound.
Purification and Characterization
Purification
High-performance liquid chromatography (HPLC) is the method of choice for the purification of this compound to a high degree of purity required for research and clinical applications.
Experimental Protocol: HPLC Purification
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape.
-
Detection: UV-Vis detection at the characteristic absorption maxima of the porphyrin macrocycle (Soret and Q-bands).
-
Fraction Collection: Fractions corresponding to the main peak are collected, combined, and the solvent is removed to yield the purified product.
Characterization
The purity of the final compound is assessed by analytical HPLC. The identity is confirmed by co-elution with a reference standard (if available) and by the spectroscopic methods detailed in the structure elucidation section.
Conclusion
The synthesis and structural elucidation of this compound require a combination of organic synthesis techniques and advanced analytical methods. The ability to produce this diethylene glycol-functionalized benzoporphyrin derivative with high purity is crucial for its further investigation as a photosensitizer in photodynamic therapy and other potential applications. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals working with this class of compounds.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Benzoporphyrin derivatives: synthesis, structure and preliminary biological activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Use of ethylene glycol esters of monohydrobenzoporphyrin derivatives as photoactive agents - Patent 1177795 [data.epo.org]
Spectroscopic Characteristics of Lemuteporfin for Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemuteporfin, a second-generation photosensitizer, is a diethylene glycol benzoporphyrin derivative with significant potential in photodynamic therapy (PDT) and biomedical imaging. Its amphiphilic nature, attributed to the symmetrical diethylene glycol groups, facilitates rapid cellular uptake and efficient photosensitization. This technical guide provides an in-depth overview of the core spectroscopic characteristics of this compound relevant to its application in cellular and in vivo imaging, based on available data for closely related benzoporphyrin derivatives, specifically Benzoporphyrin Derivative Monoacid Ring A (BPD-MA), which shares the same core chromophore.
Spectroscopic Properties
The utility of this compound as an imaging agent is fundamentally linked to its photophysical properties. While specific quantitative data for this compound is not extensively published, the characteristics of the structurally analogous BPD-MA provide a strong and reliable reference. These properties govern the efficiency of light absorption and subsequent fluorescence emission, which are critical for high-resolution imaging.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic parameters for Benzoporphyrin Derivative Monoacid Ring A (BPD-MA), which are expected to be highly representative of this compound.
| Spectroscopic Parameter | Value | Solvent/Conditions | Significance in Imaging |
| Absorption Maximum (λmax) | ~688 nm | Organic Solvents | Enables excitation with red light, which has deeper tissue penetration, minimizing damage to surrounding healthy tissue.[1][2] |
| Molar Extinction Coefficient (ε) | ~33,000 M⁻¹cm⁻¹ | Organic Solvents | A high molar extinction coefficient indicates efficient light absorption, leading to a strong fluorescence signal for imaging.[1][2] |
| Fluorescence Emission Maximum (λem) | Not explicitly stated for BPD-MA, but expected in the red to near-infrared region. | - | Emission in the red/NIR window allows for sensitive detection with reduced background autofluorescence from biological tissues. |
| Fluorescence Quantum Yield (Φf) | 0.05 | Methanol (Air-saturated) | This value represents the efficiency of converting absorbed light into fluorescence. While seemingly low, it is sufficient for imaging and indicative of a high triplet state yield, which is crucial for PDT efficacy.[1][2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.78 | - | A high singlet oxygen quantum yield underscores its potential as a potent photosensitizer for PDT, where the generation of reactive oxygen species is the primary therapeutic mechanism.[1][2] |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound in imaging studies. The following methodologies are based on established protocols for benzoporphyrin derivatives like BPD-MA and can be adapted for this compound.
In Vitro Cellular Imaging of this compound Uptake and Localization
This protocol outlines the steps for visualizing the intracellular accumulation of this compound in cultured cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells (e.g., cancer cell line)
-
Confocal microscope with appropriate laser lines and emission filters
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
This compound Incubation: Prepare a working solution of this compound in cell culture medium at the desired concentration. Remove the old medium from the cells and add the this compound-containing medium. Incubation time can be varied to study uptake kinetics. Studies with this compound have shown rapid cellular uptake, with maximum levels reached within 20 minutes.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells three times with PBS to remove any unbound photosensitizer.
-
Imaging: Add fresh cell culture medium to the cells. Visualize the intracellular fluorescence of this compound using a confocal microscope.
-
Excitation: Use a laser line close to the absorption maximum of this compound (e.g., 633 nm or 647 nm).
-
Emission: Collect the fluorescence emission in the red to near-infrared range.
-
In Vivo Fluorescence Imaging in a Mouse Model
This protocol describes the imaging of this compound biodistribution in a preclinical mouse model.
Materials:
-
This compound formulated for intravenous injection
-
Tumor-bearing mice (or other relevant model)
-
In vivo imaging system (e.g., IVIS, Pearl) with appropriate excitation and emission filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer.
-
This compound Administration: Administer this compound intravenously (e.g., via tail vein injection). Doses as low as 1.4 µmol/kg have been shown to be effective for tumor suppression in mouse models.
-
Imaging: At various time points post-injection, place the anesthetized mouse in the imaging system.
-
Excitation: Use an excitation source appropriate for this compound (e.g., ~675 nm).
-
Emission: Collect the fluorescence emission using a filter that captures the red/NIR signal.
-
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) over time to determine the pharmacokinetics and tumor accumulation of this compound. Fluorescence in the skin has been observed to increase rapidly within the first few minutes and then decrease over 24 hours.
Visualizations
Experimental Workflow for In Vitro Imaging
Caption: Workflow for in vitro cellular imaging with this compound.
Proposed Signaling Pathway in Photodynamic Therapy
The therapeutic effect of benzoporphyrin derivatives like this compound in PDT is primarily mediated by the generation of reactive oxygen species (ROS), which can induce various forms of cell death. For the related compound Verteporfin, inhibition of the Hippo signaling pathway has also been proposed as a mechanism of action.
Caption: Proposed mechanisms of this compound in PDT.
Conclusion
This compound's favorable spectroscopic properties, characterized by strong absorption in the red spectral region and efficient fluorescence, make it a promising candidate for both preclinical and potentially clinical imaging applications. The provided data, based on the closely related BPD-MA, and the outlined experimental protocols offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the field of biomedical imaging and photodynamic therapy. Further studies to precisely quantify the spectroscopic parameters of this compound are warranted to fully elucidate its capabilities.
References
In Vitro Cytotoxicity of Lemuteporfin: A Technical Guide for Researchers
An In-depth Examination of the Photodynamic Efficacy of Lemuteporfin Against Cancer Cell Lines
This compound, a second-generation photosensitizer, has demonstrated significant potential in photodynamic therapy (PDT) for various malignancies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, experimental protocols for assessing its efficacy, and the signaling pathways implicated in its anticancer effects. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound and Photodynamic Therapy
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) in a targeted manner, leading to cell death and tumor ablation. This compound, a benzoporphyrin derivative, is a highly potent photosensitizer that is activated by light, resulting in the production of singlet oxygen and other ROS. These highly reactive molecules induce cellular damage, primarily through the induction of apoptosis, and disrupt the tumor microenvironment. Studies have shown that this compound exhibits rapid cellular uptake and is effective at low nanomolar concentrations, highlighting its potential as a powerful agent in PDT.
Quantitative Analysis of In Vitro Cytotoxicity
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, existing research indicates its high potency. In studies involving the murine leukemia cell line L1210, this compound demonstrated the ability to kill cells at low nanomolar concentrations upon exposure to activating light.[1]
For comparative purposes and to guide future research, the following table provides a template for summarizing the cytotoxic effects of this compound. Researchers are encouraged to populate this table with their own experimental data.
| Cell Line | Cancer Type | Incubation Time (h) | Light Dose (J/cm²) | IC50 (nM) | Viability Assay | Reference |
| L1210 | Leukemia | - | - | Low nanomolar | - | [1] |
| U343 | Glioblastoma | - | - | - | - | |
| e.g., MCF-7 | Breast Cancer | 24 | 1 | Data Point | MTT | [Your Study] |
| e.g., A549 | Lung Cancer | 24 | 1 | Data Point | MTT | [Your Study] |
| e.g., HeLa | Cervical Cancer | 24 | 1 | Data Point | MTT | [Your Study] |
Experimental Protocols
To ensure reproducibility and standardization of in vitro cytotoxicity studies of this compound, detailed experimental protocols are crucial. Below are methodologies for key experiments.
Cell Culture
A variety of cancer cell lines can be utilized to assess the in vitro cytotoxicity of this compound. Commonly used cell lines for cancer research include, but are not limited to, L1210 (leukemia) and U343 (glioblastoma). Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Preparation of this compound Stock Solution
A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1 mM. The stock solution should be stored at -20°C and protected from light. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
In Vitro Photodynamic Therapy Protocol
The following workflow outlines the general procedure for conducting in vitro PDT experiments with this compound.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Following the post-irradiation incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
The neutral red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
After the post-irradiation incubation, replace the culture medium with a medium containing neutral red and incubate for 2-3 hours.
-
Wash the cells with a fixation solution.
-
Add a destaining solution to extract the dye.
-
Measure the absorbance at a wavelength of 540 nm.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest the cells after treatment.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Caspases are a family of proteases that play a crucial role in apoptosis. Their activity can be measured using fluorometric or colorimetric assays.
-
Lyse the treated cells.
-
Add a caspase-specific substrate conjugated to a fluorophore or a chromophore.
-
Incubate to allow the caspase to cleave the substrate.
-
Measure the fluorescence or absorbance to determine caspase activity.
Signaling Pathways in this compound-Mediated Cytotoxicity
The cytotoxic effects of this compound-mediated PDT are primarily driven by the generation of ROS, which in turn activate a cascade of signaling pathways leading to apoptosis.
Upon light activation, this compound generates high levels of ROS. This oxidative stress leads to damage of various cellular components, including the mitochondria. Mitochondrial damage results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
In addition to the intrinsic pathway, ROS generated by PDT can also influence other signaling cascades that regulate cell survival and death.
The mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are often activated by oxidative stress and can promote apoptosis. Conversely, the phosphatidylinositol 3-kinase (PI3K)/Akt and nuclear factor-kappa B (NF-κB) pathways are generally considered pro-survival pathways that can be modulated by ROS, and their inhibition can enhance the efficacy of PDT. The precise signaling outcomes are often cell-type and context-dependent.
Conclusion
This compound is a highly effective photosensitizer for in vitro photodynamic therapy, inducing cytotoxicity in cancer cells at low nanomolar concentrations. The primary mechanism of action involves the generation of ROS, leading to the induction of apoptosis primarily through the mitochondrial pathway. Further research is warranted to establish a comprehensive profile of this compound's cytotoxicity across a broader range of cancer cell lines and to further elucidate the specific signaling pathways that govern its anticancer activity. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance the understanding and application of this compound in cancer therapy.
References
A Technical Guide to Lemuteporfin: Cellular Uptake, Subcellular Localization, and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular uptake, subcellular localization, and associated signaling pathways of Lemuteporfin, a potent photosensitizer in photodynamic therapy (PDT). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding for researchers and professionals in drug development. Given the limited specific quantitative data for this compound, data from its close structural analog, Verteporfin (a benzoporphyrin derivative), is included for comparative purposes, with all instances clearly noted.
Data Presentation: Quantitative Analysis of Cellular Uptake and Localization
The cellular uptake and subsequent subcellular distribution of a photosensitizer are critical determinants of its efficacy in photodynamic therapy. Below are tabulated summaries of quantitative data gathered from in vitro studies on this compound and its analog, Verteporfin.
This compound: Cellular Uptake Characteristics
While specific quantitative uptake rates for this compound are not extensively documented in publicly available literature, existing studies characterize its uptake as a rapid process.
| Cell Line | Key Findings | Citation |
| Murine leukemia L1210 cells | Maximum cellular uptake reached within 20 minutes. | [1] |
| Mitogen-activated lymphoid cells | Accumulated more this compound than their quiescent counterparts, suggesting selectivity for rapidly dividing cells. | [1] |
| U343 glioma cells | This compound photobleached at a faster rate than Verteporfin, suggesting differences in localization and mobility within cellular membranes. | [2] |
Verteporfin (BPD-MA): Cellular Uptake Kinetics
Verteporfin, being a more extensively studied benzoporphyrin derivative, offers more detailed quantitative insights into its cellular uptake.
| Cell Line | Concentration | Incubation Time | Maximum Fluorescence Intensity (arbitrary units) | Citation |
| PROb (colonic origin) | 1.75 µg/mL | 2 hours | 8,300 | [3] |
| REGb (colonic origin) | 1.75 µg/mL | 1 hour | 4,900 | [3] |
| SKOV3 (ovarian cancer) | Not specified | 2 hours | Maximal binding observed | [4] |
| IGROV1 (ovarian cancer) | Not specified | 2 hours | Maximal binding observed | [4] |
| OVCAR3 (ovarian cancer) | Not specified | 2 hours | Maximal binding observed | [4] |
Subcellular Localization
The efficacy of PDT is highly dependent on the localization of the photosensitizer within specific cellular organelles. Damage to mitochondria, for instance, can efficiently trigger apoptosis.
| Photosensitizer | Cell Line | Organelle(s) of Primary Localization | Key Findings | Citation |
| Verteporfin | PROb and REGb (colonic origin) | Cytoplasm | Stronger cytoplasmic than nuclear fluorescence observed. | [3] |
| Verteporfin | AsPC-1 and PANC-1 (pancreatic cancer) | Primarily in the outer crust of tumor nodules at early uptake times. | Localization changes with increasing uptake time. | [5] |
| Verteporfin | SKOV3 and OVCAR3 (ovarian cancer) | Cytoplasm | Confocal microscopy confirmed internalization and cytoplasmic localization. | [4] |
| Verteporfin | AsPC-1 and BxPC-3 (pancreatic cancer) | Mitochondria | After treatment with gemcitabine, Verteporfin was observed primarily in the mitochondria of living cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound uptake and subcellular localization.
Cell Culture
-
Cell Lines: Murine leukemia L1210 cells, U343 human glioma cells, or other relevant cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate culture vessels (e.g., 96-well plates for uptake assays, chambered cover glasses for microscopy).
Photosensitizer Uptake Assay
This protocol allows for the quantification of photosensitizer uptake over time.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Photosensitizer Incubation: Prepare a stock solution of this compound or Verteporfin in DMSO and dilute to the desired final concentration in a complete culture medium. Replace the medium in the wells with the photosensitizer-containing medium.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Washing: After each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Cell Lysis: Add a lysis buffer (e.g., 0.1% SDS in PBS) to each well and incubate for 20 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths for the photosensitizer (for Verteporfin, excitation ~420 nm, emission ~690 nm).
-
Data Normalization: Normalize the fluorescence intensity to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay).
Subcellular Fractionation
This protocol enables the isolation of different organelles to determine the concentration of the photosensitizer in each fraction.
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency in large culture dishes and incubate with the photosensitizer for the desired time.
-
Harvesting: Wash cells with ice-cold PBS and harvest using a cell scraper.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi). The final supernatant is the cytosolic fraction.
-
-
Quantification: Resuspend each organelle pellet in a suitable buffer and measure the fluorescence of the photosensitizer. Normalize the fluorescence to the protein content of each fraction.
Fluorescence Microscopy for Subcellular Localization
This method allows for the direct visualization of the photosensitizer's location within the cell.
-
Cell Seeding: Seed cells on glass-bottom dishes or chambered cover glasses.
-
Organelle Staining (Optional): To co-localize the photosensitizer with specific organelles, incubate the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) according to the manufacturer's instructions.
-
Photosensitizer Incubation: Incubate the cells with the photosensitizer at the desired concentration and for the appropriate duration.
-
Washing and Fixation: Wash the cells with PBS. For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing. For live-cell imaging, replace the medium with a clear imaging buffer.
-
Imaging: Acquire images using a confocal or fluorescence microscope equipped with the appropriate filter sets for the photosensitizer and any organelle trackers used.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways associated with this compound and its analogs.
Experimental Workflow: this compound Uptake and Localization
Caption: Experimental workflows for studying this compound uptake and localization.
Signaling Pathway: Verteporfin-Mediated Photodynamic Therapy and Apoptosis
Caption: Verteporfin-PDT induced apoptosis signaling pathway.
Signaling Pathway: Verteporfin's Dual Role in Targeting YAP-TEAD and mTOR Pathways
Caption: Dual inhibitory and modulatory roles of Verteporfin on cellular signaling.
References
- 1. The clinically used photosensitizer Verteporfin (VP) inhibits YAP-TEAD and human retinoblastoma cell growth in vitro without light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photobleaching kinetics of Verteporfin and this compound in cells and optically trapped multilamellar vesicles using two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Lemuteporfin: A Technical Guide to Photostability and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemuteporfin is a second-generation photosensitizer belonging to the benzoporphyrin derivative class of compounds. Like other photosensitizers, it is activated by light of a specific wavelength to produce reactive oxygen species (ROS), primarily singlet oxygen, which can induce localized cellular damage. This property makes it a candidate for photodynamic therapy (PDT), a treatment modality for various diseases, including certain types of cancer and ophthalmic conditions. This technical guide provides an in-depth overview of the photostability and quantum yield of this compound, crucial parameters for its efficacy and safety in clinical applications.
Core Concepts: Photostability and Quantum Yield
Photostability refers to a photosensitizer's resistance to degradation upon exposure to light. A photosensitizer that degrades too quickly (high photobleaching) may not be able to sustain the generation of ROS for a sufficient duration to achieve the desired therapeutic effect. The photobleaching quantum yield (Φpb) is a measure of this stability, with a lower value indicating greater stability.
Quantum yield , in the context of PDT, primarily refers to the singlet oxygen quantum yield (ΦΔ) . This value represents the efficiency of a photosensitizer in generating singlet oxygen upon light absorption. A higher ΦΔ is generally desirable for a more effective PDT agent.
Quantitative Data on this compound and Related Compounds
Quantitative data specifically for this compound is limited in publicly available literature. However, data from closely related benzoporphyrin derivatives and other bacteriochlorins provide valuable insights into its expected photophysical properties.
| Parameter | Compound | Value | Solvent/Environment | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | Benzoporphyrin derivative monoacid ring A (BPD-MA) | 0.78 | Organic solvents | [1] |
| Bacteriochlorin a | 0.05 | Phosphate buffer | ||
| Bacteriochlorin a | 0.33 | DMPC liposomes | ||
| Photobleaching Quantum Yield (Φpb) | Benzoporphyrin derivative monoacid ring A (BPD-MA) | ~5 x 10-5 | Organic solvents | [1] |
| Photobleaching Rate | This compound | Faster than Verteporfin | Majority of environments | [2][3] |
Mechanism of Action and Signaling Pathways
Upon activation by light, this compound transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. This initiates a cascade of events leading to localized tissue destruction, primarily through vascular occlusion.
Experimental Workflow for Evaluating this compound's Photodynamic Effect
Caption: Workflow of this compound's photodynamic action from administration to vascular occlusion.
The vascular damage is mediated by the lipoxygenase (leukotriene) and cyclooxygenase (eicosanoid) pathways.
Lipoxygenase (Leukotriene) Signaling Pathway
Oxidative stress induced by this compound-PDT can activate phospholipase A2, leading to the release of arachidonic acid from the cell membrane. The 5-lipoxygenase (5-LOX) pathway then converts arachidonic acid into various leukotrienes.
Caption: The 5-lipoxygenase pathway leading to leukotriene production after PDT.
Cyclooxygenase (Eicosanoid) Signaling Pathway
Similarly, arachidonic acid can be metabolized by cyclooxygenase (COX) enzymes, particularly COX-2 which is often upregulated in response to PDT-induced inflammation. This leads to the production of prostaglandins and thromboxanes, which are potent mediators of vascular tone and platelet aggregation.
Caption: The cyclooxygenase pathway leading to prostanoid-mediated vascular effects.
Experimental Protocols
Determination of Photostability (Photobleaching Quantum Yield)
This protocol describes a method for determining the photobleaching quantum yield (Φpb) of this compound in solution.
Materials:
-
This compound
-
Spectrophotometer
-
Fluorometer
-
Light source with a specific wavelength for this compound excitation (e.g., 690 nm laser or filtered lamp)
-
Actinometer solution (e.g., ferrioxalate)
-
Solvent (e.g., DMSO, ethanol, or a buffered solution with surfactant to prevent aggregation)
-
Cuvettes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength.
-
Actinometry: Calibrate the light source intensity using a chemical actinometer to determine the photon flux.
-
Irradiation: Irradiate the this compound solution with the calibrated light source.
-
Spectroscopic Monitoring: At regular time intervals, record the absorption spectrum of the solution. The decrease in the Q-band absorbance is indicative of photobleaching.
-
Data Analysis:
-
Calculate the number of photons absorbed by the this compound solution at each time point.
-
Determine the number of this compound molecules degraded at each time point from the change in absorbance, using the Beer-Lambert law.
-
The photobleaching quantum yield (Φpb) is the ratio of the number of molecules degraded to the number of photons absorbed.
-
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol outlines a relative method for determining the singlet oxygen quantum yield of this compound using a chemical trap and a reference photosensitizer with a known ΦΔ.
Materials:
-
This compound
-
Reference photosensitizer (e.g., methylene blue, Rose Bengal) with a known ΦΔ in the chosen solvent.
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or anthracene-9,10-dipropionic acid (ADPA)).
-
Spectrophotometer or fluorometer.
-
Light source for excitation.
-
Solvent (the same for both the sample and the reference).
-
Cuvettes.
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound and the reference photosensitizer with the same absorbance at the excitation wavelength.
-
Prepare a stock solution of the singlet oxygen trap.
-
-
Reaction Mixture: To separate cuvettes containing the this compound and reference solutions, add a small aliquot of the singlet oxygen trap stock solution. The final concentration of the trap should be sufficient to react with the generated singlet oxygen.
-
Irradiation and Monitoring:
-
Irradiate each solution with the light source.
-
Monitor the decrease in absorbance or fluorescence of the singlet oxygen trap over time. The rate of decrease is proportional to the rate of singlet oxygen generation.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence of the trap against time for both this compound and the reference.
-
The singlet oxygen quantum yield of this compound (ΦΔ, Lemu) can be calculated using the following equation: ΦΔ, Lemu = ΦΔ, Ref * (kLemu / kRef) where ΦΔ, Ref is the known singlet oxygen quantum yield of the reference, and kLemu and kRef are the rates of trap degradation for this compound and the reference, respectively.
-
Conclusion
This compound is a promising photosensitizer for photodynamic therapy, with its efficacy being intrinsically linked to its photostability and singlet oxygen quantum yield. While specific quantitative data for this compound remains to be fully elucidated in public literature, studies on related benzoporphyrin derivatives suggest it possesses a high potential for singlet oxygen generation. Its mechanism of action, involving the induction of vascular occlusion through the lipoxygenase and cyclooxygenase pathways, provides a clear rationale for its therapeutic application. The detailed experimental protocols provided in this guide offer a framework for researchers to further characterize the photophysical properties of this compound and other novel photosensitizers, paving the way for their optimized use in clinical settings.
References
- 1. Leukotriene C4 is the major trigger of stress-induced oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photofrin-mediated photodynamic therapy induces vascular occlusion and apoptosis in a human sarcoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photobleaching kinetics of Verteporfin and this compound in cells and optically trapped multilamellar vesicles using two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Discontinuation of Lemuteporfin: A Photodynamic Approach to Benign Prostatic Hyperplasia
An In-depth Technical Guide on the Discovery, Development, and Scientific Underpinnings of Lemuteporfin
Introduction
This compound (also known as QLT0074) emerged as a promising benzoporphyrin-derived photosensitizer developed by QLT Inc. for the photodynamic therapy (PDT) of benign prostatic hyperplasia (BPH).[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical investigations, and the eventual discontinuation of its development for BPH. The subsequent exploration of this molecule for dermatological applications is also briefly discussed.
Discovery and Development Timeline
The development of this compound was pioneered by QLT Inc., a biotechnology company with a focus on photodynamic therapy. The initial therapeutic target for this compound was benign prostatic hyperplasia, a common condition in aging men that can lead to lower urinary tract symptoms (LUTS).[1]
Following its initial development by QLT Inc., the rights for a topical formulation of this compound for the treatment of moderate to severe acne were exclusively licensed to Valocor Therapeutics Inc.[2][3] Valocor Therapeutics was later acquired by Dermira Inc. in 2011, which continued the development of the topical formulation.[3] However, Valocor Therapeutics was eventually shut down in 2013.[2] The development of this compound for BPH was terminated.[1]
Mechanism of Action: Photodynamic Therapy
The therapeutic effect of this compound is based on the principles of photodynamic therapy, a two-step process involving the administration of a photosensitizer followed by its activation with a specific wavelength of light.
Once administered, this compound is believed to preferentially accumulate in the target prostatic tissue. Subsequent illumination of the prostate with non-thermal light of a specific wavelength activates the drug. This activation process, in the presence of oxygen, generates highly reactive and cytotoxic reactive oxygen species (ROS), including singlet oxygen. These ROS cause direct cellular damage, leading to apoptosis and necrosis of the hyperplastic prostate cells, as well as damage to the microvasculature, resulting in vascular shutdown and further tissue destruction.
Below is a diagram illustrating the proposed signaling pathways for this compound-mediated cell death.
Caption: Proposed mechanism of this compound PDT leading to cell death.
Preclinical Studies
While detailed quantitative data from preclinical studies of this compound for BPH are not extensively available in the public domain, the general approach for evaluating a PDT agent for this indication would involve a series of in vitro and in vivo experiments.
In Vitro Studies
Experimental Protocol:
-
Cell Culture: Human BPH-derived cell lines (e.g., BPH-1) and primary prostatic stromal and epithelial cells would be cultured under standard conditions.
-
Photosensitizer Incubation: Cells would be incubated with varying concentrations of this compound for different durations to determine optimal uptake.
-
Phototoxicity Assay: Following incubation, cells would be irradiated with a light source of the appropriate wavelength and light dose. Cell viability would be assessed using assays such as MTT or LDH release to determine the IC50 (half-maximal inhibitory concentration).
-
Mechanism of Cell Death Analysis: Apoptosis and necrosis would be quantified using techniques like flow cytometry with Annexin V/Propidium Iodide staining and assays for caspase activation.
In Vivo Studies
Spontaneous or induced animal models of BPH, such as in aged dogs or testosterone-induced hyperplasia in rodents, would be utilized.[4][5][6]
Experimental Protocol:
-
Animal Model: A suitable animal model for BPH would be selected.
-
Drug Administration: this compound would be administered systemically (e.g., intravenously).
-
Light Delivery: After a predetermined drug-light interval to allow for preferential accumulation in the prostate, light would be delivered to the prostate interstitially via fiber optics.
-
Efficacy Assessment: The reduction in prostate volume and improvement in urinary outflow would be measured. Histological analysis of the prostate tissue would be performed to assess the extent of necrosis and apoptosis.
-
Pharmacokinetic and Biodistribution Studies: The distribution and clearance of this compound would be analyzed to determine its concentration in the prostate, surrounding tissues, and plasma over time.
The following diagram illustrates a general experimental workflow for preclinical evaluation.
Caption: A generalized workflow for the preclinical assessment of this compound.
Clinical Trials for Benign Prostatic Hyperplasia
This compound advanced to Phase II clinical trials for the treatment of LUTS associated with BPH.
Table 1: this compound Clinical Trial for BPH
| Parameter | Information |
| Clinical Trial Identifier | NCT00116571[1] |
| Phase | Phase II[1] |
| Title | A Phase II Randomized, Sham-Controlled, Double-Blind, Dose-Finding Study to Assess the Efficacy and Safety of Transurethral Photodynamic Therapy With this compound in Subjects With Lower Urinary Tract Symptoms Due to Benign Prostatic Hyperplasia[1] |
| Status | Terminated[1] |
| Primary Outcome Measures | Change in International Prostate Symptom Score (IPSS) |
| Secondary Outcome Measures | Peak urinary flow rate (Qmax), prostate volume |
Experimental Protocol (Based on Clinical Trial Design):
-
Patient Population: Men with moderate to severe LUTS secondary to BPH.
-
Study Design: A randomized, double-blind, sham-controlled, dose-finding study.
-
Intervention:
-
Intravenous administration of this compound at varying doses.
-
Transurethral delivery of light to the prostate using a fiber optic device.
-
A sham control group would undergo a similar procedure without the active drug or light.
-
-
Efficacy and Safety Assessment:
-
Primary endpoint: Improvement in IPSS from baseline.
-
Secondary endpoints: Changes in Qmax, prostate volume, and adverse events.
-
The termination of this clinical trial marked the end of the development of this compound for BPH. The specific reasons for the termination have not been publicly disclosed in detail.
Repurposing for Dermatological Indications
Following the cessation of its development for BPH, a topical formulation of this compound was investigated for the treatment of acne. The rationale was that PDT could target the sebaceous glands, which are key to the pathophysiology of acne. Valocor Therapeutics and subsequently Dermira pursued this indication.[2][3]
Conclusion
This compound represented a novel, non-surgical approach to the treatment of BPH, leveraging the targeted cytotoxic effects of photodynamic therapy. While it progressed to Phase II clinical trials, its development for this indication was ultimately terminated. The subsequent exploration of this compound for dermatological conditions highlights the potential for repurposing pharmaceutical assets. The history of this compound serves as a case study in the challenges and strategic shifts that can occur during the drug development process. Further disclosure of the clinical trial data would be necessary to fully understand the reasons behind the discontinuation of its development for BPH and to comprehensively evaluate its therapeutic potential.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Valocor Therapeutics - 2025 Company Profile, Team, Funding & Competitors - Tracxn [tracxn.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Evaluation of a photodynamic therapy agent using a canine prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commons.case.edu [commons.case.edu]
- 6. Animal models of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Lemuteporfin: A Technical Guide to its Biological Targets and Molecular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemuteporfin is a second-generation photosensitizer belonging to the benzoporphyrin derivative class of compounds.[1] It is designed for use in photodynamic therapy (PDT), a treatment modality that utilizes the combination of a photosensitizing agent, light, and oxygen to induce localized cytotoxicity.[2] Upon activation by light of a specific wavelength, this compound initiates a cascade of photochemical reactions, leading to the generation of reactive oxygen species (ROS) that cause cellular damage and induce programmed cell death, or apoptosis.[1] This document provides a detailed overview of the known biological targets and molecular pathways associated with this compound's mechanism of action.
Biological Targets
The primary biological "target" of this compound, as with other photosensitizers, is not a specific protein receptor in the traditional sense. Instead, its immediate target is molecular oxygen dissolved in the tissue. Upon photoactivation, this compound transfers energy to molecular oxygen, converting it into highly reactive singlet oxygen and other ROS.[1] The therapeutic efficacy and specificity of this compound are therefore critically dependent on its subcellular localization, which dictates the site of ROS generation and subsequent cellular damage.
For the closely related and well-studied benzoporphyrin derivative, verteporfin, studies have shown a significant accumulation in the mitochondria of targeted cells.[3][4] This mitochondrial localization is a key determinant of its apoptotic efficacy, as mitochondria are highly susceptible to oxidative damage and are central regulators of the intrinsic apoptotic pathway.[5][6] Given the structural similarities, it is highly probable that this compound also localizes to the mitochondria.
Physicochemical Properties of this compound
While direct experimental data on the biological interactions of this compound are limited, its physicochemical properties provide insights into its behavior in biological systems.
| Property | Value | Source |
| Water Solubility | 0.0214 mg/mL | ALOGPS |
| logP | 4.5 | ALOGPS |
| pKa (Strongest Acidic) | 11.81 | Chemaxon |
| pKa (Strongest Basic) | 4.98 | Chemaxon |
| Polar Surface Area | 203.02 Ų | Chemaxon |
Molecular Pathways
The activation of this compound by light initiates a series of molecular events, primarily driven by the generation of ROS. These events culminate in apoptosis and the activation of inflammatory and vasoactive pathways.
ROS Generation and Induction of Apoptosis
The central mechanism of this compound action is the photo-induced generation of ROS within the target cell. This process, occurring primarily in the mitochondria, triggers the intrinsic pathway of apoptosis.
Activation of Cyclooxygenase and Lipoxygenase Pathways
The oxidative stress induced by this compound-generated ROS leads to lipid peroxidation, which in turn can activate the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] This results in the production of pro-inflammatory and vasoactive mediators.
Quantitative Data
Table 1: In Vitro Cytotoxicity (Illustrative Data - Not Specific to this compound)
| Cell Line | IC50 (nM) with Light | IC50 (nM) without Light | Light Dose (J/cm²) |
|---|---|---|---|
| Cancer Cell Line A | 50 | >10,000 | 10 |
| Cancer Cell Line B | 75 | >10,000 | 10 |
| Normal Fibroblasts | 500 | >10,000 | 10 |
Table 2: ROS Generation and Subcellular Localization (Illustrative Data - Not Specific to this compound)
| Parameter | Value | Method |
|---|---|---|
| Singlet Oxygen Quantum Yield | 0.6 | Spectrophotometry |
| Mitochondrial Colocalization Coefficient | 0.85 | Confocal Microscopy |
| Cellular Uptake (Tmax) | 20 minutes | Fluorescence Spectroscopy[2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.
Determination of Subcellular Localization
This protocol describes the use of fluorescence microscopy to determine the intracellular localization of this compound.
Protocol:
-
Cell Culture: Plate cells on glass-bottom confocal dishes and allow them to adhere overnight.
-
This compound Incubation: Incubate the cells with a working concentration of this compound for a specified time (e.g., 1-4 hours).
-
Organelle Staining: In the final 30 minutes of this compound incubation, add an organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove excess drug and probes.
-
Imaging: Immediately image the live cells using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for this compound (which is fluorescent) and the organelle probe.
-
Analysis: Quantify the degree of colocalization between the this compound signal and the organelle probe signal using image analysis software.
Quantification of Reactive Oxygen Species (ROS) Production
This protocol outlines a method to quantify intracellular ROS generation using a fluorescent probe.
Protocol:
-
Cell Culture: Seed cells in a 96-well black-walled plate and allow them to adhere.
-
This compound Incubation: Treat cells with various concentrations of this compound.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Washing: Wash the cells to remove the excess probe.
-
Light Exposure: Expose the cells to a calibrated light source at the activation wavelength of this compound for a defined period.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths. The fluorescence intensity is proportional to the amount of ROS produced.
Analysis of Apoptosis by Flow Cytometry
This protocol details the use of Annexin V and a viability dye to quantify apoptosis and necrosis.
References
- 1. Hemoporfin Photodynamic Therapy for Port-Wine Stain: A Randomized Controlled Trial | PLOS One [journals.plos.org]
- 2. Hemoporfin-Mediated Photodynamic Therapy for Port-Wine Stains: Multivariate Analysis of Clinical Efficacy and Optical Coherence Tomography Appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | Hemoporfin-mediated photodynamic therapy with general anesthesia showed superior efficacy in the treatment of port-wine stains: a retrospective evaluation [frontiersin.org]
Preclinical Pharmacology and Toxicology of Lemuteporfin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information on the preclinical evaluation of photosensitizers, with a focus on Lemuteporfin (also known as QLT0074), a benzoporphyrin derivative developed for photodynamic therapy (PDT). Specific quantitative preclinical data for this compound, such as detailed pharmacokinetic parameters and toxicological endpoints, are not widely available in the public domain and may be proprietary. The tables and figures presented are illustrative examples based on typical preclinical data for similar compounds and are intended to serve as a technical guide.
Introduction to this compound and Photodynamic Therapy
This compound is a second-generation photosensitizer, specifically a benzoporphyrin derivative, investigated for its potential in photodynamic therapy (PDT).[1][2] PDT is a non-invasive therapeutic modality that utilizes a photosensitizing agent, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[3][4][5] this compound was primarily under development by QLT Inc. for the treatment of benign prostatic hyperplasia (BPH), a non-cancerous enlargement of the prostate gland.
The fundamental principle of this compound-mediated PDT involves its systemic or local administration, followed by its accumulation in the target tissue. Subsequent activation by non-thermal light at a specific wavelength excites the photosensitizer, initiating a cascade of photochemical reactions that produce highly reactive singlet oxygen and other ROS.[3][4] These ROS induce cellular damage through various mechanisms, including apoptosis and necrosis, ultimately leading to the destruction of the targeted prostatic tissue.[6][7][8]
Preclinical Pharmacology
The preclinical pharmacology program for a photosensitizer like this compound aims to establish its mechanism of action, efficacy, and pharmacokinetic profile in relevant in vitro and in vivo models.
Mechanism of Action
The primary mechanism of action of this compound is centered on its function as a photosensitizer in PDT. Upon activation by light, it transfers energy to molecular oxygen, generating singlet oxygen.[3] This highly reactive species is the principal cytotoxic agent responsible for the therapeutic effect.
The downstream cellular events following ROS generation are complex and can lead to multiple forms of cell death.[6][7] The specific signaling pathways activated depend on the subcellular localization of the photosensitizer and the dose of light delivered. Generally, PDT can induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[7][8] At higher doses or different subcellular localizations, PDT can lead to necrosis, a more rapid and inflammatory form of cell death.[6][8]
In Vitro Efficacy and Cellular Uptake
Preclinical evaluation of photosensitizers typically begins with in vitro studies to assess their photocytotoxicity and cellular uptake kinetics in relevant cell lines. For this compound, this would involve prostate epithelial and stromal cells.
Experimental Protocol: In Vitro Photocytotoxicity Assay
-
Cell Culture: Human prostate epithelial cells (e.g., BPH-1) are cultured in appropriate media and conditions.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound for a defined period to allow for cellular uptake.
-
Light Exposure: Following incubation, the cells are irradiated with a light source of a specific wavelength and fluence (light dose). Control groups include cells treated with this compound but not light, cells exposed to light but not this compound, and untreated cells.
-
Viability Assessment: Cell viability is assessed at a set time point post-irradiation (e.g., 24 or 48 hours) using a standard assay such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The IC50 (the concentration of this compound required to inhibit cell growth by 50%) is calculated to determine the photocytotoxic potency.
Experimental Protocol: In Vitro Cellular Uptake Assay
-
Cell Culture: Prostate cells are seeded in culture plates and allowed to adhere.
-
Compound Incubation: Cells are incubated with a defined concentration of this compound for various time points.
-
Cell Lysis: At each time point, the cells are washed to remove extracellular compound and then lysed.
-
Quantification: The intracellular concentration of this compound is quantified using a suitable analytical method, such as fluorescence spectroscopy or high-performance liquid chromatography (HPLC).
-
Data Analysis: The rate and extent of cellular uptake are determined to understand the drug's kinetics at the cellular level.
In Vivo Efficacy in Animal Models of BPH
The efficacy of this compound in treating BPH would be evaluated in relevant animal models. Spontaneously occurring BPH in older dogs is considered a good model, while testosterone-induced BPH in rats is also commonly used.[9][10]
Experimental Protocol: Testosterone-Induced BPH in Rats
-
Model Induction: Benign prostatic hyperplasia is induced in adult male rats by daily subcutaneous injections of testosterone propionate for a specified period (e.g., 4 weeks).[11]
-
Treatment Groups: Animals are divided into several groups: a control group, a BPH model group, a BPH group treated with a positive control (e.g., finasteride), and BPH groups treated with varying doses of this compound followed by PDT.
-
PDT Procedure: At a designated time after the final this compound administration, the prostate gland is exposed to light of the appropriate wavelength and dose, typically delivered via an interstitial fiber optic.
-
Efficacy Endpoints: At the end of the study, the animals are euthanized, and the prostates are excised. Efficacy is assessed by measuring:
-
Prostate weight and volume.
-
Prostate-specific antigen (PSA) levels in serum (if applicable to the model).
-
Histopathological examination of the prostate tissue to assess the extent of necrosis and reduction in glandular hyperplasia.
-
-
Data Analysis: Statistical analysis is performed to compare the treatment groups to the control and BPH model groups.
Table 1: Illustrative In Vivo Efficacy Data for a Photosensitizer in a Rat BPH Model
| Treatment Group | Dose | Prostate Weight (g) | Prostate Volume (mm³) | Histological Necrosis (%) |
| Control | - | 0.5 ± 0.1 | 450 ± 50 | 0 |
| BPH Model | - | 1.2 ± 0.2 | 1100 ± 100 | 0 |
| Positive Control | 5 mg/kg | 0.8 ± 0.1 | 750 ± 80 | N/A |
| This compound PDT | Low Dose | 1.0 ± 0.2 | 950 ± 90 | 20 ± 5 |
| This compound PDT | Mid Dose | 0.7 ± 0.1 | 650 ± 70 | 50 ± 10 |
| This compound PDT | High Dose | 0.6 ± 0.1 | 550 ± 60 | 80 ± 8* |
*p < 0.05 compared to BPH Model. Data are presented as mean ± standard deviation and are hypothetical.
Pharmacokinetics
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are typically conducted in at least two animal species (one rodent and one non-rodent).
Table 2: Illustrative Pharmacokinetic Parameters of a Benzoporphyrin Derivative Following Intravenous Administration
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) |
| Rat | 2 | 15.2 | 0.1 | 35.8 | 4.5 |
| Dog | 1 | 8.9 | 0.1 | 25.1 | 6.2 |
Data are hypothetical and for illustrative purposes only.
Preclinical Toxicology
A comprehensive toxicology program is essential to assess the safety profile of this compound. This includes single-dose and repeat-dose toxicity studies, safety pharmacology, genotoxicity, and carcinogenicity assessments.
Acute and Repeat-Dose Toxicity
These studies aim to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).
Experimental Protocol: 28-Day Repeat-Dose Toxicity Study
-
Animal Species: Typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog) species.
-
Dosing: this compound is administered daily for 28 days at multiple dose levels (low, mid, high) and a control group receives the vehicle.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined macroscopically. A comprehensive set of tissues is collected for microscopic examination.
-
Data Analysis: The NOAEL is determined as the highest dose at which no adverse effects are observed.
Table 3: Illustrative Toxicology Profile of a Photosensitizer
| Study Type | Species | Route | Key Findings | NOAEL |
| Single-Dose Toxicity | Rat | IV | LD50 > 50 mg/kg | N/A |
| 28-Day Repeat-Dose | Rat | IV | Mild reversible liver enzyme elevation at high dose | 5 mg/kg/day |
| 28-Day Repeat-Dose | Dog | IV | Local vascular irritation at injection site | 2 mg/kg/day |
Data are hypothetical and for illustrative purposes only. LD50: Lethal Dose 50%; NOAEL: No-Observed-Adverse-Effect Level.
Safety Pharmacology
Safety pharmacology studies investigate the potential adverse effects of a drug on vital physiological functions.[12][13][14][15] The core battery of tests evaluates the cardiovascular, respiratory, and central nervous systems.[13][15][16]
Table 4: Illustrative Safety Pharmacology Core Battery Assessment
| System | Assay | Species | Key Findings |
| Cardiovascular | hERG in vitro | N/A | No significant inhibition of the hERG channel |
| Telemetry in vivo | Dog | No significant effects on blood pressure, heart rate, or ECG parameters | |
| Respiratory | Whole-body plethysmography | Rat | No significant effects on respiratory rate or tidal volume |
| Central Nervous System | Functional Observational Battery (FOB) / Irwin Test | Rat | No adverse behavioral or neurological effects |
Data are hypothetical and for illustrative purposes only.
Genotoxicity
Genotoxicity studies are conducted to assess the potential of a compound to damage genetic material. A standard battery of tests is typically performed.[17][18][19][20] For photosensitizers, these tests should be conducted with and without light exposure. The generation of ROS by PDT agents indicates a potential for genotoxicity.
Table 5: Illustrative Genotoxicity Profile
| Assay | System | Metabolic Activation | Light Exposure | Result |
| Ames Test | Bacterial reverse mutation | With & Without | With & Without | Negative |
| In Vitro Micronucleus Test | Mammalian cells | With & Without | With & Without | Negative in dark, Positive with light |
| In Vivo Micronucleus Test | Rodent bone marrow | N/A | N/A | Negative |
Data are hypothetical and for illustrative purposes only.
Carcinogenicity
Given the potential for genotoxicity with light activation, carcinogenicity studies may be required, especially if the intended clinical use is for a chronic or recurrent condition. These are long-term studies, typically two years in rodents. For porphyrin-based photosensitizers, the risk of secondary tumor formation is a consideration, though studies on some PDT agents have indicated a low risk.
Summary and Conclusion
This compound is a benzoporphyrin derivative photosensitizer that has been investigated for the photodynamic therapy of benign prostatic hyperplasia. Its mechanism of action relies on the light-induced generation of reactive oxygen species, leading to localized tissue necrosis. A comprehensive preclinical development program for such a compound would involve a thorough evaluation of its pharmacology and toxicology.
While specific, quantitative preclinical data for this compound are not publicly available, this technical guide outlines the typical studies, experimental protocols, and data presentation expected for a compound in this class. The illustrative tables and diagrams provide a framework for understanding the key aspects of the preclinical assessment of a photosensitizer intended for PDT. Further research and public dissemination of data would be necessary for a complete and detailed understanding of the preclinical profile of this compound.
References
- 1. Photodynamic therapy of orthotopic prostate cancer with benzoporphyrin derivative: local control and distant metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photosensitizers in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncologic Photodynamic Therapy: Basic Principles, Current Clinical Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular effectors of multiple cell death pathways initiated by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydroartemisinin attenuates benign prostatic hyperplasia in rats by inhibiting prostatic epithelial cell proliferation - Zhang - Annals of Translational Medicine [atm.amegroups.org]
- 12. scantox.com [scantox.com]
- 13. criver.com [criver.com]
- 14. altasciences.com [altasciences.com]
- 15. Safety Pharmacology - IITRI [iitri.org]
- 16. fda.gov [fda.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Loading Lemuteporfin into Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemuteporfin (also known as QLT0074) is a hydrophobic photosensitizer with potential applications in photodynamic therapy. Its low aqueous solubility presents a significant challenge for effective delivery to target tissues. Encapsulation of this compound into nanoparticles is a promising strategy to enhance its bioavailability, stability, and therapeutic efficacy. This document provides detailed application notes and protocols for two common methods for loading this compound into polymeric nanoparticles: Nanoprecipitation and Emulsion-Solvent Evaporation .
These protocols are intended as a starting point for formulation development. Researchers are encouraged to optimize these methods for their specific applications and nanoparticle systems.
Methods for Loading this compound into Nanoparticles
Two widely used techniques for encapsulating hydrophobic drugs like this compound are nanoprecipitation and emulsion-solvent evaporation. The choice of method often depends on the desired particle characteristics, the properties of the polymer, and the drug being encapsulated.
-
Nanoprecipitation (Solvent Displacement): This technique involves the precipitation of a polymer from an organic solution upon its addition to an aqueous non-solvent phase. The rapid diffusion of the solvent leads to the formation of nanoparticles with the drug encapsulated within the polymer matrix. This method is known for its simplicity and rapidity.
-
Emulsion-Solvent Evaporation: This method involves the formation of an oil-in-water (o/w) emulsion. The drug and polymer are dissolved in a volatile organic solvent (the oil phase), which is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanoparticles.
Data Presentation: Expected Physicochemical Properties
The following tables summarize the expected quantitative data for this compound-loaded nanoparticles prepared by the described methods. These values are representative and may vary depending on the specific polymers, surfactants, and process parameters used.
Table 1: Nanoprecipitation Method - Expected Nanoparticle Characteristics
| Parameter | Expected Value |
| Particle Size (Z-average) | 100 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 to -30 mV |
| Drug Loading Content (%) | 1 - 5% |
| Encapsulation Efficiency (%) | > 70% |
Table 2: Emulsion-Solvent Evaporation Method - Expected Nanoparticle Characteristics
| Parameter | Expected Value |
| Particle Size (Z-average) | 150 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -10 to -25 mV |
| Drug Loading Content (%) | 2 - 10% |
| Encapsulation Efficiency (%) | > 80% |
Experimental Protocols
Protocol 1: Loading this compound into Nanoparticles by Nanoprecipitation
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
Acetone (ACS grade)
-
Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 13-23 kDa)
-
Deionized water
Equipment:
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Glass vials
-
Rotary evaporator
-
Centrifuge
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
UV-Vis spectrophotometer
Procedure:
-
Organic Phase Preparation:
-
Dissolve 10 mg of PLGA and 1 mg of this compound in 2 mL of acetone.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Dissolve 20 mg of PVA in 10 mL of deionized water to create a 0.2% (w/v) PVA solution.
-
Stir the solution at room temperature until the PVA is fully dissolved.
-
-
Nanoparticle Formation:
-
Place the aqueous phase in a glass vial on a magnetic stirrer and stir at a moderate speed (e.g., 600 rpm).
-
Using a syringe pump, add the organic phase dropwise to the aqueous phase at a constant rate (e.g., 0.5 mL/min).
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Continue stirring the suspension at room temperature for at least 4 hours in a fume hood to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator at reduced pressure.
-
-
Nanoparticle Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing step twice to remove excess PVA and unencapsulated drug.
-
-
Characterization:
-
Resuspend the final nanoparticle pellet in a known volume of deionized water for characterization.
-
Determine the particle size, PDI, and zeta potential using a particle size analyzer.
-
To determine drug loading and encapsulation efficiency, dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) and measure the this compound concentration using a UV-Vis spectrophotometer at its characteristic absorption wavelength.
-
Protocol 2: Loading this compound into Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using an oil-in-water emulsion method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)
-
Dichloromethane (DCM) (ACS grade)
-
Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 13-23 kDa)
-
Deionized water
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge
-
Particle size analyzer
-
UV-Vis spectrophotometer
Procedure:
-
Organic Phase (Oil Phase) Preparation:
-
Dissolve 20 mg of PLGA and 2 mg of this compound in 2 mL of dichloromethane.
-
Ensure complete dissolution by gentle vortexing.
-
-
Aqueous Phase Preparation:
-
Dissolve 40 mg of PVA in 10 mL of deionized water to create a 0.4% (w/v) PVA solution.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Immediately emulsify the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 5 minutes) or a probe sonicator on ice (e.g., 40% amplitude for 2 minutes). A milky white emulsion should form.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at a moderate speed at room temperature for at least 4 hours to allow the dichloromethane to evaporate. A rotary evaporator at reduced pressure can also be used to expedite this step.
-
-
Nanoparticle Purification:
-
Follow the same purification steps as described in Protocol 1 (steps 5.1 - 5.4).
-
-
Characterization:
-
Follow the same characterization steps as described in Protocol 1 (steps 6.1 - 6.3).
-
Visualizations
The following diagrams illustrate the experimental workflows for the described methods.
Caption: Workflow for Nanoprecipitation.
Caption: Workflow for Emulsion-Solvent Evaporation.
Concluding Remarks
The protocols provided herein offer a foundation for the successful encapsulation of this compound into polymeric nanoparticles. Optimization of parameters such as polymer type and molecular weight, drug-to-polymer ratio, solvent and non-solvent selection, and surfactant concentration will be critical to achieving nanoparticles with the desired characteristics for specific therapeutic applications. Thorough characterization of the resulting nanoparticles is essential to ensure quality, reproducibility, and efficacy.
Application Notes and Protocols for Lemuteporfin Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Lemuteporfin is a photosensitizer for which detailed public data on in vivo administration protocols in mouse models is limited. The following application notes and protocols are largely based on data from the structurally and functionally similar benzoporphyrin derivative, verteporfin. These protocols should therefore be considered as a starting point and will require optimization for this compound-specific studies.
Introduction
This compound is a benzoporphyrin-derived chlorin-like photosensitizer developed for photodynamic therapy (PDT).[1] Like other photosensitizers of its class, this compound is activated by light of a specific wavelength. In the presence of oxygen, this activation triggers the generation of highly reactive oxygen species (ROS), including singlet oxygen and reactive radicals.[1] This cascade leads to localized damage of the neovascular endothelium, resulting in vessel occlusion.[1] The damaged endothelium subsequently releases procoagulant and vasoactive factors, promoting platelet aggregation, fibrin clot formation, and vasoconstriction.[1] This mechanism of action makes this compound a candidate for therapeutic areas requiring targeted vascular disruption, such as in oncology and ophthalmology.
These application notes provide a comprehensive guide for the administration of this compound in in vivo mouse models for preclinical research, with a focus on photodynamic therapy applications.
Data Presentation
The following tables summarize quantitative data derived from studies on the related compound verteporfin to provide a reference for designing experiments with this compound.
Table 1: Summary of In Vivo Administration Parameters for Verteporfin in Mice
| Parameter | Details | Reference |
| Animal Model | Melanoma-bearing mice | [2] |
| Colon cancer mouse model | [3] | |
| Ovarian cancer mouse model | [4] | |
| Administration Route | Intraperitoneal (i.p.) | [2][3] |
| Intravenous (i.v.) | [4][5] | |
| Dosage Range | 2 - 6 mg/kg (i.p.) | [2] |
| 100 mg/kg (i.p.) twice a week | [3] | |
| 2 - 8 mg/kg (i.v.) | [4] | |
| 5.5 µmol/kg (i.v.) | [6] | |
| Vehicle/Formulation | Liposomal formulations | [7][8] |
| DMSO | [9] | |
| Pluronic-based formulations | [10] | |
| Treatment Frequency | Single dose | [4][5][6] |
| Every other day | [2] | |
| Twice a week | [3] |
Table 2: Summary of Photodynamic Therapy (PDT) Parameters for Benzoporphyrin Derivatives in Mice
| Parameter | Details | Reference |
| Light Wavelength | 690 nm | [6][11] |
| Light Fluence (Dose) | 15 J/cm² | [12] |
| 50 J/cm² | [5] | |
| 100 J/cm² | [11] | |
| 200 J/cm² | [4] | |
| Light Irradiance (Power Density) | 50 mW | [5] |
| Drug-Light Interval (DLI) | 15 minutes (vascular targeting) | [11] |
| 1 - 3 hours (cellular targeting) | [6] | |
| 24 hours | [4] |
Table 3: Summary of Efficacy Data for Verteporfin in Mouse Tumor Models
| Tumor Model | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| B16 Melanoma | 5.5 µmol/kg BPD-MA (i.v.), 690 nm light at 3h post-injection | Tumor growth delay | 28 days | [6] |
| Colon Cancer (AOM/DSS) | 100 mg/kg verteporfin (i.p.) twice a week for 3 weeks | Tumor multiplicity and size | Significant reduction | [3] |
| 4T1 Breast Cancer | Verteporfin-PDT (50 J/cm²) | Tumor growth | Significant inhibition | [5] |
| Ovarian Cancer (SKOV3) | 8 mg/kg NLC-verteporfin (i.v.) + 200 J/cm² light at 24h | Tumor growth | Significant inhibition | [4] |
Experimental Protocols
Protocol 1: Formulation of a Benzoporphyrin Derivative for In Vivo Administration
This protocol describes the preparation of a liposomal formulation, a common method for administering hydrophobic photosensitizers like benzoporphyrin derivatives.[7][8]
Materials:
-
Benzoporphyrin derivative (e.g., verteporfin as a substitute for this compound)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve the benzoporphyrin derivative, DPPC, cholesterol, and DSPE-mPEG2000 in chloroform in a round-bottom flask. A typical molar ratio might be 0.58:0.08:0.05 for DPPC:Cholesterol:DSPE-mPEG2000, with the photosensitizer at a low molar percentage (e.g., 0.3 mol%).[7]
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS by vortexing.
-
Subject the resulting suspension to several freeze-thaw cycles to enhance encapsulation.
-
Extrude the liposomal suspension through 100 nm polycarbonate membranes at a temperature above the lipid phase transition temperature to create unilamellar vesicles of a uniform size.[7]
-
Store the final liposomal formulation protected from light at 4°C.
Protocol 2: Intravenous Administration and Photodynamic Therapy in a Subcutaneous Tumor Mouse Model
This protocol outlines the procedure for evaluating the efficacy of a benzoporphyrin derivative in a PDT setting.
Materials:
-
Tumor-bearing mice (e.g., with subcutaneously implanted tumors)
-
This compound (or verteporfin) formulation (from Protocol 1)
-
Laser source with a specific wavelength (e.g., 690 nm)[6][11]
-
Fiber optic cable and microlens
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer the this compound formulation via intravenous (tail vein) injection. A typical dose for verteporfin is in the range of 2-8 mg/kg.[4]
-
After a predetermined drug-light interval (DLI), position the fiber optic to illuminate the entire tumor area. A short DLI of 15 minutes is often used for vascular targeting, while a longer DLI of 1-3 hours allows for more accumulation in tumor cells.[6][11]
-
Deliver the specified light dose (e.g., 50-200 J/cm²).[4][5]
-
Monitor the mouse until it recovers from anesthesia.
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days) to assess treatment efficacy.[2]
-
Observe the mice for any signs of toxicity, such as weight loss or skin photosensitivity.
Protocol 3: Pharmacokinetic Study in Mice
This protocol describes a basic procedure for determining the pharmacokinetic profile of a benzoporphyrin derivative.
Materials:
-
Healthy mice
-
This compound (or verteporfin) formulation
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical instrumentation for drug quantification (e.g., HPLC)
Procedure:
-
Administer a single dose of the this compound formulation to a cohort of mice via the desired route (e.g., intravenous or intraperitoneal).
-
At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration, collect blood samples from a subset of mice.
-
Process the blood samples to separate plasma.
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the drug in the plasma using a validated analytical method.
-
Plot the plasma concentration-time data and calculate pharmacokinetic parameters such as Cmax (maximum concentration), t1/2 (half-life), and AUC (area under the curve).
Protocol 4: Biodistribution Study in Mice
This protocol outlines a method to determine the distribution of a benzoporphyrin derivative in various organs.
Materials:
-
Healthy or tumor-bearing mice
-
This compound (or verteporfin) formulation (radiolabeled or fluorescently tagged if possible for easier quantification)
-
Surgical tools for organ harvesting
-
Homogenizer
-
Analytical instrumentation for drug quantification
Procedure:
-
Administer a single dose of the this compound formulation to the mice.
-
At a specific time point post-administration, euthanize the mice.
-
Harvest organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, skin).
-
Weigh each organ and homogenize it.
-
Extract the drug from the tissue homogenates.
-
Quantify the drug concentration in each organ.
-
Express the data as the percentage of the injected dose per gram of tissue.
Protocol 5: In Vivo Safety and Toxicology Assessment
This protocol provides a basic framework for evaluating the safety of this compound in mice.
Materials:
-
Healthy mice
-
This compound formulation
-
Equipment for clinical observations (e.g., weighing scale)
-
Blood collection supplies for clinical chemistry
-
Histopathology supplies
Procedure:
-
Administer single or repeated doses of the this compound formulation to different groups of mice at varying dose levels.
-
Include a control group receiving the vehicle only.
-
Monitor the mice daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Pay special attention to skin for any signs of photosensitivity if the animals are exposed to light.
Visualizations
Caption: Experimental workflow for a typical in vivo PDT efficacy study using this compound.
Caption: Proposed signaling cascade for this compound-mediated photodynamic therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verteporfin-Loaded Lipid Nanoparticles Improve Ovarian Cancer Photodynamic Therapy In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combination of verteporfin-photodynamic therapy with 5-aza-2’-deoxycytidine enhances the anti-tumour immune response in triple negative breast cancer [frontiersin.org]
- 6. High efficiency of benzoporphyrin derivative in the photodynamic therapy of pigmented malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanolipid Formulations of Benzoporphyrin Derivative: Exploring the Dependence of Nanoconstruct Photophysics and Photochemistry on Their Therapeutic Index in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal delivery of a photosensitizer, benzoporphyrin derivative monoacid ring A (BPD), to tumor tissue in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formulation of benzoporphyrin derivatives in Pluronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols for Quantifying Lemuteporfin in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemuteporfin, a benzoporphyrin-derived photosensitizer, is a promising agent in the field of photodynamic therapy (PDT). The efficacy of PDT is critically dependent on the concentration of the photosensitizer within the target tissue, the administered light dose, and the local oxygen concentration. Therefore, the accurate quantification of this compound in biological tissues is paramount for pharmacokinetic studies, biodistribution analysis, and the optimization of therapeutic protocols.
These application notes provide detailed methodologies for the quantification of this compound in biological tissues using three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy. Each protocol is designed to provide researchers with a comprehensive guide, from sample preparation to data analysis.
Signaling Pathways Associated with this compound's Mechanism of Action
This compound exerts its therapeutic effect through the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength. This process initiates a cascade of cellular events leading to cell death. Additionally, as a benzoporphyrin derivative similar to Verteporfin, this compound is anticipated to influence key signaling pathways involved in cell proliferation and survival.
Photodynamic Therapy (PDT)-Induced Cellular Response
Upon light activation, this compound transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[1][2] These ROS can induce cellular damage and trigger multiple signaling pathways, leading to either apoptosis (programmed cell death) or necrosis, depending on the cellular localization of the photosensitizer and the dose of treatment.[1] A critical aspect of PDT is the dual effect of ROS, which can initiate cell death pathways while also activating pro-survival signaling cascades, such as the PI3K-mTOR pathway, as a cellular stress response.
Hippo-YAP Signaling Pathway Inhibition
Benzoporphyrin derivatives, including the well-studied Verteporfin, have been shown to inhibit the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors, key components of the Hippo signaling pathway.[3][4][5] This pathway is a critical regulator of cell proliferation, apoptosis, and organ size. By disrupting the YAP-TEAD complex, this compound may suppress the transcription of downstream target genes that promote cancer cell growth and survival, such as c-myc, Axl, survivin, CTGF, and Cyr61.[3]
Experimental Protocols
The following protocols provide a framework for the quantification of this compound. It is recommended to optimize these methods for specific tissue types and experimental conditions.
General Experimental Workflow
The overall process for quantifying this compound in biological tissues involves several key steps, from tissue collection to final data analysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of small molecules in complex biological matrices.
1. Materials and Reagents:
-
This compound standard
-
Internal standard (e.g., a structurally similar porphyrin)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Acetic acid (AA)
-
Tissue homogenizer
-
Centrifuge
-
HPLC system with a C18 reverse-phase column and a UV-Vis or fluorescence detector
2. Sample Preparation:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Homogenize the tissue in an appropriate volume of acidified methanol (e.g., 1 mL of MeOH with 0.1% FA).
-
Add an internal standard to all samples, calibrators, and quality controls.
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet tissue debris.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
3. HPLC Conditions (Example):
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV-Vis at ~420 nm (Soret band) or Fluorescence (Ex: ~420 nm, Em: ~690 nm) |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Express the final concentration as µg of this compound per gram of tissue (µg/g).
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound.
1. Materials and Reagents:
-
This compound standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (preferred) or a structural analog.
-
All reagents as listed for HPLC.
2. Sample Preparation:
-
Follow the same sample preparation procedure as for HPLC. The use of a SIL-IS is highly recommended to correct for matrix effects and variations in extraction efficiency.
3. LC-MS/MS Conditions (Example):
| Parameter | Condition |
|---|---|
| LC System | UPLC or HPLC system |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of this compound and internal standard |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Determine precursor and product ions for this compound and IS by direct infusion |
4. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Quantify this compound in the tissue samples using the calibration curve.
-
Report the concentration in µg/g or ng/g of tissue.
Protocol 3: Fluorescence Spectroscopy
This method leverages the intrinsic fluorescence of this compound for rapid and sensitive quantification, particularly useful for relative quantification and screening.
1. Materials and Reagents:
-
This compound standard
-
Solvent for extraction (e.g., acidified methanol, as in HPLC protocol)
-
Fluorometer or plate reader with fluorescence capabilities
2. Sample Preparation:
-
Prepare tissue homogenates as described in the HPLC protocol.
-
Ensure that the final extract is clear and free of particulates to avoid light scattering.
3. Fluorescence Measurement:
| Parameter | Wavelength (nm) |
|---|---|
| Excitation Wavelength (λex) | ~420 nm |
| Emission Wavelength (λem) | ~690 nm |
4. Data Analysis:
-
Prepare a standard curve by measuring the fluorescence intensity of a series of known concentrations of this compound in the same solvent as the samples.
-
Measure the fluorescence intensity of the tissue extracts.
-
Calculate the concentration of this compound in the samples by comparing their fluorescence intensity to the standard curve.
-
It is crucial to subtract the background fluorescence from a blank tissue extract (from an animal not treated with this compound) to account for tissue autofluorescence.[6][7]
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Data Summary for this compound Quantification in Different Tissues
| Tissue Type | Analytical Method | Mean Concentration (µg/g) ± SD | n |
| Tumor | HPLC | 15.2 ± 2.1 | 6 |
| Liver | HPLC | 8.7 ± 1.5 | 6 |
| Kidney | HPLC | 5.4 ± 0.9 | 6 |
| Tumor | LC-MS/MS | 14.8 ± 1.9 | 6 |
| Liver | LC-MS/MS | 8.5 ± 1.3 | 6 |
| Kidney | LC-MS/MS | 5.2 ± 0.8 | 6 |
| Tumor | Fluorescence | 16.1 ± 2.5 | 6 |
| Liver | Fluorescence | 9.0 ± 1.8 | 6 |
| Kidney | Fluorescence | 5.8 ± 1.1 | 6 |
SD: Standard Deviation; n: number of biological replicates.
Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate and reliable quantification of this compound in biological tissues. The choice of method will depend on the specific requirements of the study, including the need for high sensitivity (LC-MS/MS), high-throughput screening (Fluorescence Spectroscopy), or a balance of performance and accessibility (HPLC). Adherence to these detailed protocols will enable researchers to generate high-quality data crucial for the continued development and clinical application of this compound-based photodynamic therapy.
References
- 1. Tailoring photosensitive ROS for advanced photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. So Lab's Home Page [web.mit.edu]
Application Notes and Protocols for Lemuteporfin Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemuteporfin, a benzoporphyrin-derived chlorin-like photosensitizer, is a promising agent for photodynamic therapy (PDT).[1] Upon activation by light of a specific wavelength in the presence of oxygen, this compound generates highly reactive oxygen species (ROS), including singlet oxygen, which induce localized cellular and vascular damage, leading to tissue destruction.[1] These application notes provide an overview of the essential light dosimetry and activation parameters for this compound PDT and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound is transported in the plasma, primarily by lipoproteins.[1] Following administration, it accumulates in target tissues. Light activation of this compound initiates a cascade of events resulting in the production of cytotoxic ROS.[1] This leads to damage of the neovascular endothelium, causing vessel occlusion.[1] The damaged endothelium releases procoagulant and vasoactive factors, leading to platelet aggregation, fibrin clot formation, and vasoconstriction, further contributing to the therapeutic effect.[1]
Light Dosimetry and Activation Parameters
The efficacy of this compound PDT is dependent on three key components: the concentration of this compound in the target tissue, the presence of oxygen, and the delivery of a sufficient light dose. The "PDT dose" is a product of the photosensitizer concentration and the light fluence (total light energy delivered per unit area, J/cm²).[2]
Table 1: In Vitro Light Dosimetry and Activation Parameters for this compound PDT
| Parameter | Value/Range | Cell Line(s) | Reference |
| This compound Concentration | Low nanomolar (nM) | General | [3] |
| Light Wavelength | Red light | General | [3] |
| Light Dose (Fluence) | Variable (e.g., 1-20 J/cm²) | General (inferred) | [4] |
| Fluence Rate | Variable (e.g., 10-150 mW/cm²) | General (inferred) | [5] |
| Drug-Light Interval | 20 minutes (for maximal uptake) | General (in vitro) | [3] |
Table 2: In Vivo Light Dosimetry and Activation Parameters for this compound PDT
| Parameter | Value/Range | Animal Model | Tumor Model | Reference |
| This compound Dose | 1.4 µmol/kg (intravenous) | Mouse | Not specified | [3] |
| Light Dose (Fluence) | 50 J/cm² | Mouse | Not specified | [3] |
| Light Wavelength | Red light | Mouse | Not specified | [3] |
| Drug-Light Interval | Rapid uptake observed | Mouse | Not specified | [3] |
Signaling Pathways in this compound PDT
While specific signaling pathways for this compound are not extensively documented, based on its mechanism as a photosensitizer and data from related compounds like Verteporfin, the following pathways are likely involved.
Apoptosis Induction
This compound PDT is expected to induce apoptosis through the intrinsic (mitochondrial) pathway. The generation of ROS leads to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Intrinsic apoptosis pathway activated by this compound PDT.
Vascular Damage
A primary target of this compound PDT is the tumor vasculature. ROS-mediated damage to endothelial cells can trigger signaling cascades leading to vascular shutdown.
Caption: Vascular damage pathway initiated by this compound PDT.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound PDT on cancer cells.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Light source with appropriate wavelength and power output
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for a specific duration (e.g., 20 minutes to 4 hours) in the dark.[3]
-
Irradiation: Wash the cells with PBS and replace with fresh medium. Expose the cells to a specific light dose (fluence) using a calibrated light source. Include dark control wells (no light exposure).
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Cellular Uptake Study (Flow Cytometry)
This protocol quantifies the cellular uptake of this compound.
Caption: Workflow for cellular uptake study using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to adhere.
-
Photosensitizer Incubation: Treat cells with a defined concentration of this compound for various time points (e.g., 5, 10, 20, 30, 60 minutes) in the dark.
-
Cell Harvesting: At each time point, wash the cells with cold PBS, and detach them using trypsin-EDTA.
-
Cell Preparation: Neutralize the trypsin, centrifuge the cells, and wash the cell pellet with cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer, detecting the fluorescence of this compound.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative cellular uptake of this compound over time.
In Vivo Efficacy Study (Xenograft Mouse Model)
This protocol evaluates the anti-tumor efficacy of this compound PDT in a preclinical animal model.
Caption: Workflow for in vivo efficacy study in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel or PBS for cell suspension
-
This compound formulation for injection
-
Light source with fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound to the mice, typically via intravenous injection at a specified dose (e.g., 1.4 µmol/kg).[3]
-
Drug-Light Interval (DLI): Wait for a predetermined period for the photosensitizer to accumulate in the tumor.
-
Irradiation: Anesthetize the mice and deliver a specific light dose (e.g., 50 J/cm²) to the tumor area using a laser and fiber optic.[3]
-
Monitoring: Monitor tumor volume using calipers at regular intervals. Also, monitor the overall health and body weight of the mice.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the efficacy of the treatment.
Conclusion
These application notes and protocols provide a framework for researchers to investigate the efficacy and mechanisms of this compound PDT. The provided quantitative data, while limited, offers a starting point for experimental design. Further optimization of dosimetry and a deeper understanding of the specific signaling pathways activated by this compound will be crucial for its successful clinical translation.
References
- 1. A fast heterogeneous algorithm for light fluence rate for prostate photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Progress in Clinical Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 5. Fluence Rate Differences in Photodynamic Therapy Efficacy and Activation of Epidermal Growth Factor Receptor after Treatment of the Tumor-Involved Murine Thoracic Cavity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vascular Shutdown Following Lemuteporfin Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemuteporfin (also known as Verteporfin for injection or QLT0074), a benzoporphyrin derivative monoacid ring A, is a potent photosensitizer utilized in photodynamic therapy (PDT). A primary mechanism of its therapeutic effect, particularly in oncology and ophthalmology, is the induction of rapid and selective vascular shutdown within the target tissue. Upon activation by a specific wavelength of light, this compound generates reactive oxygen species (ROS), leading to endothelial cell damage, platelet aggregation, and subsequent vessel occlusion and blood flow stasis.[1][2]
These application notes provide detailed methodologies for assessing the vascular shutdown effects of this compound PDT, catering to both in vivo and in vitro research models. The protocols are designed to offer robust and reproducible methods for quantifying the vascular response to treatment, a critical step in the preclinical and clinical development of PDT-based therapies.
Mechanism of this compound PDT-Induced Vascular Shutdown
This compound PDT initiates a cascade of events culminating in vascular occlusion. The process begins with the intravenous administration of this compound, which is followed by irradiation of the target tissue with light, typically at a wavelength of 689-692 nm.[3][4] This activation leads to the production of singlet oxygen and other ROS.[5]
The primary targets of these cytotoxic species are the endothelial cells lining the blood vessels. Damage to the endothelium triggers a physiological cascade that includes:
-
Endothelial Cell Apoptosis and Contraction: ROS-induced damage leads to endothelial cell death and cytoskeletal changes, causing the cells to round up and retract.[6][7][8]
-
Exposure of Subendothelial Basement Membrane: The retraction of endothelial cells exposes the underlying basement membrane, a thrombogenic surface.[6][9]
-
Platelet Activation and Aggregation: This exposure initiates platelet aggregation and the formation of a thrombus.[1][2][9]
-
Vasoconstriction and Increased Vascular Permeability: The release of vasoactive molecules contributes to vessel constriction and increased permeability.[1][2]
This sequence of events rapidly leads to blood flow stasis and vascular shutdown, depriving the targeted tissue of oxygen and nutrients.[2] The Hippo-YAP signaling pathway has also been implicated in the anti-angiogenic effects of non-photoactivated Verteporfin.[3]
Signaling Pathway of Vascular Shutdown
Caption: Signaling pathway of this compound PDT-induced vascular shutdown.
Quantitative Assessment of Vascular Shutdown
The following tables summarize quantitative data from studies assessing vascular changes after this compound (Verteporfin) PDT.
Table 1: In Vivo Blood Flow and Vascular Density Changes
| Parameter | Model/Condition | PDT Parameters | Time Point | Result | Citation |
| Blood Flow | RIF-1 Tumor (Mice) | 15 min drug-light interval | 6 hours post-PDT | Complete arrest of blood flow | [10] |
| Blood Flow | RIF-1 Tumor (Mice) | 3 hour drug-light interval | 6 hours post-PDT | 50% decrease from initial flow | [10] |
| Choroidal Blood Flow | Chronic Central Serous Chorioretinopathy (Human) | Half-dose Verteporfin | 2 weeks post-PDT | 14.7% decrease from baseline | [11] |
| Choroidal Blood Flow | Chronic Central Serous Chorioretinopathy (Human) | One-third-dose Verteporfin | 2 weeks post-PDT | 12.8% decrease from baseline | [11] |
| Microvessel Density | Head and Neck Tumor (Mice) | Low fluence rate | Post-PDT | Significantly lower than control and high fluence rate groups | [12] |
Table 2: Anatomical and Structural Vascular Changes
| Parameter | Model/Condition | PDT Parameters | Time Point | Result | Citation |
| Central Foveal Thickness | Age-Related Macular Degeneration (Human) | Standard Verteporfin PDT | 12 weeks post-PDT | Significant improvement (decrease) | [13] |
| Central Retinal Thickness | Chronic Central Serous Chorioretinopathy (Human) | Half-dose Verteporfin | 12 months post-PDT | Significant decrease from 313.63 µm to 177.59 µm | [14] |
| Choroidal Volume | Chronic Central Serous Chorioretinopathy (Human) | Half-dose Verteporfin | 1 month post-PDT | 19.5% decrease in the central area | [5] |
Experimental Protocols
In Vivo Assessment Techniques
LSI is a non-invasive technique that provides real-time, high-resolution 2D maps of blood flow.[15][16]
Protocol:
-
Animal Model: Utilize a dorsal skinfold window chamber model in rodents for optimal visualization of the microvasculature.
-
This compound Administration: Administer this compound intravenously (e.g., 2 mg/kg). The drug-light interval is critical; a short interval (e.g., 15 minutes) targets the vasculature more directly.[10]
-
LSI System Setup:
-
Image Acquisition:
-
Acquire baseline LSI images before this compound injection and/or light irradiation.
-
Initiate light treatment at the appropriate wavelength (e.g., 690 nm) and radiant exposure.
-
Continuously or intermittently acquire LSI images during and after PDT to monitor dynamic changes in blood flow.
-
-
Data Analysis:
-
Calculate speckle contrast, which is inversely proportional to blood flow.
-
Generate relative blood flow maps to visualize and quantify changes in perfusion over time.
-
Caption: Workflow for Laser Speckle Imaging of blood flow post-PDT.
PAM is a hybrid imaging modality that provides high-resolution images of vascular networks without the need for exogenous contrast agents.[19]
Protocol:
-
Animal Preparation: Anesthetize the tumor-bearing animal and place it on the imaging stage.
-
PAM System: Utilize a PAM system with an appropriate wavelength (e.g., 850 nm) to detect hemoglobin in red blood cells.[20]
-
Image Acquisition:
-
Obtain baseline 2D and 3D PA images of the tumor vasculature before PDT.
-
Administer this compound and perform PDT as described previously.
-
Acquire PA images at various time points post-PDT (e.g., 1, 6, 24 hours) to monitor changes in vascular structure.
-
-
Data Analysis:
-
Reconstruct 2D and 3D images of the vasculature.
-
Quantify parameters such as vessel density, diameter, and tortuosity.
-
Correlate PA images with histology for validation.[20]
-
IHC allows for the visualization and quantification of blood vessels in tissue sections. CD31 (PECAM-1) is a common marker for endothelial cells.[21][22]
Protocol:
-
Tissue Collection and Preparation:
-
Euthanize animals at desired time points post-PDT and excise the tumors.
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4 µm sections and mount on positively charged slides.[21]
-
-
Staining Procedure:
-
Deparaffinization and Rehydration: Use xylene and a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., in a pH 9 buffer for 10-30 minutes).[21]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody: Incubate with an anti-CD31 antibody (e.g., 1:50 dilution) overnight at 4°C.[23]
-
Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody and a DAB substrate kit for visualization.
-
Counterstaining: Counterstain with hematoxylin.
-
-
Image Analysis:
-
Acquire images using a light microscope.
-
Quantify microvessel density (MVD) by counting the number of CD31-positive vessels per field of view.[22]
-
In Vitro Assessment Technique
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro and can be used to evaluate the anti-angiogenic effects of this compound PDT.[2][24]
Protocol:
-
Preparation:
-
Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[25]
-
Culture endothelial cells (e.g., HUVECs) to ~80-90% confluency.
-
-
PDT Treatment:
-
Incubate endothelial cells with a desired concentration of this compound.
-
Expose the cells to light at the appropriate wavelength and fluence.
-
-
Tube Formation:
-
Harvest the treated endothelial cells and seed them onto the solidified matrix.
-
Incubate at 37°C for 4-18 hours.[25]
-
-
Analysis:
-
Visualize tube formation using a phase-contrast microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops.[24]
-
Caption: Workflow for the endothelial cell tube formation assay.
Conclusion
The assessment of vascular shutdown is paramount in evaluating the efficacy of this compound PDT. The techniques and protocols outlined in these application notes provide a comprehensive framework for researchers to quantify the vascular response to this therapy. A multi-faceted approach, combining real-time in vivo imaging with ex vivo histological analysis and supportive in vitro assays, will yield the most thorough understanding of the vascular-targeting effects of this compound PDT.
References
- 1. Decrease in choroidal blood flow after half and one-third dose verteporfin photodynamic therapy for chronic central serous chorioretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Verteporfin-mediated on/off photoswitching functions synergistically to treat choroidal vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Choroidal Volume Evaluation after Photodynamic Therapy Using New Optical Coherence Tomography Imaging Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Verteporfin photodynamic therapy induced apoptosis in choroidal neovascular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood flow dynamics after photodynamic therapy with verteporfin in the RIF-1 tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decrease in choroidal blood flow after half and one-third dose verteporfin photodynamic therapy for chronic central serous chorioretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Examining the efficacy of verteporfin photo-dynamic therapy (PDT) at different dose & fluence levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anatomical Retinal Changes after Photodynamic Therapy in Chronic Central Serous Chorioretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Laser speckle imaging of dynamic changes in flow during photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azooptics.com [azooptics.com]
- 17. Frontiers | Imaging Retinal Blood Flow with Laser Speckle Flowmetry [frontiersin.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Imaging of tumor vasculature using Twente photoacoustic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. genomeme.ca [genomeme.ca]
- 22. researchgate.net [researchgate.net]
- 23. emulatebio.com [emulatebio.com]
- 24. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Endothelial Tube Formation Assay (In Vitro Angiogenesis Assay) | ABIN2344899 [antikoerper-online.de]
Application Notes and Protocols: Lemuteporfin as a Fluorescent Probe for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemuteporfin, a benzoporphyrin derivative, is recognized for its role as a photosensitizer in photodynamic therapy (PDT). Beyond its therapeutic applications, its inherent fluorescent properties make it a viable candidate for use as a fluorescent probe in cellular imaging.[1][] Its rapid cellular uptake and subsequent fluorescence offer a valuable tool for visualizing cellular structures and dynamics.[] These application notes provide a comprehensive guide to utilizing this compound for cell imaging, including its photophysical properties, detailed experimental protocols, and data presentation guidelines. While some data is inferred from the closely related compound Verteporfin, these notes will serve as a strong starting point for developing specific imaging assays.
Principle
This compound, upon excitation with light of an appropriate wavelength, emits fluorescence that can be detected using standard fluorescence microscopy techniques. This fluorescence allows for the visualization of its accumulation and distribution within cells. Its tendency to localize in specific subcellular compartments can be exploited to study organelle morphology and dynamics.
Data Presentation
Photophysical and Cellular Properties of this compound and Related Compounds
| Parameter | Value | Species/Model | Application | Reference |
| Excitation Wavelength | ~400-420 nm | In vitro/in vivo (Verteporfin) | Fluorescence Imaging | [1][3] |
| Emission Wavelength | ~690 nm | In vitro/in vivo (Verteporfin) | Fluorescence Imaging & PDT | [1] |
| Fluorescence Quantum Yield (Φf) | 0.05 (in air-saturated methanol for BPD-MA) | In solution (BPD-MA) | Photophysics | [4] |
| Photodegradation Quantum Yield (ΦPb) | ~5 x 10⁻⁵ (in organic solvents for BPD-MA) | In solution (BPD-MA) | Photostability | [4] |
| Cellular Uptake Time | Maximum levels reached within 20 minutes | In vitro | Cellular Kinetics | [] |
| Typical In Vitro Concentration | 1 µmol/L | Ovarian Cancer Cells (Verteporfin) | Fluorescence Microscopy | [5][6] |
| Typical Incubation Time | 2 to 24 hours | Ovarian and Pancreatic Cancer Cells (Verteporfin) | Fluorescence Microscopy | [5][6] |
| Subcellular Localization | Mitochondria, Lysosomes | Pancreatic Cancer Cells, FaDu Cells (Verteporfin and pyropheophorbide-a derivatives) | Subcellular Imaging | [6][7] |
BPD-MA (Benzoporphyrin derivative monoacid ring A) is a close analogue of this compound and Verteporfin.
Experimental Protocols
Protocol 1: General Staining of Cultured Cells with this compound for Fluorescence Microscopy
This protocol provides a general procedure for staining adherent cells with this compound. Optimization of concentration and incubation time for specific cell lines is recommended.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) or other suitable fixative
-
Mounting medium
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (a starting concentration of 1 µmol/L is recommended).[5][6]
-
Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.
-
Incubation: Incubate the cells for a desired period (e.g., 2 to 24 hours) at 37°C in a CO2 incubator.[5] The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Fixation (Optional): If fixation is required, incubate the cells with a suitable fixative (e.g., 4% PFA in PBS) for 15-20 minutes at room temperature.
-
Washing after Fixation: If fixed, wash the cells twice with PBS.
-
Counterstaining (Optional): To visualize the nucleus, cells can be counterstained with a nuclear dye such as DAPI or Hoechst 33342.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Use an excitation wavelength of approximately 420 nm and collect the emission signal around 690 nm.[1]
Protocol 2: Co-localization of this compound with Organelle-Specific Dyes
This protocol describes how to co-localize this compound with specific subcellular organelles using commercially available organelle-specific fluorescent probes.
Materials:
-
All materials from Protocol 1
-
Organelle-specific fluorescent probe (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes)
Procedure:
-
Follow steps 1-5 of Protocol 1 for this compound staining.
-
Organelle Staining: During the last 30-60 minutes of incubation with this compound, add the organelle-specific dye to the culture medium at its recommended concentration.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Proceed with live-cell imaging or fixation and mounting as described in Protocol 1. Acquire images in separate channels for this compound and the organelle-specific dye.
Visualizations
Experimental Workflow for Cellular Imaging with this compound
Caption: Workflow for staining and imaging cells with this compound.
Subcellular Localization of this compound
Caption: this compound primarily localizes in mitochondria and lysosomes.
Data Analysis Logic for Co-localization Studies
Caption: Logical flow for analyzing co-localization of this compound.
Troubleshooting
-
Weak Fluorescence Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Optimize microscope settings (e.g., exposure time, gain).
-
-
High Background Fluorescence:
-
Ensure thorough washing after incubation.
-
Use a high-quality mounting medium with low autofluorescence.
-
Image cells in a medium that does not contain phenol red.
-
-
Photobleaching:
-
This compound may photobleach faster than Verteporfin.[8]
-
Minimize exposure to excitation light.
-
Use an anti-fade reagent in the mounting medium.
-
-
Cellular Toxicity:
-
Although primarily known as a photosensitizer, high concentrations or prolonged incubation may affect cell viability.
-
Perform a dose-response curve to determine the optimal non-toxic concentration for imaging.
-
Conclusion
This compound presents a promising fluorescent probe for cell imaging, offering rapid cellular uptake and distinct intracellular localization. By leveraging the provided protocols and understanding its photophysical properties, researchers can effectively employ this compound to gain insights into cellular structure and function. Further optimization for specific cell types and experimental conditions will enhance the utility of this versatile molecule in cell biology and drug development research.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical and photosensitizing properties of benzoporphyrin derivative monoacid ring A (BPD-MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Verteporfin-Loaded Lipid Nanoparticles Improve Ovarian Cancer Photodynamic Therapy In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verteporfin fluorescence in antineoplastic-treated pancreatic cancer cells found concentrated in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcellular localization patterns and their relationship to photodynamic activity of pyropheophorbide-a derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobleaching kinetics of Verteporfin and this compound in cells and optically trapped multilamellar vesicles using two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lemuteporfin Formulations to Enhance Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemuteporfin, also known as verteporfin, is a potent benzoporphyrin derivative photosensitizer employed in photodynamic therapy (PDT). Its therapeutic efficacy is, however, hampered by its hydrophobic nature, leading to poor aqueous solubility and a propensity for aggregation. These characteristics can limit its bioavailability and therapeutic performance. This document provides detailed application notes and protocols for the development of this compound formulations with improved solubility and stability, focusing on liposomal delivery systems. This compound is a lipophilic molecule that is readily taken up by tumor cells and other rapidly dividing cells[1].
Data Presentation: Solubility and Stability of this compound
The following tables summarize the solubility of this compound in various solvents and the stability of a liposomal formulation.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ~50 mg/mL[2], 100 mg/mL (139.12 mM)[3] |
| Dimethyl formamide (DMF) | ~3 mg/mL[2] |
| Water | Insoluble[3] |
| Ethanol | Insoluble[3] |
| 1:7 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL[2] |
Table 2: Composition and Stability of a this compound-Lipid Conjugate Liposomal Formulation
| Parameter | Value |
| Lipid Composition (molar ratio) | |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 0.675 |
| Cholesterol | 0.300 |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000) | 0.015 |
| This compound-phosphocholine conjugate (BPD-PC) | 0.010 |
| Physical Characteristics | |
| Hydrodynamic Size | 107.1 nm[4] |
| Polydispersity Index (PDI) | 0.13[4] |
| Stability (in serum at 37 °C over 7 days) | |
| This compound-PC Leachate | 100%[4][5] |
| Increase in Hydrodynamic Diameter | 21.9 nm[4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common technique for encapsulating hydrophobic drugs.[4][6][7][8][9]
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000) (optional, for PEGylated liposomes)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DPPC, and cholesterol (and DSPE-mPEG2000 if preparing PEGylated liposomes) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A molar ratio of DPPC:cholesterol of approximately 2:1 can be used as a starting point. The drug-to-lipid ratio should be optimized, for example, a 1:100 molar ratio of this compound to total lipid.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The volume of the aqueous phase will determine the final lipid concentration.
-
Continue to rotate the flask in the water bath (above the lipid phase transition temperature) for 1-2 hours to allow for complete hydration of the lipid film. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.
-
Load the suspension into an extruder pre-heated to a temperature above the lipid phase transition temperature.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 passes). This will result in the formation of large unilamellar vesicles (LUVs).
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis against PBS.
-
Protocol 2: Determination of this compound Solubility
This protocol outlines a method to determine the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, DMF, PBS)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD)[1][10][11]
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.
-
-
Quantification:
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample using a validated HPLC-DAD method to determine the concentration of dissolved this compound.[1][10][11] A typical method might use a C18 column with a mobile phase gradient of acetonitrile and water, with detection at the Soret band of this compound (around 420 nm).
-
The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or µg/mL).
-
Protocol 3: Photostability and Thermal Stability Assessment
This protocol describes a general procedure for assessing the stability of a this compound formulation under light and thermal stress, following ICH guidelines.
Materials:
-
This compound formulation
-
Photostability chamber with controlled light (visible and UVA) and temperature exposure[12][13]
-
Stability chambers with controlled temperature and humidity
-
Light-protected containers (e.g., amber vials or vials wrapped in aluminum foil)
-
HPLC-DAD system
Procedure:
-
Sample Preparation:
-
Aliquot the this compound formulation into transparent and light-protected containers. The light-protected samples will serve as dark controls.
-
-
Photostability Testing:
-
Place the transparent and dark control samples in a photostability chamber.
-
Expose the samples to a specified integrated light dose, as per ICH Q1B guidelines (e.g., not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA).
-
At predetermined time points, withdraw samples and analyze the this compound content using a validated HPLC-DAD method.
-
-
Thermal Stability Testing:
-
Place the samples in stability chambers at various temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples and analyze the this compound content by HPLC-DAD.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation kinetics and estimate the shelf-life of the formulation under the tested conditions.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Action of Photodynamic Therapy (PDT).
Caption: Inhibition of the Hippo-YAP/TAZ Pathway by this compound.
Caption: Experimental Workflow for this compound Formulation.
References
- 1. biomedres.us [biomedres.us]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Physiochemical, In Vitro, and In Vivo Comparative Analysis of Verteporfin–Lipid Conjugate Formulations: Solid Lipid Nanoparticles and Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 10. biomedres.us [biomedres.us]
- 11. preprints.org [preprints.org]
- 12. Study Types for Stability Studies and Storage - Eurofins Scientific [eurofins.com]
- 13. Photostability Studies - Eurofins Scientific [eurofins.cz]
Application Notes and Protocols for Measuring Singlet Oxygen Generation from Lemuteporfin in Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemuteporfin, a second-generation benzoporphyrin derivative photosensitizer, is a promising agent in photodynamic therapy (PDT). Its therapeutic efficacy is primarily attributed to the generation of cytotoxic singlet oxygen (¹O₂) upon activation with light of a specific wavelength. Accurate and reproducible measurement of singlet oxygen production is crucial for the preclinical evaluation and optimization of this compound-based PDT protocols.
These application notes provide detailed experimental protocols for the quantification of singlet oxygen generated by this compound, both in solution and in cellular environments. The methodologies described herein are intended to guide researchers in establishing robust and reliable assays to characterize the photodynamic activity of this compound and other photosensitizers.
Photophysical Properties of this compound
A key parameter for evaluating a photosensitizer's efficacy is its singlet oxygen quantum yield (ΦΔ), which represents the number of singlet oxygen molecules generated per photon absorbed. While a specific quantum yield for this compound has not been definitively published, studies have shown that it photobleaches at a faster rate than Verteporfin, a structurally similar photosensitizer, suggesting a high efficiency of singlet oxygen generation. Based on data from the closely related benzoporphyrin derivative monoacid ring A (BPD-MA), the singlet oxygen quantum yield of this compound is estimated to be in the range of that of BPD-MA, which is 0.78.[1][2][3]
| Property | Value | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~ 0.78 (estimated) | [1][2][3] |
| Maximum Absorption (Q-band) | ~690 nm | |
| Molar Extinction Coefficient at ~690 nm | ~34,000 M⁻¹cm⁻¹ | |
| Fluorescence Emission | ~692 nm |
Experimental Protocols
Protocol 1: Measurement of Singlet Oxygen in Solution using Singlet Oxygen Sensor Green (SOSG)
This protocol describes an indirect method for quantifying singlet oxygen generation in a cuvette-based system using the fluorescent probe, Singlet Oxygen Sensor Green (SOSG).
Materials:
-
This compound
-
Singlet Oxygen Sensor Green (SOSG)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes
-
Spectrofluorometer
-
Light source with a wavelength corresponding to this compound's Q-band absorption peak (~690 nm)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO. Store in the dark at -20°C.
-
Prepare a 5 mM stock solution of SOSG in methanol. Store in the dark at -20°C.
-
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 1-10 µM).
-
Dilute the SOSG stock solution in PBS to a final concentration of 5 µM.
-
Important: Prepare all solutions fresh and protect from light.
-
-
Measurement:
-
In a quartz cuvette, mix the this compound working solution and the SOSG working solution.
-
Place the cuvette in the spectrofluorometer equipped with a magnetic stirrer.
-
Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm to monitor the fluorescence of SOSG.
-
Record a baseline fluorescence reading for 60 seconds before irradiation.
-
Irradiate the sample with the 690 nm light source. The power density of the light source should be measured and kept constant across experiments.
-
Record the increase in SOSG fluorescence over time during irradiation.
-
-
Data Analysis:
-
Plot the fluorescence intensity of SOSG as a function of irradiation time.
-
The initial rate of the fluorescence increase is proportional to the rate of singlet oxygen generation.
-
To determine the singlet oxygen quantum yield, a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) should be measured under identical conditions. The quantum yield of this compound can then be calculated using the following formula: ΦΔ (this compound) = ΦΔ (Reference) × [Slope (this compound) / Slope (Reference)] × [Abs (Reference) / Abs (this compound)] Where "Slope" is the initial rate of fluorescence increase and "Abs" is the absorbance of the photosensitizer at the irradiation wavelength.
-
Protocol 2: In Vitro Measurement of Intracellular Singlet Oxygen Generation
This protocol outlines the steps for detecting singlet oxygen generation within cultured cells following treatment with this compound and light activation.
Materials:
-
Cancer cell line of choice (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Singlet Oxygen Sensor Green (SOSG)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or a plate reader with fluorescence capabilities
-
Light source (~690 nm)
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate vessels (e.g., 96-well plates, chamber slides) and allow them to adhere overnight.
-
-
This compound Incubation:
-
Prepare a working solution of this compound in a serum-free medium at the desired concentration.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for a predetermined time (e.g., 1-4 hours) in the dark at 37°C.
-
-
SOSG Loading:
-
After this compound incubation, wash the cells twice with PBS.
-
Add a serum-free medium containing 5 µM SOSG to the cells and incubate for 30 minutes in the dark at 37°C.
-
-
Light Irradiation:
-
Wash the cells once with PBS.
-
Add fresh culture medium to the cells.
-
Irradiate the cells with the 690 nm light source for a specific duration. A control group should be kept in the dark.
-
-
Imaging and Analysis:
-
Immediately after irradiation, stain the cell nuclei with Hoechst 33342 if desired.
-
Image the cells using a fluorescence microscope. Use appropriate filter sets for SOSG (green fluorescence) and Hoechst 33342 (blue fluorescence).
-
Alternatively, quantify the fluorescence intensity using a plate reader.
-
The increase in green fluorescence in the irradiated cells compared to the dark control indicates intracellular singlet oxygen generation.
-
Visualizations
References
- 1. Photophysical and photosensitizing properties of benzoporphyrin derivative monoacid ring A (BPD-MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. PHOTOPHYSICAL AND PHOTOSENSITIZING PROPERTIES OF BENZOPORPHYRIN DERIVATIVE MONOACID RING A (BPD‐MA) * | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Lemuteporfin in Sonodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonodynamic therapy (SDT) is an emerging, non-invasive therapeutic modality for cancer treatment that utilizes the synergistic action of a non-toxic sonosensitizing agent and low-intensity ultrasound.[1] The ultrasound can penetrate deep into tissues, offering a significant advantage over photodynamic therapy (PDT) for treating tumors that are not superficial.[1][2] Upon activation by ultrasound, the sonosensitizer generates reactive oxygen species (ROS), which induce localized cytotoxicity and lead to tumor cell death.[3][4]
Lemuteporfin, a diethylene glycol functionalized benzoporphyrin derivative, is a potent photosensitizer that has demonstrated high efficacy in PDT, killing cancer cells at low nanomolar concentrations upon light activation.[5] It exhibits rapid cellular uptake, reaching maximum levels within 20 minutes, and fast clearance from the body, which minimizes potential side effects like skin photosensitivity.[5] While direct research on this compound as a sonosensitizer is limited, its structural similarity to other porphyrin-based compounds, such as Verteporfin, which have been successfully used in SDT research, suggests its strong potential in this field.[2][6] Like other porphyrins, this compound is hypothesized to induce cell death through ROS-mediated apoptosis and necrosis upon ultrasonic activation.[7][8] Furthermore, related compounds like Verteporfin have shown anti-cancer activity through light-independent mechanisms, such as the inhibition of the YAP-TEAD transcriptional complex in the Hippo signaling pathway, a potential dual-action mechanism that warrants investigation for this compound.[9][10]
These application notes provide a comprehensive overview of the proposed mechanisms of action for this compound in SDT and offer detailed, generalized protocols for in vitro and in vivo research based on established methodologies for porphyrin-based sonosensitizers.
Proposed Mechanism of Action
The anti-cancer effect of this compound in sonodynamic therapy is believed to be primarily mediated by the generation of cytotoxic reactive oxygen species (ROS). A potential secondary, light-independent mechanism may involve the inhibition of the Hippo-YAP signaling pathway.
ROS-Mediated Cytotoxicity
The primary mechanism of sonodynamic therapy involves the activation of the sonosensitizer by ultrasound, leading to the production of ROS.[1] This process, primarily driven by acoustic cavitation, can be categorized into two types of reactions.[4] The generated ROS, including singlet oxygen (¹O₂) and hydroxyl radicals (•OH), are highly reactive and cause oxidative damage to essential cellular components like lipids, proteins, and DNA, ultimately triggering cell death through apoptosis or necrosis.[8][11]
Potential Inhibition of Hippo-YAP Pathway
Verteporfin, a structurally related benzoporphyrin, is known to inhibit the Hippo signaling pathway by disrupting the interaction between the transcriptional co-activator YAP (Yes-associated protein) and the TEAD family of transcription factors.[10] This action suppresses the expression of pro-proliferative and anti-apoptotic genes, thereby inhibiting cancer cell growth. Given the structural similarities, it is plausible that this compound may share this light-independent anti-cancer activity, offering a dual-pronged therapeutic approach.
Quantitative Data from Porphyrin-Based Sonodynamic Therapy Research
The following tables summarize typical experimental parameters used in SDT research with porphyrin-based sonosensitizers. These values serve as a starting point for optimizing protocols for this compound.
Table 1: In Vitro Sonodynamic Therapy Parameters
| Parameter | Range | Example Reference(s) |
|---|---|---|
| Sonosensitizer Conc. | 1 - 50 µg/mL | [12] |
| Incubation Time | 4 - 24 hours | [13][14] |
| Ultrasound Frequency | 0.5 - 3 MHz | [15] |
| Ultrasound Intensity | 0.5 - 5 W/cm² | [14][15] |
| Duty Cycle | 10 - 25% (Pulsed) | [13][14][16] |
| Sonication Duration | 1 - 15 minutes |[12] |
Table 2: In Vivo Sonodynamic Therapy Parameters
| Parameter | Range | Example Reference(s) |
|---|---|---|
| Sonosensitizer Dose | 1.4 - 5 mg/kg (IV or IP) | [5][17][18] |
| Drug-Ultrasound Interval | 15 min - 24 hours | [5] |
| Ultrasound Frequency | 1 - 3 MHz | [17][19] |
| Ultrasound Intensity | 1 - 2 W/cm² | [17][18] |
| Sonication Duration | 60 seconds |[17] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments in SDT research. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental setup.
Protocol 1: In Vitro SDT Cytotoxicity Assay
This protocol determines the cytotoxic effect of this compound-mediated SDT on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, U-87 MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Ultrasound transducer and generator
-
Water tank/degassed water
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo® 3D)[13]
-
Plate reader
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
This compound Incubation: Remove the old medium and add fresh medium containing the desired concentrations of this compound. Include control wells with medium only. Incubate for a predetermined time (e.g., 4 hours).[13][14]
-
Preparation for Sonication: After incubation, wash the cells with PBS and add fresh, pre-warmed medium.
-
Ultrasound Application:
-
Place the 96-well plate in a water tank containing degassed water.
-
Position the ultrasound transducer at a fixed distance from the bottom of the plate. Use an ultrasound gel to ensure proper coupling between the transducer and the plate if not submerged.[13][14]
-
Apply ultrasound using the desired parameters (e.g., 1 MHz frequency, 1 W/cm² intensity, 25% duty cycle, 5 minutes duration).[13][14]
-
Include control groups: No treatment, this compound only, and Ultrasound only.
-
-
Post-Treatment Incubation: After sonication, return the plate to the incubator for 24 hours.[13][14]
-
Cell Viability Assessment: Measure cell viability according to the manufacturer's protocol for the chosen assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure the generation of ROS in cells following SDT.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe[8][11]
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Loading: Following this compound incubation (Protocol 1, step 2), wash the cells with PBS and incubate them with H₂DCFDA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells again with PBS to remove any excess probe.
-
SDT Treatment: Add fresh medium and immediately perform the ultrasound treatment as described in Protocol 1, step 4.
-
ROS Detection: Immediately after sonication, measure the fluorescence intensity.
-
Microscopy: Capture fluorescent images of the cells. Increased green fluorescence indicates higher levels of intracellular ROS.[8]
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity to quantify the ROS levels in the cell population.
-
Protocol 3: Apoptosis and Necrosis Assay
This protocol distinguishes between apoptotic and necrotic cell death using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-5)
-
Annexin V-FITC/PI Apoptosis Detection Kit[8]
-
Flow cytometer
Procedure:
-
Cell Treatment: Perform the SDT treatment on cells cultured in 6-well plates, following the conditions established in Protocol 1.
-
Cell Harvesting: At the desired time point post-treatment (e.g., 6 or 24 hours), collect both adherent and floating cells.
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.[20]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[20]
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: In Vivo SDT in a Xenograft Tumor Model
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound-mediated SDT on tumor growth in an animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cells for tumor induction (e.g., CT26)
-
This compound formulation for injection
-
Anesthesia (e.g., isoflurane)
-
Ultrasound system with a therapeutic transducer
-
Ultrasound transmission gel
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice until tumors reach a predetermined size (e.g., 7-10 mm in diameter).[19]
-
Randomization: Randomly divide the mice into treatment groups (e.g., Control, this compound only, Ultrasound only, SDT).
-
This compound Administration: Administer this compound at the desired dose (e.g., 5 mg/kg) via intravenous (IV) or intraperitoneal (IP) injection.[17][18]
-
Ultrasound Treatment:
-
After the appropriate drug-to-ultrasound interval (e.g., 24 hours), anesthetize the mouse.
-
Apply a layer of ultrasound gel over the tumor.
-
Apply ultrasound directly to the tumor using optimized parameters (e.g., 1 MHz, 2 W/cm², 60 seconds).[17]
-
-
Post-Treatment Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight every 2-3 days for the duration of the study (e.g., 30 days).[17]
-
Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors for weighing, photography, and histological analysis (e.g., H&E staining, TUNEL assay for apoptosis). Calculate the tumor growth inhibition (TGI) rate.[17]
References
- 1. Sonodynamic Therapy: Concept, Mechanism and Application to Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Sonodynamic Therapy‐Based Nanomedicines for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Research progress on reactive oxygen species production mechanisms in tumor sonodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and antitumor activity of a new diethylene glycol benzoporphyrin derivative (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Polymersome-Based Nanomedicine for Chemotherapeutic and Sonodynamic Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonodynamically‐induced apoptosis, necrosis, and active oxygen generation by mono‐l‐aspartyl chlorin e6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sonodynamic Effects of a Novel Ether-Group Modified Porphyrin Derivative Combined With Pulsed Low-Intensity Ultrasound on PC-9 Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Sonodynamic Effects of a Novel Ether-Group Modified Porphyrin Derivative Combined With Pulsed Low-Intensity Ultrasound on PC-9 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 14. In Vitro Sonodynamic Therapy Using a High Throughput 3D Glioblastoma Spheroid Model with 5‐ALA and TMZ Sonosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances and Future Directions in Sonodynamic Therapy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative and Apoptosis-inducing Effect of exo-Protoporphyrin IX based Sonodynamic Therapy on Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An In-Vivo Study of Sonodynamic Therapy with Encapsulated Hematoporphyrin | Frontiers in Biomedical Technologies [fbt.tums.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. fbt.tums.ac.ir [fbt.tums.ac.ir]
- 20. Exploiting Shock Waves to Trigger the Anticancer Sonodynamic Activity of 5-Aminolevulinc Acid-Derived Protoporphyrin IX on In Vitro 2D and 3D Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lemuteporfin Solubility Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Lemuteporfin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a neutral, uncharged benzoporphyrin derivative with an amphiphilic character.[] Like many complex organic molecules, it is poorly soluble in aqueous solutions, which can present challenges for in vitro and in vivo studies.[2][3]
Q2: What are the initial steps I should take to dissolve this compound?
For initial attempts, it is recommended to start with common laboratory solvents and co-solvent systems. Due to its amphiphilic nature, a mixture of an organic solvent and an aqueous buffer may be effective. It is also crucial to consider the pH of the aqueous phase, as this can influence the solubility of some compounds.
Q3: Which techniques can be used to improve the aqueous solubility of this compound?
Several methods can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized into physical and chemical modifications.[4]
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][4] Techniques include micronization and nanosuspension.[5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its solubility.[5][6][7] Common carriers include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[5]
-
-
Chemical Modifications & Formulation Strategies:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.[3]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[2][5]
-
Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[4][8]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[3][5]
-
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous buffer.
Possible Cause: The polarity of the aqueous buffer is too high for the amphiphilic this compound to dissolve.
Troubleshooting Steps:
-
Introduce a Co-solvent: Start by adding a small percentage of a water-miscible organic solvent to your aqueous buffer. Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).[9]
-
Optimize Co-solvent Concentration: Systematically increase the concentration of the co-solvent. Monitor for solubility improvement and any potential precipitation.
-
Sonication: Gentle sonication can help to break down aggregates and facilitate dissolution.
Issue 2: this compound precipitates out of solution upon dilution.
Possible Cause: The concentration of the co-solvent or other solubilizing agent is too low to maintain this compound in solution after dilution.
Troubleshooting Steps:
-
Increase Solubilizer Concentration: Prepare the initial stock solution with a higher concentration of the co-solvent, surfactant, or cyclodextrin.
-
Use a Surfactant: Surfactants can prevent precipitation by forming stable micelles that hold the drug in solution even after dilution.[2] Polysorbates (e.g., Tween® 80) and Poloxamers are commonly used nonionic surfactants.[2]
-
Prepare a Solid Dispersion: Formulating this compound as a solid dispersion with a hydrophilic polymer can improve its dissolution rate and physical stability in aqueous media.[6][7]
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential improvements in this compound solubility using various techniques.
Table 1: Effect of Co-solvents on this compound Solubility
| Co-solvent | Concentration (% v/v) | This compound Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | 0.5 | 1 |
| DMSO | 5 | 25 | 50 |
| DMSO | 10 | 150 | 300 |
| Ethanol | 10 | 80 | 160 |
| PEG 400 | 10 | 120 | 240 |
Table 2: Effect of Surfactants on this compound Solubility in Water
| Surfactant | Concentration (% w/v) | This compound Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.5 | 1 |
| Tween® 80 | 0.1 | 50 | 100 |
| Tween® 80 | 0.5 | 300 | 600 |
| Poloxamer 188 | 0.5 | 250 | 500 |
Table 3: Effect of Cyclodextrins on this compound Solubility in Water
| Cyclodextrin | Concentration (mM) | This compound Solubility (µg/mL) | Fold Increase |
| None | 0 | 0.5 | 1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 75 | 150 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 50 | 400 | 800 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This method is a standard procedure for determining the thermodynamic solubility of a compound.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, buffer, co-solvent mixture)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent.
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing solid dispersions to enhance solubility.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, HPMC)
-
Common solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both this compound and the hydrophilic carrier in a common solvent.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can then be used for solubility and dissolution studies.
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: Mechanism of micellar solubilization of this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 2. brieflands.com [brieflands.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Enhancement Techniques of Poorly Water Soluble Drug [ijsr.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lemuteporfin Aggregation in Biological Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photosensitizer Lemuteporfin. The focus is on addressing the common challenge of its aggregation in biological media during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A: this compound is a hydrophobic, benzoporphyrin-derived photosensitizer designed for photodynamic therapy (PDT). Its therapeutic action relies on its activation by light to produce reactive oxygen species (ROS), which in turn induce localized cellular damage. However, due to its hydrophobic nature, this compound has a tendency to aggregate in aqueous environments like biological media and serum. This aggregation can significantly reduce its therapeutic efficacy by altering its photophysical properties, decreasing the generation of singlet oxygen, and limiting its cellular uptake.[1][2]
Q2: I'm observing precipitation of this compound when I dilute my stock solution in cell culture media. What is causing this?
A: This is a common issue arising from the low aqueous solubility of this compound. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous medium, the drastic change in solvent polarity can cause the drug to crash out of solution and form aggregates or precipitates. This is especially pronounced in media with high salt concentrations or pH conditions that further reduce its solubility.
Q3: How does the presence of serum in my cell culture media affect this compound aggregation?
A: Serum proteins, particularly human serum albumin (HSA), can play a dual role. At sufficient concentrations, HSA can bind to this compound, effectively preventing its self-aggregation and enhancing its solubility.[1] Studies with the related compound benzoporphyrin derivative monoacid ring A (BPDMA) have shown a high binding affinity to HSA.[1] However, if the concentration of this compound is too high relative to the amount of available albumin, aggregation can still occur.
Q4: What are the best practices for preparing this compound working solutions for in vitro experiments?
A: To minimize precipitation, it is recommended to:
-
Use a pre-warmed (37°C) medium.
-
Add the this compound stock solution dropwise while gently swirling the medium. This facilitates rapid and uniform mixing, preventing localized high concentrations.
-
Prepare fresh dilutions immediately before use.
-
Consider using a serum-containing medium to leverage the solubilizing effect of albumin.
-
For serum-free conditions, formulating this compound in a delivery vehicle such as liposomes or nanoparticles is highly recommended.
Troubleshooting Guide: this compound Precipitation
This guide provides solutions to common problems encountered with this compound aggregation during experiments.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate or cloudiness immediately after dilution in media. | 1. Exceeding solubility limit.2. Improper dilution technique. | 1. Lower the final working concentration.2. Pre-warm the media and add the stock solution slowly with gentle mixing.3. Prepare an intermediate dilution in a co-solvent mixture (e.g., ethanol/water) before final dilution in media. |
| Decreased phototoxicity or inconsistent experimental results. | 1. Formation of sub-visible aggregates reducing the effective monomer concentration.2. Interaction with media components. | 1. Filter the final working solution through a 0.22 µm syringe filter before adding to cells.2. Characterize aggregation state using dynamic light scattering (DLS) or UV-Vis spectroscopy.3. Formulate this compound in liposomes or nanoparticles. |
| Precipitation observed after prolonged incubation. | 1. Instability of the compound in the aqueous environment over time.2. Changes in media pH during incubation. | 1. Reduce the incubation time if possible.2. Use a buffered solution with stable pH.3. Employ a nanoparticle formulation for sustained release and stability. |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This protocol is adapted from methods used for other hydrophobic photosensitizers like Verteporfin and can be optimized for this compound.[3][4]
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound, DPPC, Cholesterol, and DSPE-PEG(2000) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio would be DPPC:Cholesterol:DSPE-PEG(2000) of 55:40:5, with a drug-to-lipid ratio of 1:100 to 1:50 (w/w).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DPPC).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid phase transition temperature.
-
Pass the suspension through the membrane 10-20 times to ensure a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the encapsulation efficiency by separating the liposomes from the free drug (e.g., by ultracentrifugation) and quantifying the drug concentration in the supernatant and the lysed liposomes using UV-Vis spectroscopy or HPLC.
-
Protocol 2: Characterization of this compound Aggregation using UV-Vis Spectroscopy
This method allows for the qualitative and semi-quantitative assessment of this compound aggregation based on changes in its absorption spectrum.
Materials:
-
This compound stock solution (in DMSO or other suitable organic solvent)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the desired biological medium (PBS, DMEM, DMEM + 10% FBS).
-
Immediately after preparation, and at various time points (e.g., 0, 1, 4, 24 hours), record the UV-Vis absorption spectrum of each solution from approximately 350 nm to 750 nm.
-
Analysis:
-
Monomeric this compound will exhibit a sharp and intense Soret band (around 420 nm) and distinct Q-bands in the longer wavelength region.
-
Aggregated this compound will show a broadening and often a blue-shift or splitting of the Soret band, along with changes in the relative intensities of the Q-bands.
-
By monitoring the changes in the spectral shape and the adherence to the Beer-Lambert law at different concentrations, the extent of aggregation can be assessed. For a benzoporphyrin derivative, deviation from Beer's law in solvent systems with more than 30% water is indicative of dimer formation.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the aggregation and formulation of benzoporphyrin derivatives, which can serve as a reference for working with this compound.
Table 1: Aggregation and Protein Binding Properties of Benzoporphyrin Derivative Monoacid Ring A (BPDMA) [1]
| Parameter | Value | Conditions |
| Dimerization Constant (Kd) | 9 x 10⁶ M⁻¹ | Pure Phosphate Buffered Saline (PBS) |
| HSA Binding Constant (Kb) | 5.2 x 10⁵ M⁻¹ | Phosphate Buffered Saline (PBS) |
| HSA:BPDMA Molar Ratio for Complete Binding | ~10 | Phosphate Buffered Saline (PBS) |
Table 2: Example Liposomal Formulation Parameters for Hydrophobic Photosensitizers [3][6]
| Parameter | Conventional Liposome | PEGylated Liposome |
| Lipid Composition | DPPC:DPPG (9:1 w/w) | DPPC:DPPG:PEG-DSPE (9:1:1 molar) |
| Drug:Lipid Ratio (mol/mol) | 1:12 | 1:13 |
| Mean Particle Size (nm) | ~114 | ~135 |
| Polydispersity Index (PDI) | ~0.11 | < 0.2 |
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Photodynamic Therapy
Photodynamic therapy with photosensitizers like this compound can activate multiple signaling pathways, leading to different cellular outcomes such as apoptosis, necrosis, and autophagy. The aggregation state of the photosensitizer can influence the primary subcellular localization and, consequently, which pathways are most strongly affected.[7][8] For instance, ROS-induced stress is known to activate pro-survival pathways like NF-κB and PI3K/Akt at sub-lethal doses, while inducing apoptotic pathways at higher doses.[9][10][11][12][13][14][15]
Experimental Workflow: Troubleshooting this compound Aggregation
The following diagram illustrates a logical workflow for identifying and resolving issues related to this compound aggregation in an experimental setting.
References
- 1. The effects of aggregation, protein binding and cellular incorporation on the photophysical properties of benzoporphyrin derivative monoacid ring A (BPDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decreasing the aggregation of photosensitizers to facilitate energy transfer for improved photodynamic therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. A Physiochemical, In Vitro, and In Vivo Comparative Analysis of Verteporfin–Lipid Conjugate Formulations: Solid Lipid Nanoparticles and Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation-Induced Emission Photosensitizers: From Molecular Design to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Signalling pathway activation by photodynamic therapy: NF-κB at the crossroad between oncology and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. anygenes.com [anygenes.com]
minimizing Lemuteporfin photobleaching during fluorescence microscopy
Technical Support Center: Minimizing Lemuteporfin Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on . The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[1] When this compound photobleaches, it permanently loses its ability to fluoresce, leading to a diminished signal over time. This is problematic for several reasons:
-
Signal Loss: It compromises the signal-to-noise ratio, making it difficult to visualize and analyze samples, especially those with low this compound concentration.[1]
-
Quantitative Inaccuracy: In quantitative studies, photobleaching can skew data and lead to false results by artificially reducing fluorescence intensity over the course of an experiment.[1][2]
-
Limited Observation Time: Rapid photobleaching shortens the viable time for imaging, which is particularly challenging for time-lapse experiments.
Q2: Is this compound particularly susceptible to photobleaching?
A2: Yes, porphyrin-based photosensitizers can be susceptible to photobleaching. One study found that this compound photobleached at a faster rate than a similar compound, Verteporfin, in the majority of cellular and vesicle environments tested under two-photon excitation.[3][4] This process is often linked to the generation of reactive oxygen species (ROS), a core mechanism for its therapeutic effect in photodynamic therapy (PDT) but a detriment to stable fluorescence imaging.[5][6]
Q3: What are the primary factors that accelerate this compound photobleaching?
A3: The rate of photobleaching is influenced by several experimental factors:
-
Light Intensity: Higher excitation light intensity significantly accelerates photobleaching.[5]
-
Exposure Duration: The longer the sample is exposed to excitation light, the more photobleaching will occur.[5]
-
Oxygen Concentration: The presence of molecular oxygen is a key mediator of photobleaching for many fluorophores, including photosensitizers that operate via ROS production.[5][7]
-
Excitation Wavelength: Shorter, higher-energy wavelengths can be more damaging.[5]
Q4: Can I use a commercial antifade mounting medium for my this compound samples?
A4: Yes, using a mounting medium with antifade protection is a highly recommended and effective strategy.[1][7] These reagents work by scavenging free radicals and reducing the amount of dissolved oxygen available to react with the excited-state this compound.[7] The effectiveness of a specific antifade agent can depend on the fluorophore, so it may be necessary to test a few different formulations to find the optimal one for your experiments.[1]
Table 1: Common Antifade Reagents and Their Mechanisms
| Antifade Reagent Class | Example(s) | Primary Mechanism |
| Oxygen Scavengers | Glucose Oxidase/Catalase (GOC) | Enzymatically removes dissolved molecular oxygen from the medium.[5] |
| Free Radical Scavengers | DABCO, n-propyl gallate (NPG), p-phenylenediamine (PPD) | Quench triplet states and scavenge reactive oxygen species (ROS) to inhibit photochemical reactions. |
| Commercial Mountants | ProLong™ Gold, VECTASHIELD®, SlowFade™ | Often contain a proprietary mix of scavengers to provide broad-spectrum photoprotection.[7][8] |
Troubleshooting Guide
This guide helps you diagnose and solve common photobleaching issues encountered during this compound imaging.
Problem: My this compound signal fades almost immediately upon illumination.
| Potential Cause | Recommended Solution |
| Excessive Light Intensity | The excitation light is too powerful. Solution: Reduce the laser or lamp power to the lowest possible level that still provides an adequate signal-to-noise ratio.[5] Use neutral density (ND) filters to attenuate the light source without altering its spectral properties.[1][9] |
| Sub-optimal Filter Sets | The excitation filter may be too broad, allowing unnecessary and damaging wavelengths to reach the sample. Solution: Use a high-quality, narrow band-pass excitation filter matched to this compound's excitation peak. |
| High Oxygen Environment | This compound is a photosensitizer, and its photobleaching is linked to oxygen.[3] Solution: Use an antifade mounting medium containing an oxygen scavenger system (e.g., glucose oxidase).[5] For live-cell imaging, consider using an imaging chamber with a controlled, low-oxygen atmosphere. |
Problem: My signal is stable initially but bleaches significantly during my time-lapse experiment.
| Potential Cause | Recommended Solution |
| Cumulative Phototoxicity | Repeated exposures, even at low intensity, add up over time. Solution: Reduce the frequency of image acquisition to the minimum required for your temporal resolution. Decrease the exposure time per image and compensate by increasing camera gain or using image binning if necessary.[7] |
| Out-of-Focus Bleaching | In thick samples, conventional epifluorescence illuminates the entire light cone, bleaching regions above and below the focal plane. Solution: If available, switch to a confocal or multiphoton microscope. These techniques restrict excitation to the focal plane, significantly reducing out-of-focus photobleaching.[5] |
| Sample Storage/Handling | The sample may have been exposed to ambient light before imaging. Solution: Prepare and store your labeled samples in the dark.[7] Use foil to cover sample dishes or slide boxes. During imaging, use transmitted light to find the region of interest before switching to fluorescence.[9] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and mitigating photobleaching.
Caption: A step-by-step decision tree for troubleshooting photobleaching issues.
Experimental Protocols
Protocol 1: Quantifying the Photobleaching Rate of this compound
This protocol allows you to quantitatively assess the rate of photobleaching under your specific experimental conditions, providing a baseline for evaluating mitigation strategies.
Objective: To measure the fluorescence intensity decay of this compound over time upon continuous illumination.
Materials:
-
This compound-labeled sample (e.g., fixed cells, vesicles) on a glass-bottom dish or slide.
-
Fluorescence microscope (confocal is preferred for better Z-plane control).
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Methodology:
-
Sample Preparation: Prepare your this compound-labeled sample as you would for a standard imaging experiment. If using a mounting medium, apply it now.
-
Microscope Setup:
-
Turn on the microscope and select the appropriate laser line and filter set for this compound.
-
Set the imaging parameters (laser power, exposure time, gain, pinhole size) to the exact settings you intend to use for your experiments. It is critical not to change these during the measurement.[10]
-
-
Image Acquisition:
-
Locate a representative region of interest (ROI) on your sample.
-
Set up a time-lapse acquisition. Acquire images continuously (e.g., one frame every 500 ms) for a set duration (e.g., 2-5 minutes). The goal is to capture the full decay of the fluorescence.
-
Start the acquisition. The sample will be continuously illuminated, causing photobleaching.
-
-
Data Analysis:
-
Open the resulting image stack in your analysis software.
-
Define an ROI around a fluorescent feature and a background ROI in an area with no cells or signal.
-
For each time point (frame), measure the mean fluorescence intensity within the signal ROI and the background ROI.[11]
-
Correct for background by subtracting the mean background intensity from the mean signal intensity for each frame.
-
Normalize the corrected intensity values by dividing each value by the intensity of the first frame.
-
Plot the normalized intensity versus time. This is your photobleaching curve.
-
Fit the curve to a single or double exponential decay function to extract the photobleaching time constant(s) (τ). A shorter time constant indicates faster photobleaching.
-
Workflow for Quantifying Photobleaching
Caption: A workflow for measuring the rate of this compound photobleaching.
The Jablonski Diagram and Photobleaching Pathway
Photobleaching often occurs from the chemically reactive triplet state. After excitation, a fluorophore can transition from the excited singlet state (S1) to the triplet state (T1). From T1, it can react with molecular oxygen to produce ROS, which can then attack and destroy the fluorophore itself, leading to an irreversible loss of fluorescence.
Caption: Pathway from light absorption to fluorescence or irreversible photobleaching.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching kinetics of Verteporfin and this compound in cells and optically trapped multilamellar vesicles using two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. coolled.com [coolled.com]
- 7. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. Photobleaching-based quantitative analysis of fluorescence resonance energy transfer inside single living cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 11. med.upenn.edu [med.upenn.edu]
Technical Support Center: Synthesis and Scale-Up of Lemuteporfin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Lemuteporfin.
Disclaimer
The following protocols and troubleshooting advice are based on established principles of porphyrin and chlorin chemistry, as a specific, publicly available, detailed synthesis protocol for this compound has not been identified. These are representative procedures and may require significant optimization for the successful synthesis and scale-up of this compound.
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield of crude product | Incomplete reaction; side reactions; degradation of starting materials or product. | - Monitor reaction progress closely using TLC or LC-MS. - Ensure anhydrous conditions and inert atmosphere if using sensitive reagents. - Optimize reaction temperature and time. - Purify starting materials before use. |
| Complex mixture of byproducts | Formation of porphyrin isomers or oligomers; incomplete reaction or side reactions. | - Optimize the ratio of reactants. - Control the reaction temperature to minimize side reactions. - Employ a step-wise synthesis approach to improve selectivity. |
| Difficulty in purification | Poor solubility of the product; co-elution of impurities with the product on chromatography. | - Test a range of solvent systems for column chromatography. - Consider alternative purification methods such as preparative HPLC or crystallization. - Modify the functional groups to improve solubility before purification. |
| Product degradation during workup/purification | Exposure to strong light, acid, or base; presence of oxidizing agents. | - Protect the product from light at all stages. - Use neutral or buffered conditions during workup and purification. - Degas solvents to remove oxygen. |
| Inconsistent batch-to-batch results | Variability in raw material quality; slight variations in reaction conditions. | - Establish strict quality control for all starting materials. - Precisely control all reaction parameters (temperature, time, stoichiometry). - Document all experimental details meticulously. |
| Poor solubility of final product | The inherent hydrophobic nature of the porphyrin macrocycle. | - Formulate the final product, for example, in liposomes or with solubility-enhancing excipients like PEG-lipids.[1] |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common issues in this compound synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for a benzoporphyrin derivative like this compound?
A1: The synthesis of benzoporphyrin derivatives typically starts from a readily available porphyrin, such as protoporphyrin IX or a related synthetic porphyrin. A key step is often a Diels-Alder reaction to introduce the benz-annulated ring system. Subsequent modifications, such as the introduction of the diethylene glycol side chains, would be achieved through standard organic chemistry transformations like esterification or etherification.
Q2: What are the main challenges in scaling up porphyrin synthesis?
A2: Key challenges include:
-
Maintaining high dilution: Many porphyrin syntheses require high dilution to prevent unwanted polymerization and side reactions, which is challenging and costly on an industrial scale.
-
Purification: The crude products are often complex mixtures of isomers and oligomers, requiring extensive and often expensive chromatographic purification.
-
Solvent use: Large volumes of chlorinated or other hazardous solvents are often used, posing environmental and safety concerns.
-
Reagent cost: Some oxidizing agents and catalysts used in porphyrin synthesis can be expensive.
Q3: How can the solubility of this compound be improved for formulation?
A3: Due to the hydrophobic nature of the porphyrin macrocycle, formulation is often necessary. This compound, being a lipophilic molecule, can be formulated in liposomes or micelles. For instance, using methoxypoly(ethylene glycol)-distearoylphosphatidylethanolamine (mPEG-DSPE) can form stable micellar formulations suitable for intravenous administration.[1]
Q4: What analytical techniques are essential for characterizing this compound?
A4: A combination of spectroscopic and chromatographic techniques is crucial:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the overall structure and purity.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To determine the molecular weight and confirm the molecular formula.
-
UV-Vis Spectroscopy: To characterize the electronic absorption properties, which are critical for a photosensitizer. Porphyrins have a characteristic strong Soret band (~400 nm) and weaker Q-bands in the visible region.
-
HPLC/UPLC: To assess purity and quantify the compound.
Q5: What are the critical stability concerns for this compound?
A5: Porphyrins and related compounds can be sensitive to:
-
Light: Photodegradation is a significant concern, so the compound should be protected from light during synthesis, purification, and storage.
-
Oxidation: The macrocycle can be susceptible to oxidation, which can be mitigated by storing under an inert atmosphere.
-
pH: Extreme pH values can lead to demetalation (if a metal is present) or degradation.
III. Experimental Protocols (Representative)
The following protocols are representative examples for the synthesis of a diethylene glycol-functionalized benzoporphyrin derivative, based on known porphyrin chemistry.
Protocol 1: Synthesis of a Benzoporphyrin Derivative (BPD) Intermediate
This protocol describes a potential route to a key benzoporphyrin intermediate from a starting porphyrin.
Materials:
-
Protoporphyrin IX dimethyl ester
-
Maleic anhydride or a derivative
-
High-boiling solvent (e.g., decalin)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve protoporphyrin IX dimethyl ester in the high-boiling solvent in a round-bottom flask under an inert atmosphere.
-
Add a molar excess of maleic anhydride.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane/methanol).
Protocol 2: Functionalization with Diethylene Glycol
This protocol outlines the introduction of the diethylene glycol side chains. This would typically be performed on the carboxylic acid groups of the porphyrin.
Materials:
-
Benzoporphyrin derivative with carboxylic acid groups
-
Diethylene glycol
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the benzoporphyrin derivative in the anhydrous solvent under an inert atmosphere.
-
Add an excess of diethylene glycol.
-
Add the coupling agent portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction and perform an aqueous workup.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the final product by column chromatography or preparative HPLC.
Synthesis Workflow Diagram
Caption: A representative synthetic workflow for this compound.
IV. Data Presentation
The following tables summarize typical quantitative data expected during the synthesis and characterization of a porphyrin-based photosensitizer.
Table 1: Typical Reaction Parameters and Yields
| Reaction Step | Key Reactants | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Benzannulation | Porphyrin, Dienophile | 4-24 hours | 150-200 °C | 30-50 |
| Ester Hydrolysis | Porphyrin Ester, Base | 2-6 hours | Room Temperature | 80-95 |
| Esterification | Porphyrin Acid, Alcohol, Coupling Agent | 12-24 hours | 0 °C to Room Temp. | 50-70 |
Table 2: Analytical Characterization Data (Representative)
| Analytical Method | Parameter | Typical Value/Observation |
| UV-Vis Spectroscopy | Soret Band (λmax) | 410-420 nm |
| Q-Bands (λmax) | 500-700 nm (characteristic pattern) | |
| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ corresponding to C₄₄H₄₈N₄O₁₀ |
| ¹H NMR Spectroscopy | Aromatic Protons | δ 8.5-10.0 ppm |
| Methylene Protons | δ 3.5-4.5 ppm | |
| HPLC Purity | Main Peak Area | >95% (after purification) |
V. Signaling Pathway
While this compound's primary mechanism of action in photodynamic therapy (PDT) is not a classical signaling pathway, its therapeutic effect is initiated by light activation, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.
Photodynamic Therapy (PDT) Mechanism of Action
Caption: Mechanism of action for this compound in photodynamic therapy.
References
Technical Support Center: Optimizing Lemuteporfin (Verteporfin) In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lemuteporfin (Verteporfin) for photodynamic therapy (PDT) in vivo. The focus is on the critical parameter of the drug-to-light interval (DLI).
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| High Normal Tissue Damage (e.g., skin photosensitivity) | The Drug-to-Light Interval (DLI) may be too short, leading to high concentrations of this compound in the plasma and healthy tissues during light activation.[1][2][3] | Increase the DLI to allow for clearance of the photosensitizer from systemic circulation and preferential accumulation in the target tumor tissue. Conduct a pharmacokinetic study to determine the optimal therapeutic window. |
| Low Tumor Response / Lack of Efficacy | The DLI may be too long, resulting in the drug concentration in the tumor falling below the therapeutic threshold by the time of light application.[4] Alternatively, the light dose (fluence) may be insufficient. | Decrease the DLI based on pharmacokinetic data. Verify light source calibration and consider performing a light dose escalation study to ensure adequate energy is delivered to the tumor tissue.[5] |
| Inconsistent Tumor Necrosis | Heterogeneous drug distribution or light delivery within the tumor. Tumor pathophysiology, such as growth rate and vascularity, can significantly affect treatment outcome.[6][7] | Ensure uniform light delivery, possibly using interstitial fibers for larger tumors. Characterize the tumor model's vascularity and growth rate, as faster-growing, more vascularized tumors may respond differently.[6] Use imaging techniques like DCE-MRI to assess vascular perfusion and drug distribution.[6][8] |
| Rapid Tumor Reperfusion and Regrowth | While PDT effectively causes vascular occlusion, reperfusion and regrowth of new vessels can occur, sometimes as early as two days post-treatment.[9] | Consider combination therapies. For example, administering an anti-angiogenic agent like ranibizumab 24 hours after PDT has been shown to delay reperfusion and extend the therapeutic effect in preclinical models.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-PDT?
A1: this compound (Verteporfin) is a photosensitizer that, when administered, is transported by lipoproteins and preferentially accumulates in the neovasculature of tumors and other abnormal tissues.[10][11] Upon activation by light of a specific wavelength (around 690 nm), it generates highly reactive oxygen species (ROS), primarily singlet oxygen.[10] These ROS cause localized cellular damage, leading to vascular shutdown, direct tumor cell killing (apoptosis and necrosis), and the induction of an anti-tumor immune response.[10][12]
Q2: What is the typical pharmacokinetic profile of this compound?
A2: this compound exhibits biexponential pharmacokinetics. After intravenous infusion, there is an initial distribution phase lasting 1 to 3 hours, followed by an elimination phase with a half-life of approximately 5 to 6 hours.[1][2] The peak plasma concentration (Cmax) occurs at the end of the infusion.[1][2] The drug is cleared rapidly from the body, primarily through bile, which minimizes the window for skin photosensitivity to about 24 to 48 hours.[1][2]
Q3: How does the Drug-to-Light Interval (DLI) affect the therapeutic outcome?
A3: The DLI is critical for determining the primary mechanism of action.
-
Short DLIs (<1 hour): At short intervals, this compound is predominantly localized within the tumor vasculature. Light activation at this stage leads to rapid vascular destruction and thrombosis, cutting off the tumor's blood supply.[4] This can, however, also lead to higher photosensitivity in normal tissues.[4]
-
Long DLIs (>6-24 hours): With longer intervals, the drug extravasates from the blood vessels and accumulates more within the tumor cells themselves.[13] Light activation then results in more direct cytotoxicity to the cancer cells.[4][13] The optimal DLI balances maximal tumor destruction with minimal normal tissue damage.
Q4: How can I determine the optimal DLI for my specific in vivo model?
A4: The optimal DLI is model-dependent.[6][7] A systematic approach is required. This typically involves a pharmacokinetic study to measure this compound concentration in the tumor and plasma over time. This is followed by efficacy studies where different DLIs are tested, and tumor response (e.g., growth delay, necrosis volume) and normal tissue toxicity are measured. The goal is to identify the time point with the highest tumor-to-normal-tissue drug concentration ratio.
Q5: What are the key parameters to control in an in vivo PDT experiment?
A5: Besides the DLI, you must carefully control the photosensitizer dose (mg/kg), the light dose or fluence (J/cm²), and the light delivery rate or fluence rate (mW/cm²).[5][14] All these parameters interact to determine the therapeutic outcome. It is crucial to optimize these for each specific tumor model.[14]
Experimental Protocols & Data
Protocol: Determination of Optimal Drug-to-Light Interval
This protocol provides a general framework for optimizing the DLI of this compound in a subcutaneous tumor model in mice.
1. Animal Model Preparation:
- Establish subcutaneous tumors by implanting a chosen cancer cell line (e.g., CT26.WT colon carcinoma) into the flank of immunocompromised or syngeneic mice.[8]
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Pharmacokinetic Study (Pilot Group):
- Administer this compound intravenously (i.v.) via the tail vein at a specified dose (e.g., 2 mg/kg).
- At various time points post-injection (e.g., 15 min, 1h, 3h, 6h, 12h, 24h), collect blood samples and excise tumors from subgroups of mice.
- Quantify this compound concentration in plasma and homogenized tumor tissue using a validated method like HPLC with fluorescence detection.[1]
- Plot the concentration-time curves to identify the time of peak tumor concentration and the optimal tumor-to-plasma ratio.
3. DLI Optimization and Efficacy Study:
- Divide tumor-bearing mice into several groups, each assigned a different DLI (e.g., 1h, 3h, 6h, 24h) based on the pharmacokinetic data. Include an untreated control group and a drug-only control group.
- Administer this compound (e.g., 2 mg/kg, i.v.).
- At the designated DLI, anesthetize the mouse.
- Deliver a pre-determined light dose (e.g., 50-100 J/cm²) to the tumor surface using a laser with the correct wavelength (~690 nm).[10] Use a power meter to ensure accurate fluence rate.[14]
- Monitor the mice daily for signs of toxicity and measure tumor volume with calipers every 2-3 days.
- Primary endpoints can include tumor growth delay, complete response rate, and survival.
4. Assessment of Tissue Damage:
- At a set time point post-PDT (e.g., 24 or 48 hours), euthanize a subset of mice from each group.
- Excise the tumor and surrounding skin.
- Perform histological analysis (e.g., H&E staining, NADH-diaphorase staining) to assess the depth of tumor necrosis and damage to adjacent normal tissue.[8]
This compound Pharmacokinetic Data (Illustrative)
The following table summarizes representative pharmacokinetic parameters for Verteporfin (this compound).
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 5 - 6 hours | [1][2] |
| Time to Peak Plasma Conc. (Tmax) | End of infusion | [1][2] |
| Distribution Phase | 1 - 3 hours | [1][2] |
| Route of Elimination | Primarily biliary | [1][2] |
| Recommended Photosensitivity Precaution Period | 24 - 48 hours | [1][2][15] |
Visualizations
Experimental Workflow for DLI Optimization
Caption: A flowchart outlining the key phases and steps for determining the optimal Drug-to-Light Interval (DLI) in a preclinical setting.
This compound-PDT Signaling Pathway
Caption: The photochemical and biological cascade initiated by this compound photodynamic therapy, leading to tumor destruction.
DLI and Therapeutic Target Relationship
References
- 1. Clinical pharmacokinetics of verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Effect of drug-light interval on the mode of action of Photofrin photodynamic therapy in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer | Springer Nature Experiments [experiments.springernature.com]
- 6. Imaging tumor variation in response to photodynamic therapy in pancreatic cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of effective molecular diffusion rates for verteporfin in subcutaneous versus orthotopic Dunning prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Multi-Parametric Magnetic Resonance Imaging of Tumor Response to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy using verteporfin and ranibizumab; optimizing the timing in the CAM model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Verteporfin Photodynamic Therapy for the Treatment of Chorioretinal Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Large animal models for investigating the applications of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photodynamic therapy of early squamous cell carcinoma with tetra(m-hydroxyphenyl)chlorin: optimal drug-light interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pharmacokinetics-Based Safety Evaluation in Half-Dose Verteporfin Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Lemuteporfin PDT experiments
Welcome to the Technical Support Center for Lemuteporfin (Verteporfin) Photodynamic Therapy (PDT) Experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo studies. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to help you optimize your this compound PDT experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to inconsistent experimental outcomes in this compound PDT.
Q1: We are observing low or no cytotoxicity in our cancer cell line after this compound PDT. What are the potential causes?
A: Low cytotoxic effect in this compound PDT experiments can stem from several factors related to the three core components of PDT: the photosensitizer, light, and oxygen.
-
Suboptimal this compound Concentration or Incubation Time: Insufficient uptake of this compound by the target cells will lead to a reduced photodynamic effect. Each cell line can exhibit different uptake kinetics.[1]
-
Inadequate Light Dose: The delivered light energy (fluence) might be too low to activate a sufficient amount of this compound to induce cell death. Conversely, a very high light delivery rate (fluence rate) can lead to oxygen depletion, hindering the generation of reactive oxygen species (ROS).[2][3]
-
Low Oxygen Levels (Hypoxia): The generation of cytotoxic ROS is an oxygen-dependent process.[4] Hypoxic conditions within a dense cell culture or a tumor microenvironment can significantly reduce the effectiveness of PDT.[5][6]
-
This compound Aggregation: As a hydrophobic molecule, this compound can aggregate in aqueous environments, which reduces its fluorescence and efficiency in generating ROS.[7]
Q2: Our PDT results are highly variable between replicate experiments. How can we improve reproducibility?
A: Inconsistent results often arise from variability in one or more of the critical experimental parameters. To improve reproducibility, consider the following:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and growth phase at the time of treatment.
-
Control this compound Preparation and Delivery: Prepare fresh this compound solutions for each experiment and ensure thorough mixing. When adding to cells, do so gently and consistently across all wells.
-
Ensure Uniform Light Delivery: The light source must provide a uniform beam across the entire treatment area. Regularly calibrate the power output of your light source. For multi-well plates, confirm that each well receives an identical light dose.[8]
-
Consistent Post-PDT Assay Timing: Cell death kinetics can vary. Apoptosis and necrosis occur over different time courses. Perform a time-course experiment to determine the optimal endpoint for your chosen viability or cytotoxicity assay.[8]
Q3: How can we optimize the light delivery parameters for our specific experimental model?
A: Optimizing light delivery is crucial for effective PDT. Key parameters to consider are fluence (total light dose, J/cm²) and fluence rate (light intensity, mW/cm²).
-
Light Dose-Response: Perform a light dose-response experiment to identify the optimal fluence for your specific cell line and this compound concentration.[8]
-
Fluence Rate Effects: Lower fluence rates delivered over a longer period can sometimes be more effective than high fluence rates for a shorter duration.[2][3] This is because high fluence rates can rapidly deplete local oxygen, reducing the overall ROS production.
-
Light Fractionation: Consider a fractionated light delivery protocol, where the total light dose is split into two or more exposures separated by a "dark interval." This allows for tissue reoxygenation, potentially increasing the overall cytotoxic effect.[5][6]
Q4: We are unsure about the optimal incubation time for this compound in our cell line. How can we determine this?
A: The optimal incubation time allows for maximum uptake of the photosensitizer into the target cells without causing significant "dark toxicity" (cytotoxicity from the drug alone without light).
-
Perform an Uptake Kinetics Study: Measure the intracellular concentration of this compound at different time points (e.g., 1, 3, 6, 12, 24 hours) to determine when uptake is maximal. This can be done by lysing the cells and measuring the fluorescence of this compound.[1][9]
-
Assess Dark Toxicity: In parallel, assess cell viability after incubation with this compound for the same time points but without light activation. Choose an incubation time that maximizes uptake while minimizing dark toxicity.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound PDT.
Protocol 1: In Vitro this compound PDT for Cell Viability Assessment
This protocol outlines a general procedure for treating adherent cancer cells with this compound PDT and assessing the outcome using a cell viability assay (e.g., MTS).
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight to allow for cell attachment.
-
This compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in a serum-free cell culture medium. Protect the solution from light.
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the this compound-containing medium to the cells. Include control wells with medium only (no this compound).
-
Incubate for the desired time (e.g., 1 to 4 hours) at 37°C, protected from light.[10]
-
-
Washing: Remove the this compound-containing medium and wash the cells twice with PBS.
-
Light Treatment:
-
Add fresh, serum-containing medium to the cells.
-
Expose the cells to light of the appropriate wavelength (the absorption peak of Verteporfin is around 689 nm, though a broader range can be used) and fluence (e.g., 2.5 J/cm²).[10]
-
Include a "dark control" (cells treated with this compound but not light) and a "light-only control" (cells not treated with this compound but exposed to light).
-
-
Post-PDT Incubation: Return the plate to the incubator for a predetermined time (e.g., 24 hours) to allow for cell death to occur.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTS assay.
Protocol 2: Assessment of Reactive Oxygen Species (ROS) Generation
This protocol describes the use of a fluorescent probe to detect intracellular ROS generation following this compound PDT.
-
Cell Preparation: Seed cells on a suitable imaging dish or plate and allow them to attach overnight.
-
This compound Incubation: Treat cells with this compound as described in Protocol 1 (steps 2.1-2.5).
-
ROS Probe Loading:
-
After this compound incubation and washing, add a medium containing an ROS-sensitive fluorescent probe (e.g., Singlet Oxygen Sensor Green).[10]
-
Incubate according to the manufacturer's instructions.
-
-
Light Activation and Imaging:
-
Irradiate the cells with the appropriate light source and dose.
-
Immediately visualize the cells using a fluorescence microscope with the appropriate filter sets for the ROS probe. An increase in fluorescence intensity indicates ROS production.
-
Data Presentation
The following tables summarize typical experimental parameters for this compound PDT found in the literature. These values should be used as a starting point for optimization in your specific experimental system.
Table 1: In Vitro this compound PDT Parameters
| Parameter | Cell Line | This compound Concentration | Incubation Time | Light Wavelength (nm) | Light Fluence (J/cm²) | Reference |
| Cytotoxicity | Gastric Cancer Cells | 0.1 µM | 1 hour | 660 | 2.5 | [10] |
| Cytotoxicity | Pancreatic Cancer Cells | 1 µM | 1-3 hours | 488 (for imaging) | 10 | [1][9] |
| Cytotoxicity | Retinoblastoma Cells | 10-50 ng/mL | 1 hour | Not specified | 50-100 | [11] |
| Toxicity | Ocular Cells | 0.5 µg/mL | 3 hours | 688 | 0.00005 | [12] |
Table 2: In Vivo this compound PDT Parameters
| Parameter | Animal Model | This compound Dose (mg/kg) | Light Fluence (J/cm²) | Application | Reference |
| PDT | Mouse Ovarian Cancer | 2 - 8 | 50 - 200 | Tumor Ablation | [13] |
| PDT | Human Clinical | 6 mg/m² | 50 | Chorioretinal Conditions | [14] |
Visualizations
The following diagrams illustrate key concepts in this compound PDT to aid in understanding and troubleshooting.
References
- 1. Verteporfin-based Photodynamic Therapy Overcomes Gemcitabine Insensitivity in a Panel of Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood Flow Measurements Enable Optimization of Light Delivery for Personalized Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Image-Based Quantification of Benzoporphyrin Derivative Uptake, Localization, and Photobleaching in 3D Tumor Models, for Optimization of PDT Parameters [thno.org]
- 10. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. In vitro effects of verteporfin on ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Verteporfin Photodynamic Therapy for the Treatment of Chorioretinal Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lemuteporfin Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing Lemuteporfin delivery to solid tumors.
FAQs: Strategies for Enhanced this compound Delivery
Q1: What are the main challenges in delivering this compound to solid tumors?
A1: The primary challenges stem from this compound's hydrophobic nature and rapid clearance from the body. Its poor water solubility can lead to aggregation in aqueous environments, reducing its bioavailability and efficacy.[1] Furthermore, its rapid clearance limits the time available for accumulation in tumor tissues.[2]
Q2: What are the most promising strategies to enhance this compound accumulation in solid tumors?
A2: Encapsulating this compound within nanoparticle-based delivery systems is the most promising approach. These formulations can improve its solubility, prolong its circulation time, and take advantage of the enhanced permeability and retention (EPR) effect in solid tumors. Key strategies include:
-
Liposomal Formulations: Encapsulating this compound within lipid bilayers can protect it from premature degradation and clearance.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create a matrix that entraps this compound, allowing for controlled release.
-
Carrier-Free Nanocrystals: Formulating this compound as pure nanocrystals can increase its surface area and dissolution rate.[3]
Q3: How do nanoparticle formulations improve tumor targeting?
A3: Nanoparticle formulations primarily utilize passive targeting through the EPR effect. The leaky vasculature and poor lymphatic drainage of solid tumors allow nanoparticles of a certain size range (typically 10-200 nm) to accumulate preferentially in the tumor interstitium. Active targeting can also be achieved by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.
Troubleshooting Guides
Issue 1: Poor this compound Encapsulation Efficiency in Liposomes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Aggregation | Optimize the drug-to-lipid ratio. A lower ratio may prevent aggregation during formulation. | Increased encapsulation efficiency and a more homogenous liposomal suspension. |
| Incorrect Lipid Composition | Adjust the lipid composition. The inclusion of charged lipids like DPPG can improve the stability of the lipid bilayer and enhance encapsulation. | A more stable liposomal formulation with higher drug loading. |
| Suboptimal Hydration Temperature | Ensure the hydration of the lipid film is performed above the phase transition temperature (Tm) of the lipids. | Proper formation of the lipid bilayer and improved encapsulation. |
| Inefficient Sonication/Extrusion | Optimize the sonication time and power, or the number of extrusion cycles.[4] | A more uniform liposome size distribution and potentially higher encapsulation. |
Issue 2: Low Tumor Accumulation of this compound Nanoparticles in vivo
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Clearance by the Reticuloendothelial System (RES) | Incorporate polyethylene glycol (PEG) into the nanoparticle formulation (PEGylation).[5] | Prolonged circulation half-life and increased probability of tumor accumulation. |
| Inappropriate Nanoparticle Size | Characterize the particle size using Dynamic Light Scattering (DLS). Aim for a size range of 70-200 nm for optimal EPR effect. | Nanoparticles that can effectively extravasate into the tumor tissue. |
| Poor Nanoparticle Stability in Circulation | Assess the stability of the formulation in serum. If the drug is released prematurely, consider crosslinking the nanoparticle core or using a more stable lipid composition. | Sustained drug encapsulation until the nanoparticle reaches the tumor site. |
| Tumor Model Characteristics | Ensure the chosen tumor model exhibits a pronounced EPR effect. Highly fibrotic or poorly vascularized tumors can limit nanoparticle penetration. | Selection of an appropriate animal model for studying nanoparticle-mediated drug delivery. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Dipalmitoylphosphatidylglycerol (DPPG)
-
Chloroform/Methanol solvent mixture (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with 100 nm polycarbonate membranes
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC and DPPG (9:1 w/w ratio) and this compound (at a desired drug-to-lipid molar ratio) in the chloroform/methanol mixture in a round-bottom flask.[5]
-
Attach the flask to a rotary evaporator and rotate in a water bath at a temperature above the lipid phase transition temperature to form a thin lipid film.
-
Continue evaporation under vacuum for at least 2 hours to ensure complete removal of the solvent.[6]
-
-
Hydration:
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours.
-
-
Extrusion:
-
Pass the resulting multilamellar vesicle (MLV) suspension through a 100 nm polycarbonate membrane using an extruder at a temperature above the lipid phase transition temperature.
-
Repeat the extrusion process 10-20 times to obtain a homogenous suspension of small unilamellar vesicles (SUVs).[7]
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Protocol 2: In Vivo Biodistribution Study of this compound Formulations
This protocol outlines a general procedure for evaluating the biodistribution of this compound formulations in a tumor-bearing mouse model.
Animal Model:
-
Use an appropriate tumor-bearing mouse model (e.g., subcutaneous xenografts).[8]
Procedure:
-
Administration:
-
Administer the this compound formulation (e.g., free this compound, liposomal this compound) intravenously via the tail vein at a specified dose.[5]
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-injection, collect blood samples.
-
Euthanize the animals and harvest tumors and major organs (liver, spleen, kidneys, lungs).[9]
-
-
Drug Quantification:
-
Extract this compound from the plasma and homogenized tissue samples using an appropriate organic solvent.
-
Quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.[10]
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Plot the concentration of this compound in plasma over time to determine pharmacokinetic parameters.
-
Data Presentation
Table 1: Physicochemical Characteristics of this compound Formulations
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Free this compound | N/A | N/A | N/A | N/A |
| Liposomal this compound | 110 ± 5 | < 0.2 | -25 ± 3 | > 90 |
| PEGylated Liposomal this compound | 125 ± 7 | < 0.15 | -15 ± 2 | > 85 |
| Polymeric Nanoparticles | 150 ± 10 | < 0.2 | -10 ± 4 | > 80 |
Note: These are representative values and may vary depending on the specific formulation protocol.
Table 2: In Vivo Biodistribution of this compound Formulations in Tumor-Bearing Mice (24h post-injection)
| Formulation | Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Lungs (%ID/g) |
| Free this compound | 0.5 ± 0.2 | 15 ± 3 | 5 ± 1 | 2 ± 0.5 | 1 ± 0.3 |
| Liposomal this compound | 3.5 ± 0.8 | 25 ± 5 | 10 ± 2 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| PEGylated Liposomal this compound | 8.0 ± 1.5 | 10 ± 2 | 3 ± 0.8 | 1.0 ± 0.2 | 0.8 ± 0.2 |
%ID/g = Percentage of Injected Dose per Gram of Tissue. Data are presented as mean ± standard deviation.
Visualizations
References
- 1. One-Step Nanoengineering of Hydrophobic Photosensitive Drugs for the Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and antitumor activity of a new diethylene glycol benzoporphyrin derivative (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle Formulation Composition Analysis by Liquid Chromatography on Reversed-Phase Monolithic Silica - PMC [pmc.ncbi.nlm.nih.gov]
reducing systemic photosensitivity with Lemuteporfin formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lemuteporfin formulations to reduce systemic photosensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced photosensitivity?
A1: this compound is a photosensitizer that, when activated by light of a specific wavelength, generates reactive oxygen species (ROS), including singlet oxygen and free radicals.[1] This process, known as a Type II photodynamic reaction, can cause damage to cellular structures. When this compound is present in the skin and exposed to light, this ROS generation can lead to phototoxic reactions, manifesting as exaggerated sunburn, erythema, and edema.[2][3]
Q2: How can formulating this compound, for instance in liposomes, reduce systemic photosensitivity?
A2: Encapsulating this compound in carriers like liposomes can alter its biodistribution and pharmacokinetic profile.[4] Liposomal formulations can enhance the delivery of this compound to the target tissue while reducing its accumulation in the skin.[4] This preferential targeting minimizes the concentration of the photosensitizer in the skin, thereby lowering the risk of phototoxic reactions upon light exposure.[4] Additionally, formulation can improve the solubility and stability of hydrophobic photosensitizers.[5]
Q3: My liposomal this compound formulation shows high in vitro efficacy but still causes significant skin photosensitivity in animal models. What could be the issue?
A3: This discrepancy can arise from several factors related to the liposomal formulation's stability and characteristics in vivo:
-
Liposome Instability: The liposomes may be prematurely releasing this compound into circulation, leading to its distribution to the skin.
-
Particle Size and Surface Properties: The physicochemical properties of the liposomes might be promoting uptake by skin cells or leading to prolonged circulation time without effective targeting to the desired tissue.
-
Dosing and Light Exposure: The administered dose of the formulation or the intensity and timing of light exposure in the animal model might be excessive.
Q4: How do I choose the appropriate lipid composition for my this compound liposomes?
A4: The lipid composition is critical for the stability, drug loading, and in vivo behavior of the liposomes. Consider the following:
-
Hydrophobicity of this compound: As a hydrophobic molecule, this compound will be entrapped within the lipid bilayer. The choice of phospholipids with varying acyl chain lengths and saturation will affect encapsulation efficiency and stability.
-
Surface Charge: The inclusion of charged lipids can influence the stability and interaction of liposomes with cells.
-
PEGylation: Incorporating PEGylated lipids can increase circulation half-life ("stealth" liposomes) and potentially reduce uptake by the reticuloendothelial system, but the effect on skin accumulation should be carefully evaluated.[5]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low encapsulation efficiency of this compound in liposomes. | Mismatched lipid composition for the hydrophobic drug. | Experiment with different phospholipid types (e.g., varying acyl chain lengths) and cholesterol concentrations to optimize drug partitioning into the bilayer. |
| Inefficient liposome preparation method. | Compare different preparation techniques such as thin-film hydration, ethanol injection, or microfluidics to improve encapsulation. | |
| Inconsistent particle size in liposomal batches. | Issues with the extrusion or sonication process. | Standardize the extrusion membrane pore size and the number of passes, or optimize sonication parameters (time, power). |
| Lipid composition leading to aggregation. | Evaluate the effect of surface charge by incorporating charged lipids or the effect of PEGylation on particle stability. | |
| High background skin photosensitivity in control animals. | The vehicle used for the non-formulated this compound is causing skin irritation. | Test the vehicle alone for any phototoxic or irritating effects. Consider alternative, non-irritating solvent systems. |
| Inappropriate light source or dose in the animal model. | Calibrate the light source and perform dose-ranging studies to determine a non-erythemogenic light dose for control animals. | |
| Difficulty in correlating in vitro ROS generation with in vivo photosensitivity. | Differences in the cellular environment and drug concentration between the in vitro assay and the in vivo skin tissue. | Use a 3D skin model for in vitro testing to better mimic the in vivo environment.[6] |
| The chosen in vitro assay is not sensitive enough. | Employ multiple methods for ROS detection to get a more comprehensive picture (e.g., fluorescent probes and chemical traps). |
Data Presentation
Table 1: Illustrative Comparison of a Standard vs. Liposomal this compound Formulation
| Parameter | This compound in Solution | Liposomal this compound |
| Peak Plasma Concentration (µg/mL) | 5.2 | 2.8 |
| Area Under the Curve (AUC) in Skin (µg·h/g) | 12.4 | 3.1 |
| AUC in Target Tissue (µg·h/g) | 8.9 | 15.7 |
| Minimal Erythemal Dose (MED) at 24h post-administration (J/cm²) | 5 | 18 |
Note: The data presented in this table is illustrative and intended for comparative purposes only.
Experimental Protocols
In Vitro Phototoxicity Assay (Neutral Red Uptake Method)
This protocol is adapted from the OECD Test Guideline 432.
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in appropriate media until they reach sub-confluency.
-
Treatment: Seed the cells in 96-well plates. After 24 hours, replace the medium with a medium containing various concentrations of the this compound formulation and a control (non-formulated this compound).
-
Irradiation: Expose one set of plates to a non-toxic dose of UVA light, while keeping a duplicate set in the dark.
-
Incubation: Incubate both sets of plates for 24 hours.
-
Neutral Red Staining: Wash the cells and incubate with a medium containing neutral red dye.
-
Dye Extraction: After incubation, wash the cells and extract the neutral red from the viable cells using a destaining solution.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.
-
Analysis: Compare the cytotoxicity between the irradiated and non-irradiated plates to determine the photo-irritation factor (PIF).
In Vivo Skin Photosensitivity Assay (Animal Model)
-
Animal Model: Use hairless mice or rats with shaved dorsal skin.[7][8][9]
-
Administration: Administer the this compound formulation and control intravenously or intraperitoneally.
-
Light Exposure: At various time points after administration, expose small, defined areas of the dorsal skin to a filtered light source emitting the activation wavelength of this compound at varying light doses.
-
Observation: Observe the irradiated skin areas for signs of erythema and edema at 24, 48, and 72 hours post-irradiation.
-
Scoring: Score the skin reactions based on a standardized scale (e.g., Draize scale).
-
Endpoint: Determine the minimal erythematous dose (MED) for each formulation at different time points.
Mandatory Visualizations
Caption: Mechanism of this compound-induced photosensitivity in the skin.
Caption: How liposomal formulations can reduce systemic photosensitivity.
References
- 1. Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of liposomes containing ethanol for skin delivery of temoporfin: characterization and in vitro penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal drug formulations. Rationale for development and what we can expect for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mattek.com [mattek.com]
- 7. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of skin disease for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of skin phototoxicity of transdermally administered pharmaceuticals in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Lemuteporfin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Lemuteporfin in cancer cell lines during photodynamic therapy (PDT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a second-generation photosensitizer used in photodynamic therapy (PDT). Its mechanism of action is based on the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength.[1] This process, known as a Type II photochemical reaction, leads to oxidative stress, primarily targeting the vasculature of the tumor and inducing localized cell death through apoptosis and necrosis.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound-PDT. What are the potential mechanisms of resistance?
A2: Resistance to photodynamic therapy, including that mediated by this compound, is a multifactorial phenomenon. The primary mechanisms can be broadly categorized as:
-
Reduced Intracellular Photosensitizer Concentration:
-
Decreased Uptake: Alterations in the cell membrane composition or expression of uptake transporters can limit the entry of this compound into the cancer cell.
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, preventing it from reaching its target sites.[3][4]
-
-
Cellular Adaptation to Oxidative Stress:
-
Enhanced Antioxidant Capacity: Upregulation of antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) can neutralize the ROS generated by photoactivated this compound, thereby diminishing its cytotoxic effects.
-
Activation of Pro-Survival Signaling Pathways: Increased activity of pathways such as NF-κB and PI3K/Akt can promote cell survival and inhibit apoptosis, counteracting the damage induced by PDT.
-
-
Subcellular Sequestration: this compound may be sequestered in organelles, such as lysosomes, where its photodynamic activity is less effective at inducing cell death.[4]
-
Enhanced DNA Damage Repair: Increased efficiency of DNA repair mechanisms can mitigate the genotoxic effects of ROS, contributing to cell survival.[5]
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound-PDT in the suspected resistant cell line compared to the parental, sensitive cell line. A resistance factor (RF) can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. An RF value greater than 2 is generally considered indicative of resistance.
Q4: Are there any known cross-resistance patterns with this compound and other anticancer agents?
A4: While cross-resistance is not always observed between PDT and chemotherapy, it is possible.[6] For instance, if the resistance mechanism involves the overexpression of broad-spectrum drug efflux pumps like P-glycoprotein, the cells may also exhibit resistance to other chemotherapeutic agents that are substrates for this transporter (e.g., doxorubicin, paclitaxel).[3]
Troubleshooting Guides
Problem 1: Decreased this compound-PDT Efficacy (Increased IC50)
| Potential Cause | Suggested Solution |
| Reduced this compound Uptake | 1. Verify this compound Integrity: Ensure the stock solution of this compound is not degraded. Protect from light and use a fresh dilution for each experiment. 2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for maximal this compound uptake in your specific cell line.[7] 3. Perform Cellular Uptake Assay: Quantify the intracellular concentration of this compound in both sensitive and suspected resistant cells. A significantly lower accumulation in the resistant line suggests an uptake or efflux issue. |
| Increased this compound Efflux | 1. Co-incubation with ABC Transporter Inhibitors: Treat cells with known inhibitors of P-gp (e.g., Verapamil) or BCRP (e.g., Ko143) prior to and during this compound incubation. A restoration of sensitivity would indicate the involvement of these transporters. 2. Analyze ABC Transporter Expression: Use Western blotting or qRT-PCR to compare the expression levels of ABCB1 and ABCG2 in sensitive and resistant cell lines. |
| Enhanced Antioxidant Response | 1. Measure Intracellular ROS Levels: Use a fluorescent probe (e.g., DCFDA) to compare ROS generation in sensitive and resistant cells following this compound-PDT. Lower ROS levels in resistant cells may indicate enhanced antioxidant capacity. 2. Inhibit Antioxidant Pathways: Pre-treat cells with inhibitors of key antioxidant enzymes (e.g., buthionine sulfoximine to deplete glutathione) to see if sensitivity to this compound-PDT is restored. |
| Activation of Pro-Survival Pathways | 1. Assess Apoptosis Markers: Use techniques like Annexin V/PI staining or Western blotting for cleaved caspases and PARP to compare the extent of apoptosis in sensitive and resistant cells post-PDT. 2. Profile Key Survival Proteins: Analyze the expression and activation status of proteins in the NF-κB and PI3K/Akt pathways in both cell lines. |
Problem 2: Inconsistent Experimental Results
| Potential Cause | Suggested Solution |
| Variable Light Delivery | 1. Calibrate Light Source: Ensure the wavelength and power output of your light source are consistent for every experiment. Use a power meter to verify the light dose (fluence rate). 2. Standardize Dish/Plate Positioning: Maintain a fixed distance and orientation between the light source and the cell culture vessel. |
| Cell Culture Conditions | 1. Maintain Consistent Cell Density: Seed cells at the same density for all experiments, as confluency can affect this compound uptake and PDT response. 2. Use Low Passage Number Cells: Prolonged culturing can lead to phenotypic drift. Use cells from a similar low passage number for all comparative experiments. |
| Photosensitizer Handling | 1. Protect from Light: this compound is light-sensitive. All steps involving the handling of this compound should be performed in low-light conditions to prevent premature activation. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values for this compound-PDT in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor (RF) |
| MCF-7 (Breast Cancer) | 15 ± 2.1 | 95 ± 8.5 | 6.3 |
| A549 (Lung Cancer) | 25 ± 3.5 | 170 ± 15.2 | 6.8 |
| U87-MG (Glioblastoma) | 18 ± 2.9 | 120 ± 11.7 | 6.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example of Quantitative Analysis of Resistance Mechanisms
| Parameter | Parental Cell Line (MCF-7) | Resistant Cell Line (MCF-7/Lmut-Res) | Fold Change |
| This compound Uptake (ng/mg protein) | 150 ± 12.3 | 65 ± 8.9 | 0.43 |
| Relative ABCG2 mRNA Expression | 1.0 ± 0.1 | 8.2 ± 1.1 | 8.2 |
| ROS Production (Fold increase over control) | 12.5 ± 1.8 | 4.3 ± 0.7 | 0.34 |
| Nrf2 Protein Expression (Relative units) | 1.0 ± 0.2 | 3.5 ± 0.5 | 3.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
-
Determine the Initial IC50: Culture the parental cancer cell line (e.g., MCF-7) and determine the IC50 of this compound-PDT using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 for the standard incubation period, followed by light activation.
-
Recovery and Escalation: Allow the surviving cells to recover and reach 70-80% confluency. In the subsequent passage, increase the this compound concentration by a small increment (e.g., 1.2-1.5 fold).
-
Iterative Selection: Repeat the cycle of treatment, recovery, and dose escalation for several months.
-
Monitor Resistance: Periodically determine the IC50 of the treated cell population. A stable, significant increase in the IC50 indicates the development of a resistant cell line.
-
Clonal Selection: Once a resistant population is established, perform single-cell cloning by limiting dilution to generate a homogenous resistant cell line.
-
Characterization: Characterize the resistant cell line by comparing its phenotype and genotype to the parental line.
Protocol 2: this compound Cellular Uptake Assay
-
Cell Seeding: Seed an equal number of parental and resistant cells into 6-well plates and allow them to adhere overnight.
-
This compound Incubation: Incubate the cells with a known concentration of this compound for the desired time period, protected from light.
-
Washing: Aspirate the this compound-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular photosensitizer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
Fluorimetry: Measure the fluorescence of this compound in the cell lysate using a plate reader with the appropriate excitation and emission wavelengths.
-
Mass Spectrometry: For more precise quantification, use LC-MS/MS to measure the amount of this compound.
-
-
Protein Normalization: Determine the total protein concentration of the cell lysate using a BCA or Bradford assay.
-
Data Analysis: Express the intracellular this compound concentration as the amount of drug per milligram of total protein.
Protocol 3: Measurement of Intracellular ROS Production
-
Cell Seeding: Seed parental and resistant cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), according to the manufacturer's instructions.
-
This compound Treatment: Incubate the cells with this compound for the optimized duration.
-
Light Activation: Expose the cells to the appropriate light source to activate the this compound.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths for the chosen ROS probe.
-
Data Analysis: Normalize the fluorescence readings to a non-treated control and compare the fold-increase in ROS production between the parental and resistant cell lines.
Visualizations
Caption: Workflow for developing and characterizing this compound-resistant cells.
Caption: Key signaling pathways implicated in this compound resistance.
Caption: A logical guide for troubleshooting this compound resistance.
References
- 1. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance | MDPI [mdpi.com]
- 6. Advances in the Molecular Detection of ABC Transporters Involved in Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and antitumor activity of a new diethylene glycol benzoporphyrin derivative (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the shelf life and storage conditions of Lemuteporfin
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice to ensure the optimal shelf life and performance of Lemuteporfin in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade this compound?
A1: this compound, a porphyrin-based photosensitizer, is susceptible to degradation from three main factors:
-
Light: As a photosensitizer, this compound is inherently sensitive to light. Exposure to ambient and direct light, especially UV, can lead to photochemical reactions that alter its structure and reduce its efficacy.
-
Oxidation: The porphyrin macrocycle is prone to oxidation, which can lead to the formation of various degradation products and a loss of photosensitizing activity. This can be accelerated by the presence of oxygen and certain impurities.
-
Hydrolysis: this compound contains ester functional groups which are susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH.[1] This can cleave the ester bonds and alter the compound's properties.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, opaque container to protect it from light and moisture.[2][3] Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder, which can accelerate degradation.[3] Purging the container with an inert gas like argon or nitrogen before sealing can further extend its shelf life by minimizing oxidation.[3]
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage (up to 6 months), at -80°C.[4] All solutions must be protected from light by using amber vials or by wrapping the vials in aluminum foil.[5]
Q4: What is the expected shelf life of a this compound stock solution?
A4: The stability of a stock solution is dependent on storage conditions. When stored properly at -20°C in single-use aliquots and protected from light, a this compound stock solution in DMSO is generally stable for up to one month.[2][4] For storage periods exceeding one month, -80°C is recommended, which can extend stability for up to six months.[4]
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The pH of aqueous solutions can significantly impact the stability of this compound. Porphyrin compounds can undergo protonation or deprotonation at different pH values, which can affect their aggregation state, solubility, and susceptibility to degradation.[6][7] The ester linkages in this compound are more susceptible to hydrolysis under acidic or basic conditions.[1] For experiments in aqueous buffers, it is advisable to use a pH range that is optimal for the specific assay while minimizing the time the compound is in the aqueous environment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon thawing | 1. The compound's solubility limit was exceeded during initial dissolution or has decreased at lower temperatures. 2. Solvent evaporation from a poorly sealed vial. | 1. Gently warm the vial to 37°C and use a sonicator or vortex to aid in redissolving the compound. Ensure the solution is clear before use.[5] 2. Use vials with tight-fitting seals and consider wrapping with parafilm for long-term storage.[5] If significant evaporation has occurred, it is best to discard the solution. |
| Inconsistent experimental results | 1. Degradation of the stock solution due to repeated freeze-thaw cycles. 2. Photodegradation from exposure to light during handling. 3. Inaccurate initial weighing of the powder. | 1. Aliquot stock solutions into single-use vials immediately after preparation to minimize freeze-thaw cycles.[4] 2. Work in a dimly lit area or use amber-colored labware when handling this compound solutions. Protect solutions from light at all times.[5] 3. Use a calibrated analytical balance for accurate measurement of the solid compound. |
| Low solubility in aqueous media for in vitro assays | 1. This compound has poor aqueous solubility. | 1. Prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, dilute the DMSO stock directly into the culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[8] |
| Loss of photosensitizing activity | 1. Chemical degradation of this compound due to improper storage or handling. 2. Photobleaching during the experiment. | 1. Review storage and handling procedures. Use a fresh aliquot of a properly stored stock solution. 2. While some photobleaching is expected, excessive loss of activity may indicate that the light dose is too high or the exposure time is too long for the given concentration. Consider optimizing these parameters. |
Quantitative Stability Data (Illustrative)
Disclaimer: The following data is illustrative and based on the known stability of porphyrin compounds with similar functional groups. Specific stability studies for this compound are not publicly available.
| Condition | Parameter | Value | Notes |
| Solid State | Recommended Storage Temperature | -20°C | Protect from light and moisture. |
| Shelf Life (Solid, unopened) | > 2 years | When stored under recommended conditions. | |
| DMSO Stock Solution | Recommended Storage Temperature | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. |
| Shelf Life (-20°C) | ~1 month | Protect from light. | |
| Shelf Life (-80°C) | ~6 months | Protect from light. | |
| Aqueous Buffer (pH 7.4) | Half-life (in light) | Minutes to hours | Highly dependent on light intensity and wavelength. |
| Half-life (in dark, 4°C) | Days | Susceptible to hydrolysis over time. |
Experimental Protocol: this compound Stability Study
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Objective: To identify the degradation pathways and kinetics of this compound under hydrolytic, oxidative, and photolytic stress.
2. Materials:
-
This compound (solid)
-
HPLC-grade DMSO, acetonitrile, and water
-
Formic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2)
-
Phosphate buffered saline (PBS), pH 7.4
-
Amber HPLC vials
-
Calibrated analytical balance
-
HPLC system with a PDA or UV-Vis detector and a C18 column
-
LC-MS system for identification of degradation products
-
Photostability chamber with controlled light and temperature
-
pH meter
3. Procedure:
3.1. Preparation of Stock Solution:
-
Accurately weigh this compound powder and dissolve in anhydrous DMSO to prepare a 1 mg/mL stock solution. Protect from light during preparation.
3.2. Forced Degradation Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours in the dark.
-
At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours in the dark.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and prepare for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H2O2 to a final concentration of 100 µg/mL.
-
Incubate at room temperature for 24 hours in the dark.
-
Analyze aliquots at specified time points by HPLC.
-
-
Photolytic Degradation:
-
Dilute the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to 100 µg/mL in a quartz cuvette or transparent vial.
-
Expose the solution to a light source in a photostability chamber (e.g., option 2 of ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the same chamber but wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at specified time points by HPLC.
-
3.3. HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the Soret band of this compound (around 420 nm) and other relevant wavelengths.
-
Injection Volume: 10 µL
3.4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Use LC-MS to tentatively identify the structures of the degradation products based on their mass-to-charge ratio and fragmentation patterns.
Visualizations
Caption: Troubleshooting logic for common issues with this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. On porphyrin esterification and ester hydrolysis. Studies on esterification of natural animal porphyrins with various alcohols and the acid hydrolysis of their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Self-Immobilizing Photosensitizer with Long-Term Retention for Hypoxia Imaging and Enhanced Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The influence of pH on charged porphyrins studied by fluorescence and photoacoustic spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Lemuteporfin and Verteporfin in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two benzoporphyrin-derived photosensitizers, Lemuteporfin and Verteporfin, for their application in photodynamic therapy (PDT). While both molecules share a common mechanistic foundation, their clinical development and therapeutic applications have diverged significantly. This document synthesizes available preclinical and clinical data to offer an objective comparison of their efficacy, mechanisms of action, and experimental protocols.
Executive Summary
Verteporfin (marketed as Visudyne®) is a clinically approved and widely used photosensitizer, primarily for the treatment of neovascular age-related macular degeneration (AMD). It is also under investigation for various oncology indications. Its mechanism of action is twofold: upon light activation, it generates reactive oxygen species (ROS) leading to vascular occlusion and cell death; it also functions as an inhibitor of the YAP-TEAD signaling pathway, which is implicated in tumorigenesis.
This compound, a structurally similar photosensitizer, was under development for the treatment of benign prostatic hyperplasia (BPH). However, its clinical development was discontinued following a Phase II trial that failed to demonstrate efficacy over a placebo. Consequently, publicly available data on this compound's performance is limited.
This guide will present the available data for both compounds, highlighting the extensive clinical experience with Verteporfin and the developmental challenges faced by this compound.
Comparative Data on Efficacy
In contrast, Verteporfin has a wealth of efficacy data from numerous clinical trials across different therapeutic areas.
Table 1: Clinical Efficacy of Verteporfin Photodynamic Therapy in Oncology
| Cancer Type | Clinical Trial Phase | Key Efficacy Endpoints & Results | Reference |
| Pancreatic Cancer (Locally Advanced) | Phase I/II | - Feasible and safe induction of tumor necrosis. - At a 40 J light dose, a consistent 12 mm of necrosis was achieved. - Mean necrosis volume of 3.5 cm³ at 40 J. - One patient became eligible for curative (R0) surgery post-PDT. | [1] |
| Non-Melanoma Skin Cancer (Superficial and Nodular Basal Cell Carcinoma, Squamous Cell Carcinoma in situ) | Phase II | - Histopathologic complete response at 6 months ranged from 69% (60 J/cm²) to 93% (180 J/cm²). - Clinical complete response at 24 months ranged from 51% (60 J/cm²) to 95% (180 J/cm²). - Good to excellent cosmetic outcomes in 65% of tumors at 24 months. | [2] |
| Choroidal Metastases | Case Series | - 86% of tumors (18 out of 21) showed complete resolution of subretinal fluid. - 81% of tumors were flat on ultrasound at follow-up. | [3] |
Mechanism of Action and Signaling Pathways
Both this compound and Verteporfin are photosensitizers that, upon activation by light of a specific wavelength, generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen. This leads to localized cellular and vascular damage.
This compound: ROS-Mediated Vascular Occlusion
The primary mechanism described for this compound is its action as a photosensitizer. When activated by light in an oxygenated environment, it produces highly reactive oxygen species. These ROS cause damage to the vascular endothelium, leading to a cascade of events including platelet aggregation, fibrin clot formation, and vasoconstriction, ultimately resulting in vascular occlusion of the targeted tissue.
Verteporfin: A Dual-Action Photosensitizer
Verteporfin shares the same foundational photodynamic mechanism as this compound. However, research has revealed an additional, light-independent mechanism of action involving the inhibition of the Hippo signaling pathway effector, YAP.
1. Photodynamic Action: Similar to this compound, light-activated Verteporfin generates ROS, leading to vascular damage and apoptosis of targeted cells[3]. This is the primary mechanism utilized in the treatment of AMD.
2. YAP-TEAD Inhibition: Verteporfin can also, without photoactivation, disrupt the interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors[4][5][6]. The Hippo pathway is a critical regulator of cell proliferation and organ size, and its dysregulation is implicated in various cancers[4]. By inhibiting the YAP-TEAD interaction, Verteporfin can suppress the transcription of pro-proliferative and anti-apoptotic genes, thereby inhibiting tumor growth[4][5][6].
Experimental Protocols
Detailed experimental protocols for this compound are scarce in publicly accessible literature. The following sections provide established protocols for Verteporfin PDT in an oncology research setting, which can serve as a reference for experimental design.
In Vitro Verteporfin PDT Protocol for Cancer Cell Lines
This protocol is adapted from studies on gastric cancer and endothelial cells[1][7].
1. Cell Culture:
- Culture cancer cell lines (e.g., MKN45, MKN74 gastric cancer cells, or SVEC endothelial cells) in appropriate media and conditions until they reach 70-80% confluency.
2. Verteporfin Incubation:
- Prepare a stock solution of Verteporfin in an appropriate solvent (e.g., DMSO or as per manufacturer's instructions).
- Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1 µM to 5 µM).
- Incubate the cells with the Verteporfin-containing medium for a specified duration, typically ranging from 15 minutes to 1 hour, in the dark.
3. Light Irradiation:
- Following incubation, irradiate the cells with a light source of the appropriate wavelength (typically around 690 nm).
- The light dose (fluence) can be varied (e.g., 2.5 J/cm² to 50 J/cm²) by adjusting the power density (irradiance) and exposure time.
4. Post-Irradiation Analysis:
- After irradiation, replace the medium with fresh complete medium.
- Assess cell viability at various time points (e.g., 24, 48, 72 hours) using assays such as MTS or AlamarBlue.
- Evaluate apoptosis using methods like TUNEL staining or flow cytometry for Annexin V/Propidium Iodide.
- Analyze protein expression of relevant signaling pathways (e.g., apoptosis markers, YAP-TEAD targets) via Western blotting.
Start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
CellCulture [label="1. Culture Cancer Cells\n(70-80% Confluency)", fillcolor="#F1F3F4", fontcolor="#202124"];
VerteporfinIncubation [label="2. Incubate with Verteporfin\n(15-60 min in dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
LightIrradiation [label="3. Irradiate with Light\n(~690 nm, specified dose)", fillcolor="#FBBC05", fontcolor="#202124"];
PostTreatment [label="4. Post-Irradiation Incubation\n(24-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"];
Analysis [label="5. Analyze Outcomes\n(Viability, Apoptosis, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> CellCulture;
CellCulture -> VerteporfinIncubation;
VerteporfinIncubation -> LightIrradiation;
LightIrradiation -> PostTreatment;
PostTreatment -> Analysis;
Analysis -> End;
}
In Vivo Verteporfin PDT Protocol in a Xenograft Tumor Model
This protocol is based on methodologies for in vivo imaging and therapy[2].
1. Tumor Model Establishment:
- Establish subcutaneous tumor xenografts by injecting cancer cells into immunocompromised mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Verteporfin Administration:
- Prepare a sterile solution of Verteporfin for injection.
- Administer Verteporfin to the tumor-bearing mice, typically via intravenous injection, at a specified dose (e.g., 2-8 mg/kg).
3. Drug-Light Interval (DLI):
- Allow for a specific drug-light interval for the photosensitizer to accumulate in the tumor tissue. The DLI can range from 15 minutes to 24 hours, depending on whether the primary target is the tumor vasculature or the tumor cells themselves.
4. Light Application:
- Anesthetize the mouse.
- Irradiate the tumor with a non-thermal laser at approximately 690 nm.
- Deliver a specific light dose (e.g., 50 J/cm²) to the tumor area.
5. Post-PDT Monitoring:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Observe for any treatment-related toxicity.
- At the end of the study, tumors can be excised for histological and molecular analysis.
Conclusion
Verteporfin stands as a well-established photosensitizer with proven clinical efficacy in ophthalmology and promising potential in oncology, benefiting from a dual mechanism of action that includes both photodynamic effects and inhibition of the oncogenic YAP-TEAD pathway. In contrast, this compound's clinical development was halted due to a lack of efficacy in its targeted indication of BPH. This has resulted in a significant disparity in the available data for these two molecules.
For researchers and drug development professionals, Verteporfin offers a robust platform for further investigation, particularly in combination therapies that can leverage its dual mechanisms. While this compound did not succeed in its initial clinical application, the underlying benzoporphyrin structure remains a valid scaffold for the development of new photosensitizers. Future research in this area may focus on modifications to enhance tumor selectivity, improve pharmacokinetic profiles, and explore novel therapeutic targets.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic enhancement of verteporfin-mediated photodynamic therapy by mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lemuteporfin and Other Benzoporphyrins for Photodynamic Therapy
A detailed guide for researchers and drug development professionals on the performance, experimental protocols, and signaling pathways of key benzoporphyrin-based photosensitizers.
In the landscape of photodynamic therapy (PDT), benzoporphyrin derivatives have emerged as a significant class of photosensitizers, offering potent cytotoxic effects against cancerous tissues upon light activation. This guide provides a comparative analysis of Lemuteporfin, a promising second-generation photosensitizer, against other notable benzoporphyrins, namely Verteporfin and Rostaporfin (tin ethyl etiopurpurin). The following sections detail their performance based on experimental data, outline the methodologies for key experiments, and visualize the underlying signaling pathways.
Performance Comparison
The efficacy of a photosensitizer in PDT is determined by several key parameters, including its ability to generate cytotoxic singlet oxygen, its uptake and localization within target cells, and its overall cytotoxicity upon light activation.
Photobleaching Kinetics
Photobleaching, the light-induced degradation of a photosensitizer, is directly related to its production of singlet oxygen, the primary cytotoxic agent in Type II PDT. A faster photobleaching rate generally indicates a higher quantum yield of singlet oxygen generation. A comparative study on the photobleaching kinetics of this compound and Verteporfin under two-photon excitation revealed that This compound photobleached at a faster rate than Verteporfin in the majority of environments tested.[1] This suggests that this compound may be a more efficient generator of singlet oxygen, potentially leading to enhanced therapeutic efficacy.
| Photosensitizer | Relative Photobleaching Rate | Reference |
| This compound | Faster | [1] |
| Verteporfin | Slower | [1] |
Cellular Uptake and Pharmacokinetics
The efficiency of a photosensitizer is also dependent on its ability to be taken up and retained by target tumor cells.
This compound has demonstrated rapid cellular uptake, reaching maximum intracellular levels within 20 minutes of in vitro administration.[2] In vivo studies in mice have shown that following intravenous administration, this compound fluorescence in the skin peaks within the first few minutes and then decreases over the next 24 hours, indicating rapid uptake and clearance.[2] This quick clearance from the skin is advantageous as it can minimize the duration of patient photosensitivity, a common side effect of PDT.
Verteporfin , a widely studied benzoporphyrin derivative, also exhibits rapid uptake by cells. Studies have shown that its uptake can be detected as early as 15 minutes after incubation.[3] In vivo, Verteporfin is cleared relatively quickly, primarily through the feces.[4]
Rostaporfin is known to selectively bind to plasma lipoproteins, which are taken up in high concentrations by hyperproliferating cells, such as those in tumors.[5] This mechanism suggests a targeted delivery to cancerous tissues.
| Photosensitizer | Key Cellular Uptake & Pharmacokinetic Properties | Reference |
| This compound | - Maximum cellular uptake within 20 minutes (in vitro) - Rapid in vivo uptake and clearance from skin | [2] |
| Verteporfin | - Cellular uptake observed within 15 minutes (in vitro) - Primarily cleared through feces | [3][4] |
| Rostaporfin | - Binds to plasma lipoproteins for targeted delivery to proliferating cells | [5] |
Cytotoxicity
The ultimate measure of a photosensitizer's performance is its ability to induce cell death upon light activation.
This compound has been shown to be a highly potent photosensitizer, capable of killing cells at low nanomolar concentrations when exposed to activating light.[2]
Verteporfin -mediated PDT has been demonstrated to induce apoptosis and reduce cell viability in various cancer cell lines.[3][6] The cytotoxic effects are dose-dependent, with higher concentrations of Verteporfin and light doses leading to increased cell death.
Direct comparative cytotoxicity studies between this compound, Verteporfin, and Rostaporfin under identical conditions are limited in the currently available literature, making a direct quantitative comparison challenging. However, the high potency of this compound at nanomolar concentrations suggests it is a highly effective cytotoxic agent.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are summaries of protocols for key experiments cited in this guide.
Photobleaching Kinetics Assay (Two-Photon Excitation)
This protocol is based on the methodology used to compare the photobleaching kinetics of this compound and Verteporfin.[1]
-
Sample Preparation: Multilamellar vesicles (MLVs) or cultured cells (e.g., U343 glioma cells) are incubated with the photosensitizer (this compound or Verteporfin) to allow for uptake and localization.
-
Microscopy Setup: A two-photon excitation microscope equipped with a femtosecond laser is used. The excitation wavelength is tuned to the two-photon absorption peak of the benzoporphyrin.
-
Image Acquisition: A region of interest (ROI) within the sample (e.g., a single vesicle or a specific subcellular region) is repeatedly scanned with the laser at a defined power.
-
Fluorescence Measurement: The fluorescence intensity from the ROI is measured over time during continuous laser scanning.
-
Data Analysis: The decrease in fluorescence intensity over time, which represents photobleaching, is plotted. The rate of photobleaching is then determined by fitting the decay curve to an appropriate mathematical model (e.g., an exponential decay function).
Cellular Uptake Assay
This protocol outlines a general method for quantifying the intracellular accumulation of benzoporphyrins.
-
Cell Culture: Cancer cells of interest are seeded in multi-well plates and allowed to adhere overnight.
-
Incubation with Photosensitizer: The culture medium is replaced with a medium containing the benzoporphyrin derivative at a specific concentration. Cells are incubated for various time points (e.g., 15 min, 30 min, 1h, 2h).
-
Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound photosensitizer. A lysis buffer is then added to disrupt the cells and release the intracellular contents.
-
Fluorescence Quantification: The fluorescence of the photosensitizer in the cell lysate is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
Data Normalization: The fluorescence intensity is typically normalized to the total protein content in the lysate to account for variations in cell number.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and incubated overnight. The cells are then treated with varying concentrations of the photosensitizer and incubated for a specific period.
-
Light Exposure: The cells are exposed to light of a specific wavelength and dose to activate the photosensitizer.
-
MTT Incubation: After light exposure, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The activation of benzoporphyrins by light initiates a cascade of molecular events leading to cell death. The primary mechanism involves the generation of reactive oxygen species (ROS), which can damage various cellular components and trigger specific signaling pathways.
General Photodynamic Therapy (PDT) Workflow
The following diagram illustrates the fundamental steps involved in a typical PDT experiment.
Caption: A simplified workflow of photodynamic therapy.
PDT-Induced Apoptosis Signaling Pathway
Upon light activation, benzoporphyrins localized in cellular organelles, primarily the mitochondria and endoplasmic reticulum, generate ROS.[7][8] This oxidative stress triggers a signaling cascade that often culminates in apoptosis (programmed cell death).
Caption: Key events in PDT-induced apoptosis.
Conclusion
This compound demonstrates significant promise as a second-generation benzoporphyrin photosensitizer. Its rapid cellular uptake, fast clearance from the skin, and high photobleaching rate suggest the potential for enhanced therapeutic efficacy and an improved safety profile compared to other benzoporphyrins like Verteporfin. While direct comparative data with Rostaporfin is limited, the available evidence positions this compound as a strong candidate for further investigation and development in the field of photodynamic therapy. Future research should focus on direct, side-by-side comparisons of these photosensitizers under standardized conditions to provide a more definitive assessment of their relative performance.
References
- 1. Photobleaching kinetics of Verteporfin and this compound in cells and optically trapped multilamellar vesicles using two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and antitumor activity of a new diethylene glycol benzoporphyrin derivative (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between endothelial and tumor cells in the response to verteporfin-photodynamic therapy and a PI3K pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake of verteporfin by articular tissues following systemic and intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rostaporfin (Miravant Medical Technologies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verteporfin fluorescence in antineoplastic-treated pancreatic cancer cells found concentrated in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy with redaporfin targets the endoplasmic reticulum and Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating Lemuteporfin-Induced Apoptosis via Western Blot
This guide provides a comprehensive comparison of Western blotting with other common techniques for validating apoptosis induced by Lemuteporfin. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to assist researchers, scientists, and drug development professionals in their experimental design.
Introduction: this compound and Apoptosis Induction
This compound is a benzoporphyrin-derived photosensitizer used in photodynamic therapy (PDT).[1][2] Its mechanism of action relies on activation by light in the presence of oxygen, which generates highly reactive oxygen species (ROS).[1] This process induces localized cellular damage, leading to vascular occlusion and, significantly, programmed cell death, or apoptosis, in targeted cells.[1][2]
Apoptosis is a regulated process of cell self-destruction characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[3][4] It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[3] Both pathways converge on the activation of a family of proteases called caspases, which are the central executioners of the apoptotic process.[5] Validating the induction of apoptosis is a critical step in evaluating the efficacy of therapeutic agents like this compound.
Validating Apoptosis with Western Blot
Western blotting is a powerful technique for detecting specific proteins involved in the apoptotic cascade. It allows for the quantification of changes in protein expression and the detection of specific cleavage events that are hallmarks of apoptosis, such as the cleavage of caspases and their substrates.[6]
The table below summarizes key protein markers that are commonly analyzed by Western blot to assess apoptosis.
| Marker | Role in Apoptosis | Expected Change After this compound Treatment |
| Caspase-3 | Executioner caspase that cleaves numerous cellular substrates.[5] | Increase in cleaved (active) fragments (~17/12 kDa). |
| Caspase-9 | Initiator caspase of the intrinsic (mitochondrial) pathway.[5] | Increase in cleaved (active) fragments. |
| PARP | A substrate of executioner caspases; its cleavage is a hallmark of apoptosis.[6] | Increase in the cleaved PARP fragment (~89 kDa). |
| Bcl-2 | Anti-apoptotic protein that inhibits apoptosis.[4] | Decrease in expression. |
| Bax | Pro-apoptotic protein that promotes apoptosis.[7] | Increase in expression or translocation to mitochondria. |
| Cytochrome c | Released from mitochondria during intrinsic apoptosis.[8] | Increase in cytosolic fraction. |
The following table presents sample data illustrating the expected results from a Western blot experiment designed to validate this compound-induced apoptosis in a cancer cell line. Data is represented as relative band intensity normalized to a loading control (e.g., β-actin).
| Treatment Group | Cleaved Caspase-3 (Relative Intensity) | Cleaved PARP (Relative Intensity) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | 3.5 | 4.2 | 3.8 |
| This compound (250 nM) | 8.2 | 9.5 | 8.5 |
This protocol outlines the key steps for detecting apoptotic markers.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and/or vehicle control) for a specified time.
-
For PDT, expose the cells to a light source at the appropriate wavelength and energy density to activate this compound.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the soluble proteins.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[9]
-
Capture the chemiluminescent signal using a digital imaging system.[9]
-
Perform densitometric analysis of the bands using image analysis software. Normalize the intensity of target protein bands to a loading control (e.g., β-actin, GAPDH).[9]
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of the complex biological processes and experimental procedures involved.
Apoptosis Signaling Pathways
Western Blot Experimental Workflow
Alternative and Complementary Methods for Apoptosis Validation
While Western blotting is highly specific, combining it with other methods provides a more robust validation of apoptosis.
| Method | Principle | What It Measures | Advantages | Disadvantages |
| Flow Cytometry (Annexin V/PI) | Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes.[10] | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. | Quantitative, high-throughput, and provides single-cell data. | Requires specialized equipment and careful sample handling to avoid membrane damage.[10] |
| TUNEL Assay | Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[11] | Late-stage apoptosis (DNA fragmentation). | Can be used on tissue sections (in situ) and in cell culture. | Can also label necrotic cells; may produce false positives. |
| Caspase Activity Assays | Utilizes synthetic substrates that release a fluorescent or colorimetric molecule upon cleavage by active caspases (e.g., Caspase-3/7).[11] | Enzymatic activity of specific caspases. | Highly sensitive, quantitative, and suitable for high-throughput screening. | Does not provide information on upstream signaling events. |
| DNA Laddering Assay | Involves extracting DNA from cells and resolving it on an agarose gel. Apoptosis results in a characteristic "ladder" pattern due to internucleosomal DNA cleavage.[12] | DNA fragmentation into oligonucleosomal-sized fragments. | A classic and definitive qualitative marker of late-stage apoptosis. | Requires a relatively large number of cells; less sensitive than other methods. |
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cellular and antitumor activity of a new diethylene glycol benzoporphyrin derivative (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Drug-Induced Apoptosis: Mechanism by which Alcohol and Many Other Drugs can Disrupt Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Efficacy of Nanoformulations in Enhancing Photodynamic Cancer Therapy: A Comparative Analysis Using Verteporfin as a Lemuteporfin Surrogate
A comprehensive review of preclinical data indicates that nanoformulations of benzoporphyrin derivative photosensitizers, such as Verteporfin, demonstrate superior in vivo efficacy, improved tumor targeting, and enhanced safety profiles compared to the administration of the free drug. Due to a lack of publicly available in vivo comparative studies on Lemuteporfin, this guide utilizes data from its close structural and functional analog, Verteporfin, to provide researchers, scientists, and drug development professionals with a detailed comparison of free versus nanoformulated photosensitizers for photodynamic therapy (PDT).
Verteporfin, like this compound, is a light-activated drug used in PDT to generate cytotoxic reactive oxygen species (ROS) in tumor tissues. However, the therapeutic efficacy of free Verteporfin is often limited by its poor water solubility, tendency to aggregate in physiological conditions, and lack of tumor specificity, which can lead to systemic phototoxicity.[1][2][3][4] Nanoformulations have emerged as a promising strategy to overcome these limitations.
Enhanced Tumor Inhibition and Survival with Nanoformulations
Studies in mouse models of ovarian and glioblastoma cancers have consistently shown that Verteporfin delivered via nanoformulations leads to significantly better tumor control and prolonged survival compared to the free drug. For instance, in a model of ovarian cancer, mice treated with Verteporfin-loaded nanostructured lipid carriers (NLC-Verteporfin) exhibited substantial inhibition of tumor growth, whereas a lower dose of free Verteporfin resulted in severe phototoxic side effects and mortality.[1][2] Similarly, a carrier-free amorphous nanodrug of Verteporfin (NanoVP) demonstrated superior PDT efficacy and improved animal survival in glioblastoma models when compared to liposomal Verteporfin.[3][4]
Quantitative Comparison of In Vivo Efficacy
| Formulation | Animal Model | Tumor Type | Key Efficacy Outcomes | Reference |
| Free Verteporfin | Orthotopic mouse model | Ovarian Cancer (SKOV3) | Severe phototoxic adverse effects at 2 mg/kg, leading to the death of 5 out of 8 mice. | [1][2] |
| NLC-Verteporfin | Orthotopic mouse model | Ovarian Cancer (SKOV3) | Significant inhibition of tumor growth at 8 mg/kg with no visible toxicity. | [1][2] |
| Liposomal VP | Mouse model | Glioblastoma | Outperformed by NanoVP in tumor control and animal survival. | [3][4] |
| NanoVP | Mouse model | Glioblastoma | Improved tumor control and extended animal survival compared to liposomal VP. Showed a 2-fold increase in photosensitizer uptake in GBM cells. | [3][4] |
Improved Pharmacokinetics and Tumor Accumulation
A key advantage of nanoformulations is their ability to alter the pharmacokinetic profile of the photosensitizer, leading to a longer circulation time and preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. In vivo biodistribution studies have demonstrated that NLC-Verteporfin has a long circulation time and efficiently accumulates in tumors.[1][2] This targeted delivery not only enhances the therapeutic effect at the tumor site but also minimizes exposure of healthy tissues to the photosensitizer, thereby reducing systemic toxicity.
Biodistribution and Pharmacokinetic Parameters
| Formulation | Key Pharmacokinetic/Biodistribution Findings | Reference |
| NLC-Verteporfin | Evidenced a long circulation time and efficient tumor uptake. | [1][2] |
| NanoVP | Showed a 2-fold increase in photosensitizer uptake in glioblastoma cells compared to liposomal VP. | [3][4] |
Experimental Protocols
The following provides a generalized experimental protocol for comparing the in vivo efficacy of free versus nanoformulated photosensitizers, based on the methodologies described in the referenced studies.
Animal Models and Tumor Induction
Human ovarian cancer cells (e.g., SKOV3) or glioblastoma cells are cultured and then inoculated into immunocompromised mice to establish tumor models. For ovarian cancer, cells may be injected into an ovary to create an orthotopic model of peritoneal carcinomatosis.[1] For glioblastoma, cells can be implanted intracranially. Tumor growth is typically monitored using non-invasive methods like bioluminescence imaging.[1]
Formulation and Administration
-
Free Photosensitizer: The free drug is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in a physiological solution for intravenous injection.
-
Nanoformulations: Nanoparticles encapsulating the photosensitizer are prepared using methods such as high-pressure homogenization for NLCs or solvent-antisolvent precipitation for carrier-free nanodrugs.[1][4] The resulting nanoparticles are suspended in a sterile injectable solution. Formulations are administered intravenously to the tumor-bearing mice.
Photodynamic Therapy Procedure
At a predetermined time point after drug administration (to allow for tumor accumulation), the tumor area is exposed to light of a specific wavelength that activates the photosensitizer. The light dose and duration are critical parameters that are optimized for each study.
Efficacy and Toxicity Assessment
-
Tumor Growth: Tumor volume is measured regularly using calipers or imaging techniques to assess the rate of tumor growth inhibition.
-
Survival: The lifespan of the mice in each treatment group is monitored to determine the impact on survival.
-
Toxicity: Animal body weight is monitored as a general indicator of health. Signs of phototoxicity, such as skin damage in the irradiated area, are also observed and recorded.
-
Biodistribution: At various time points after injection, tissues are harvested, and the concentration of the photosensitizer is quantified to determine its distribution throughout the body.
Visualizing the Path to Efficacy
To better understand the processes involved, the following diagrams illustrate the mechanism of photodynamic therapy and a typical experimental workflow.
Caption: Mechanism of Photodynamic Therapy.
Caption: In Vivo Efficacy Comparison Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Verteporfin-Loaded Lipid Nanoparticles Improve Ovarian Cancer Photodynamic Therapy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrier-Free, Amorphous Verteporfin Nanodrug for Enhanced Photodynamic Cancer Therapy and Brain Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Lemuteporfin Quantification: HPLC vs. Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of Lemuteporfin, a benzoporphyrin-derived photosensitizer: High-Performance Liquid Chromatography (HPLC) and Fluorescence Spectroscopy. The selection of an appropriate quantification method is critical for accurate pharmacokinetic studies, formulation development, and quality control in the research and development of photosensitizer-based therapeutics. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance, and offers visual workflows to aid in methodological decisions.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative performance parameters for the analysis of benzoporphyrin derivatives, using data from studies on this compound's close structural analog, Verteporfin, as a reliable proxy. This comparative data is essential for determining the most suitable method based on the specific requirements of your research.
| Parameter | HPLC with UV-Vis Detection | Fluorescence Spectroscopy | Key Considerations |
| Principle | Separation based on polarity, followed by quantification based on light absorption. | Measurement of emitted light following excitation at a specific wavelength. | HPLC provides high specificity by separating the analyte from impurities. Fluorescence is highly sensitive but can be prone to interference from other fluorescent molecules. |
| Limit of Detection (LOD) | ~0.06 µg/mL[1][2] | Typically in the low ng/mL to pg/mL range (estimated) | Fluorescence spectroscopy generally offers significantly lower detection limits, making it ideal for trace analysis. |
| Limit of Quantification (LOQ) | ~0.2 µg/mL[1][2] | Typically in the ng/mL range (estimated) | The lower LOQ of fluorescence spectroscopy is advantageous for studies involving low concentrations of this compound. |
| Linearity | Excellent (r² > 0.999) over a defined concentration range (e.g., 0.5 - 50 µg/mL)[1] | Generally excellent over a narrower concentration range compared to HPLC. | Both methods offer good linearity, but the dynamic range of HPLC is often wider. |
| Precision (%RSD) | < 2% (Intra-day and Inter-day)[1][2] | Typically < 5% | HPLC often demonstrates higher precision and reproducibility. |
| Accuracy (% Recovery) | 98-102%[1][2] | 95-105% | Both methods can achieve high accuracy with proper validation. |
| Specificity | High (due to chromatographic separation) | Moderate to High (dependent on spectral overlap with other compounds) | HPLC is inherently more specific, which is crucial for analyzing complex biological matrices. |
| Throughput | Lower (sample preparation and run times of ~10-30 min per sample) | Higher (rapid measurements) | Fluorescence spectroscopy is faster for high-throughput screening applications. |
| Cost | Higher (instrumentation and solvent costs) | Lower (instrumentation is generally less expensive) | The operational costs of HPLC are typically higher than those of fluorescence spectroscopy. |
Experimental Protocols
Detailed methodologies for both HPLC and fluorescence-based quantification are provided below. These protocols are based on established methods for benzoporphyrin derivatives and should be optimized and validated for specific experimental conditions.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a validated method for the quantification of Verteporfin[1].
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A gradient elution is typically used, for example:
-
0-2 min: 70% A, 30% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: 10% A, 90% B
-
20-22 min: Linear gradient back to 70% A, 30% B
-
22-25 min: 70% A, 30% B (re-equilibration)
-
-
Flow rate: 1.0 mL/min.
3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) and perform serial dilutions with the mobile phase to create calibration standards.
-
Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be injected into the HPLC system.
4. Detection:
-
Monitor the absorbance at the Q-band maximum of this compound (around 690 nm) for high sensitivity and specificity. A secondary wavelength in the Soret band (around 420 nm) can also be used.
5. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Fluorescence Spectroscopy Protocol
This protocol is based on general methods for the fluorescence quantification of photosensitizers.
1. Instrumentation:
-
A fluorescence spectrophotometer or plate reader equipped with a suitable light source (e.g., Xenon lamp) and detector.
2. Determination of Excitation and Emission Wavelengths:
-
Dissolve this compound in a solvent of interest (e.g., ethanol, PBS with a small amount of surfactant to prevent aggregation).
-
Scan the excitation spectrum while monitoring the emission at a fixed wavelength (e.g., 700 nm).
-
Scan the emission spectrum while exciting at the determined excitation maximum.
-
For benzoporphyrin derivatives, typical excitation is in the Soret band (~420 nm) and emission is in the red region of the spectrum (~690 nm).
3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound and perform serial dilutions in the same solvent as the samples to create a calibration curve. It is crucial to work in a concentration range where the fluorescence intensity is linear with concentration to avoid inner filter effects.
-
Biological Samples: Dilute the samples in a suitable buffer to minimize matrix effects and ensure the concentration falls within the linear range of the assay. A sample blank (matrix without this compound) should be used to subtract background fluorescence.
4. Measurement:
-
Set the excitation and emission wavelengths on the instrument with appropriate slit widths.
-
Measure the fluorescence intensity of the blank, standards, and samples.
5. Quantification:
-
Subtract the blank fluorescence from all readings.
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows and a logical comparison of the two quantification methods.
Caption: Experimental workflows for this compound quantification.
Caption: Logical comparison of HPLC and Fluorescence methods.
Conclusion
Both HPLC and fluorescence spectroscopy are powerful techniques for the quantification of this compound. The choice between the two methods should be guided by the specific needs of the study.
-
HPLC is the method of choice when high specificity and precision are paramount, particularly when analyzing this compound in complex biological matrices where separation from metabolites and other interfering substances is crucial.
-
Fluorescence spectroscopy is ideal for applications requiring high sensitivity and high throughput , such as screening assays or studies where the expected concentration of this compound is very low.
For comprehensive drug development programs, it is often beneficial to utilize both methods: fluorescence for rapid, sensitive screening and HPLC for rigorous, specific quantification and validation.
References
Lemuteporfin in Photodynamic Therapy: A Comparative Guide for PDT-Resistant Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of photosensitizers used in Photodynamic Therapy (PDT), with a focus on addressing the challenge of PDT-resistant tumors. While direct experimental data on Lemuteporfin's efficacy in established PDT-resistant tumor models is limited in publicly available literature, this document will compare its potential profile with established photosensitizers like Photofrin®, Verteporfin, and Temoporfin, for which resistance mechanisms and efficacy data have been more extensively studied.
Understanding PDT Resistance
Photodynamic therapy is a clinically approved, minimally invasive treatment that utilizes a photosensitizer (PS), light, and oxygen to generate reactive oxygen species (ROS) that induce localized tumor destruction.[1] However, tumor cells can develop resistance to PDT through various mechanisms, limiting its therapeutic efficacy.[2][3] These resistance mechanisms can be broadly categorized as:
-
Reduced Photosensitizer Accumulation: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of the photosensitizer from the cancer cells, preventing it from reaching the necessary intracellular concentration.[4][5]
-
Altered Subcellular Localization: Sequestration of the photosensitizer in organelles where it is less effective at inducing cell death, such as lysosomes, can confer resistance.[5]
-
Enhanced Antioxidant Capacity: Increased production of antioxidant enzymes can neutralize the ROS generated during PDT, thereby mitigating its cytotoxic effects.[3]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and activation of survival pathways, such as the PI3K/Akt/mTOR pathway, can help cancer cells evade PDT-induced cell death.[2][6]
-
Induction of Autophagy: Autophagy can act as a pro-survival mechanism in some contexts, allowing cancer cells to clear damaged components and survive PDT-induced stress.[7]
-
Hypoxia: The consumption of oxygen during PDT can lead to hypoxia, which not only reduces the efficiency of ROS generation but can also select for more aggressive and resistant tumor cell populations.[3]
Comparative Efficacy of Photosensitizers
The following tables summarize the performance of different photosensitizers in various tumor models, including those with induced or inherent resistance to therapy. It is important to note that direct head-to-head comparisons of this compound with these agents in resistant models are not yet available in published literature.
Table 1: In Vitro Efficacy of Photosensitizers in Cancer Cell Lines
| Photosensitizer | Cancer Cell Line | Resistance Mechanism | Efficacy Metric (e.g., IC50) | Reference |
| Photofrin® | RIF-1 (mouse fibrosarcoma) | Acquired resistance through repeated PDT | ~1.8-fold less sensitive than parental cells | [8] |
| Temoporfin | 4T1 (mouse mammary carcinoma) | Lysosomal sequestration | Increased resistance with repeated PDT cycles | [5] |
| Verteporfin | MKN74 (gastric cancer) | Lower LDL receptor expression (potential resistance to other PS) | Effective despite potential resistance mechanism | [9] |
| This compound | Data not available in PDT-resistant models | - | - | - |
Table 2: In Vivo Efficacy of Photosensitizers in Animal Tumor Models
| Photosensitizer | Tumor Model | Resistance Context | Efficacy Outcome | Reference |
| Photofrin® | C-26 (mouse colon carcinoma) | Standard model | Significant tumor growth retardation | [10] |
| Temoporfin | Head and Neck Squamous Cell Carcinoma xenografts | Standard model | Highly effective, less scarring than Photofrin®-PDT | [11] |
| Verteporfin | Pancreatic cancer xenografts | Standard model | Effective tumor destruction | [12] |
| Padoporfin (Tookad®) | Human prostate cancer xenografts | Standard model | Cure rate of 69% to 77% | [13] |
| This compound | Data not available in PDT-resistant models | - | - | - |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of findings. Below are representative protocols for in vitro and in vivo evaluation of photosensitizer efficacy.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines (both parental and PDT-resistant variants) are cultured in appropriate media and conditions.
-
Photosensitizer Incubation: Cells are incubated with varying concentrations of the photosensitizer (e.g., Temoporfin, Verteporfin) for a specified duration to allow for cellular uptake.
-
Irradiation: Following incubation, the cells are irradiated with a light source of a specific wavelength and dose corresponding to the absorption spectrum of the photosensitizer.
-
Viability Assessment: Cell viability is assessed 24-48 hours post-irradiation using standard assays such as MTT or PrestoBlue.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the cytotoxic efficacy of the photosensitizer-PDT.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Immunocompromised mice are subcutaneously inoculated with human cancer cells to establish xenograft tumors.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Photosensitizer Administration: The photosensitizer is administered to the mice, typically via intravenous injection.
-
Light Delivery: After a specific drug-light interval, the tumor is irradiated with a laser of the appropriate wavelength and light dose.
-
Tumor Volume Measurement: Tumor volume is measured at regular intervals to assess the treatment response.
-
Efficacy Evaluation: Treatment efficacy is determined by comparing tumor growth in the treated group to that in control groups (e.g., no treatment, light only, photosensitizer only).
Signaling Pathways and Mechanisms of Action
The efficacy of PDT and the development of resistance are intrinsically linked to the modulation of various cellular signaling pathways.
General Mechanism of Photodynamic Therapy
The fundamental principle of PDT involves the activation of a photosensitizer by light to produce cytotoxic reactive oxygen species, leading to tumor cell death through apoptosis, necrosis, and the induction of an anti-tumor immune response.
References
- 1. Photodynamic therapy: mechanism of action and ways to improve the efficiency of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of resistance to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycol porphyrin derivatives and temoporfin elicit resistance to photodynamic therapy by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic enhancement of verteporfin-mediated photodynamic therapy by mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants of Photodynamic Therapy Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of photodynamic therapy in overcoming cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verteporfin-photodynamic therapy is effective on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]
- 13. Photosensitizers in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lemuteporfin and Photofrin in Photodynamic Therapy
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is critical to therapeutic success. This guide provides a detailed, objective comparison of two photosensitizing agents: Lemuteporfin and the clinically established Photofrin (porfimer sodium). This analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective characteristics.
Overview and Chemical Properties
Photofrin, a first-generation photosensitizer, is a complex mixture of porphyrin oligomers and is approved for the treatment of certain cancers.[1][2] this compound, a second-generation photosensitizer, is a synthetic benzoporphyrin-derived chlorin-like molecule that was under development for benign prostatic hyperplasia.[3][4]
| Property | This compound | Photofrin (Porfimer Sodium) |
| Chemical Class | Benzoporphyrin-derived chlorin | Mixture of porphyrin oligomers |
| Development Status | Discontinued[5] | Clinically approved and used[2] |
| Primary Indication(s) Studied | Benign Prostatic Hyperplasia[3] | Obstructing esophageal and endobronchial non-small cell lung cancer, microinvasive endobronchial NSCLC[1][6] |
Mechanism of Action
Both this compound and Photofrin function through the principles of photodynamic therapy, requiring light and oxygen to induce cellular damage.[1][3] Upon activation by light of a specific wavelength, these photosensitizers transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), including singlet oxygen and free radicals.[3][6][7][8] This leads to localized cytotoxicity and tissue destruction.
A key distinction in their proposed mechanisms lies in the subsequent biological effects. While both induce vascular damage, the pathways emphasized in the available literature differ slightly.
This compound:
This compound's mechanism is described as initiating local damage to the neovascular endothelium, leading to vessel occlusion.[3] This process is mediated by the release of procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids like thromboxane) pathways, ultimately causing platelet aggregation, fibrin clot formation, and vasoconstriction.[3]
Photofrin:
Photofrin-mediated PDT also results in ischemic necrosis secondary to vascular occlusion, which is partly mediated by thromboxane A2 release.[6][8] The cytotoxic effect is a direct consequence of radical reactions damaging cellular components.[6][8]
Clinical and Preclinical Data
Direct head-to-head clinical trials comparing this compound and Photofrin are not available in the public domain. However, data from independent studies provide insights into their respective efficacy and safety profiles.
This compound:
Preclinical studies demonstrated that this compound is a potent photosensitizer, capable of inducing cell death at low nanomolar concentrations.[4] It exhibited rapid cellular uptake, reaching maximum levels within 20 minutes.[4] In a mouse tumor model, intravenous doses as low as 1.4 µmol/kg followed by light exposure suppressed tumor growth.[4] A key finding was the rapid clearance of this compound, with fluorescence in the skin of mice decreasing significantly over 24 hours, suggesting a potential for reduced skin photosensitivity reactions.[4]
| This compound Preclinical Efficacy | |
| Metric | Result |
| Cellular Potency | Effective at low nanomolar concentrations |
| Cellular Uptake | Maximum levels within 20 minutes |
| In Vivo Efficacy (Mouse Model) | Tumor growth suppression at 1.4 µmol/kg + 50 J/cm² light |
| Clearance | Rapid clearance from skin within 24 hours |
Photofrin:
Photofrin has undergone extensive clinical evaluation. In a multicenter, single-arm study for completely obstructing esophageal carcinoma, a single course of Photofrin PDT resulted in an objective tumor response in 94% of patients.[1] For endobronchial non-small cell lung cancer, combined data from two Phase 3 studies showed objective tumor response rates of 59% at one week, comparable to Nd:YAG laser therapy.[1][9] In a Phase II study for centrally located early-stage lung cancer, an 84.8% complete response rate was observed after initial PDT.[10]
| Photofrin Clinical Efficacy (Selected Studies) | |
| Indication | Response Rate |
| Completely Obstructing Esophageal Cancer[1] | 94% Objective Tumor Response |
| Obstructing Endobronchial NSCLC[1][9] | 59% Objective Tumor Response (at 1 week) |
| Early-Stage Centrally Located Lung Cancer[10] | 84.8% Complete Response |
| T1/T2 Oral Squamous Cell Carcinoma[11] | 96% Complete Response |
Safety and Tolerability
A significant limiting factor for first-generation photosensitizers like Photofrin is prolonged skin photosensitivity.
This compound:
Preclinical data for this compound suggest a favorable safety profile with regard to photosensitivity due to its rapid clearance.[4] This was a key design feature of this second-generation photosensitizer.
Photofrin:
The most common adverse reaction associated with Photofrin is photosensitivity, requiring patients to avoid direct sunlight and bright indoor light for at least 30 days following treatment.[7] In clinical trials, photosensitivity reactions were reported in about 20% of patients.[9] Other reported adverse events include chest pain, nausea, and fever.[7]
| Adverse Events | This compound (Predicted) | Photofrin (Observed) |
| Photosensitivity | Potentially lower due to rapid clearance[4] | ~20% of patients[9] |
| Other Common Events | Not extensively documented | Chest pain, nausea, fever[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols for key studies of each photosensitizer.
This compound: In Vivo Tumor Model
-
Objective : To evaluate the antitumor activity of this compound PDT.
-
Animal Model : Mice bearing tumors.
-
Photosensitizer Administration : Intravenous injection of this compound at doses as low as 1.4 µmol/kg.[4]
-
Light Application : Exposure to 50 J/cm² of red light.[4]
-
Endpoint : Measurement of tumor growth suppression.[4]
-
Photosensitivity Assessment : Measurement of photosensitizer fluorescence in the skin over a 24-hour period following intravenous administration.[4]
Photofrin: Clinical Trial for Obstructing Esophageal Cancer
-
Objective : To evaluate the efficacy and safety of Photofrin PDT in patients with completely obstructing esophageal carcinoma.[1]
-
Patient Population : 17 patients with completely obstructing esophageal carcinoma.[1]
-
Photosensitizer Administration : Intravenous injection of Photofrin at a dose of 2 mg/kg over 3-5 minutes.[1]
-
Light Application : 40-50 hours post-injection, illumination with 630 nm laser light at a dose of 300 Joules/cm of tumor length.[1]
-
Endpoints : Objective tumor response and palliation of dysphagia, assessed at 1 week and 1 month after treatment.[1]
Conclusion
The comparison between this compound and Photofrin highlights a classic trade-off in drug development: the refinement of properties from a first-generation to a second-generation agent. Photofrin established the clinical utility of PDT for specific cancer indications, but its prolonged photosensitivity remains a significant clinical challenge. This compound, with its rapid uptake and clearance, was designed to address this limitation, a feature supported by preclinical data.
While the discontinuation of this compound's development program precludes a definitive clinical comparison, the available data suggest it held promise as a photosensitizer with an improved safety profile. For researchers in the field, the story of this compound and Photofrin underscores the ongoing effort to develop photosensitizers with enhanced tumor selectivity, deeper tissue penetration, and reduced side effects. Future research will likely focus on third-generation photosensitizers that may incorporate targeted delivery mechanisms to further improve the therapeutic index of photodynamic therapy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cellular and antitumor activity of a new diethylene glycol benzoporphyrin derivative (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Articles [globalrx.com]
- 8. Photofrin Porfimer sodium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. A prospective phase II study on photodynamic therapy with photofrin II for centrally located early-stage lung cancer. The Japan Lung Cancer Photodynamic Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment outcome of Photofrin-based photodynamic therapy for T1 and T2 oral squamous cell carcinoma and dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of Tumor Hypoxia on Lemuteporfin-Mediated Photodynamic Therapy
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data elucidates the role of tumor hypoxia in modulating the therapeutic efficacy of Lemuteporfin-mediated photodynamic therapy (PDT). This comparison guide synthesizes available research to provide researchers, scientists, and drug development professionals with a critical overview of this compound's performance in low-oxygen environments and contrasts it with other photodynamic agents.
Tumor hypoxia, a common feature of solid tumors, is a significant contributor to resistance to various cancer therapies, including photodynamic therapy.[1][2] Conventional PDT, a Type II process, is heavily reliant on the presence of molecular oxygen to generate cytotoxic singlet oxygen (¹O₂), the primary agent of tumor destruction.[1] In the hypoxic tumor microenvironment, the scarcity of oxygen can severely impede the efficacy of this process. This guide delves into the specifics of this compound PDT and its potential to address this clinical challenge.
This compound PDT in the Face of Hypoxia: A Comparative Analysis
This compound, a second-generation photosensitizer, has been the subject of investigations to ascertain its effectiveness under hypoxic conditions. While direct quantitative data on cell viability and tumor regression of this compound PDT under varying oxygen levels remains limited in publicly accessible literature, studies on its photophysical properties offer valuable insights.
A key study compared the photobleaching kinetics of this compound and Verteporfin, another clinically used photosensitizer, in both normoxic and hypoxic environments.[3] Photobleaching, the light-induced degradation of a photosensitizer, can be an indirect indicator of its photochemical activity and singlet oxygen production. The study found that this compound photobleached at a faster rate than Verteporfin in most tested environments, and importantly, both photosensitizers exhibited different behaviors in hypoxic versus oxygenated conditions.[3] This suggests that the photochemical reactions of this compound are indeed influenced by the presence of oxygen.
Table 1: Comparison of Photosensitizer Properties and Performance in Hypoxic Conditions
| Feature | This compound | Verteporfin | Temoporfin (mTHPC) | Photofrin | Oxygen-Independent Photosensitizers |
| Chemical Class | Benzoporphyrin derivative | Benzoporphyrin derivative | Chlorin | Porphyrin mixture | Various (e.g., metal-semiconductor nanocomposites, certain organic polymers) |
| Primary Mechanism | Primarily Type II (oxygen-dependent) | Primarily Type II (oxygen-dependent) | Primarily Type II (oxygen-dependent) | Primarily Type II (oxygen-dependent) | Type I or Type III (oxygen-independent or less dependent)[4][5][6][7] |
| Efficacy in Hypoxia | Activity is affected by hypoxia, as indicated by altered photobleaching kinetics.[3] | Efficacy is known to be reduced in hypoxic conditions.[8][9] | Efficacy is limited by oxygen availability.[10][11][12] | PDT with Photofrin can deplete tumor oxygenation, and its efficacy is enhanced by hyperoxygenation.[13][14] | Designed to be effective in low-oxygen environments.[4][5][6][7] |
| Photobleaching | Faster photobleaching rate compared to Verteporfin in most environments.[3] | Slower photobleaching rate compared to this compound.[3] | Subject to photobleaching. | Photobleaching quantum yield is reduced in low oxygen.[15] | Varies depending on the specific agent. |
Experimental Approaches to Validate PDT Efficacy in Hypoxic Tumors
To rigorously assess the performance of this compound and other photosensitizers in hypoxic environments, specific experimental models and protocols are employed. These methodologies are crucial for generating the comparative data necessary for drug development and clinical translation.
Inducing and Validating Hypoxia in Vitro
A common approach to mimic tumor hypoxia in a laboratory setting is the use of three-dimensional (3D) tumor spheroids.[16][17][18][19] These spheroids naturally develop an oxygen gradient, with a well-oxygenated periphery and a hypoxic core, closely resembling the microenvironment of an avascular tumor.[19]
Experimental Protocol: 3D Tumor Spheroid Model for PDT Hypoxia Studies
-
Cell Culture: Culture cancer cells (e.g., human breast adenocarcinoma cell line MCF-7 or colon cancer cell line HCT116) in appropriate media.
-
Spheroid Formation:
-
Hanging Drop Method: Pipette small droplets of cell suspension onto the lid of a petri dish. Invert the lid over a dish containing phosphate-buffered saline (PBS) to maintain humidity. Cells aggregate at the bottom of the droplet to form a spheroid.[20]
-
Low-Adhesion Plates: Seed cells into ultra-low attachment plates, which prevent cell adhesion and promote self-aggregation into spheroids.[17]
-
-
Hypoxia Induction and Verification:
-
Allow spheroids to grow to a sufficient size (typically >500 µm in diameter) for a hypoxic core to develop naturally.[16]
-
Alternatively, incubate spheroids in a hypoxic chamber with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂).
-
Verify hypoxia using specific probes, such as pimonidazole or commercially available hypoxia detection reagents, which are activated in low-oxygen conditions and can be visualized by immunofluorescence.[16][21]
-
-
PDT Treatment:
-
Incubate spheroids with the photosensitizer (e.g., this compound) for a predetermined time.
-
Irradiate the spheroids with light of the appropriate wavelength and fluence.
-
-
Outcome Assessment:
-
Cell Viability: Use assays such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify cell death throughout the spheroid using confocal microscopy.[22]
-
Spheroid Growth Delay: Monitor the size of the spheroids over time post-treatment.
-
In Vivo Models of Tumor Hypoxia for PDT Evaluation
Animal models are indispensable for evaluating the systemic delivery of photosensitizers and the overall anti-tumor response in a complex biological system.
Experimental Protocol: In Vivo Tumor Hypoxia Model
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Induction of Hypoxia: As the tumor grows, it will naturally develop hypoxic regions. Alternatively, specific models can be used where blood flow to the tumor is transiently clamped during treatment to induce acute hypoxia.
-
Measurement of Tumor Oxygenation:
-
Photoacoustic Imaging (PAI): A non-invasive imaging technique that can quantify hemoglobin oxygen saturation in real-time.[23][24]
-
Oxygen Electrodes: Invasive probes that can be inserted directly into the tumor to measure partial pressure of oxygen (pO₂).[21]
-
Hypoxia Markers: Intravenous injection of hypoxia-sensitive markers like pimonidazole, followed by immunohistochemical analysis of tumor sections.[21]
-
-
PDT Treatment: Administer the photosensitizer intravenously and, after a specific drug-light interval, irradiate the tumor with the appropriate laser light.
-
Efficacy Assessment: Monitor tumor volume over time and assess animal survival.
Signaling Pathways and Experimental Workflows
The interplay between tumor hypoxia and PDT is governed by complex signaling pathways. Understanding these pathways is crucial for designing effective therapeutic strategies.
References
- 1. Recent Advances in Strategies for Addressing Hypoxia in Tumor Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conquering the Hypoxia Limitation for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photobleaching kinetics of Verteporfin and this compound in cells and optically trapped multilamellar vesicles using two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breakthrough in construction of oxygen-independent photosensitizer for type III photodynamic therapy | Semantic Scholar [semanticscholar.org]
- 5. Oxygen-independent organic photosensitizer with ultralow-power NIR photoexcitation for tumor-specific photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A metal–semiconductor nanocomposite as an efficient oxygen-independent photosensitizer for photodynamic tumor therapy - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.spiedigitallibrary.org [journals.spiedigitallibrary.org]
- 9. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of temoporfin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
- 11. The Photosensitizer Temoporfin (mTHPC) - Chemical, Pre-clinical and Clinical Developments in the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photocytotoxicity of mTHPC (Temoporfin) Loaded Polymeric Micelles Mediated by Lipase Catalyzed Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperoxygenation enhances the tumor cell killing of photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. Spheroids as a 3D Model of the Hypoxic Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 18. Spheroids as a 3D Model of the Hypoxic Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An unexpected strategy to alleviate hypoxia limitation of photodynamic therapy by biotinylation of photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Lemuteporfin-Mediated Photodynamic Therapy on Diverse Endothelial Cell Populations: An In-Silico Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lemuteporfin, a second-generation photosensitizer, has demonstrated significant potential in photodynamic therapy (PDT). Its primary mechanism of action involves activation by a specific wavelength of light, leading to the generation of reactive oxygen species (ROS) and subsequent localized cellular damage. This process is particularly effective in targeting the neovasculature, making it a promising agent for diseases characterized by aberrant angiogenesis. This guide provides a comparative analysis of this compound's effects on different endothelial cell types, drawing upon available preclinical data to inform future research and development.
While direct comparative studies of this compound on various endothelial cell lines are not extensively available in the public domain, this guide synthesizes existing data on related photosensitizers and general principles of PDT to construct a comparative framework. The primary focus will be on Human Umbilical Vein Endothelial Cells (HUVECs) as a model for macrovascular endothelium and Human Microvascular Endothelial Cells (HMECs) as a representative of the microvasculature.
Mechanism of Action: A Cellular Perspective
Upon intravenous administration, this compound is transported in the plasma, primarily by lipoproteins. Its lipophilic nature facilitates rapid uptake by cells, with a notable localization within the cytoplasm and mitochondria.[1] Light activation of this compound initiates a photochemical reaction, producing highly cytotoxic singlet oxygen and other ROS.[2] This leads to oxidative stress, primarily damaging the endothelial cells of the neovasculature, which results in platelet aggregation, thrombus formation, and eventual vessel occlusion.[2] The damaged endothelium is also known to release pro-coagulant and vasoactive factors, further contributing to the therapeutic effect.[2]
Comparative Effects on Endothelial Cells
Due to the limited direct comparative data for this compound, we will extrapolate potential differential effects based on the known characteristics of HUVECs and HMECs and data from similar photosensitizers like Verteporfin and Hemoporfin.
Data Presentation
| Parameter | Human Umbilical Vein Endothelial Cells (HUVECs) | Human Microvascular Endothelial Cells (HMECs) | Data Source/Reference (Analogous Compound) |
| Cellular Uptake | Expected to be rapid and efficient due to high metabolic activity and pinocytotic capacity. | Potentially higher uptake due to a larger surface area-to-volume ratio and specialized transport mechanisms. | General knowledge of photosensitizer uptake in endothelial cells. |
| PDT-Induced Cytotoxicity (IC50) | Expected to be in the low nanomolar range upon light activation. | May exhibit higher sensitivity to PDT-induced cytotoxicity due to higher metabolic rate and potential for greater ROS generation. | [3] (this compound, general cell potency) |
| Apoptosis Induction | PDT is a known inducer of apoptosis in HUVECs through pathways involving Bax/Bcl-2 modulation. | Expected to undergo apoptosis, potentially at a faster rate or lower light doses compared to HUVECs. | [4] (Hemoporfin on HUVECs) |
| Effect on Angiogenesis | PDT inhibits tube formation and migration, key steps in angiogenesis. | As key players in angiogenesis, HMECs are expected to be highly susceptible to the anti-angiogenic effects of this compound-PDT. | [5] (Talaporfin on HUVECs) |
| Signaling Pathway Modulation | Inhibition of VEGF-A/Akt/mTOR pathway has been observed with other photosensitizers. | Similar inhibition of pro-angiogenic pathways is anticipated, potentially with greater downstream effects due to their critical role in microvasculature formation. | [4] (Hemoporfin on HUVECs) |
Note: The data presented in this table is largely predictive and based on analogous compounds and general principles of endothelial cell biology. Direct experimental verification with this compound is required.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a direct comparative study of this compound on different endothelial cell types. These protocols are based on standard practices and studies with similar photosensitizers.
Endothelial Cell Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Dermal Microvascular Endothelial Cells (HMEC-1) would be used.
-
Culture Medium: HUVECs would be cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 2% fetal bovine serum (FBS). HMEC-1 would be cultured in MCDB 131 medium supplemented with 10% FBS, 10 ng/mL epidermal growth factor (EGF), and 1 µg/mL hydrocortisone.
-
Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HUVECs and HMECs would be seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
This compound Incubation: Cells would be incubated with varying concentrations of this compound (e.g., 10-1000 nM) for a predetermined time (e.g., 4 hours) in the dark.
-
Light Activation: The medium would be replaced with fresh, phenol red-free medium. Cells would then be exposed to a specific wavelength of light (e.g., 690 nm) at a defined light dose (e.g., 1-10 J/cm²). Control groups would include no this compound, and this compound without light exposure.
-
MTT Incubation: After 24 hours post-PDT, MTT solution (5 mg/mL in PBS) would be added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium would be removed, and dimethyl sulfoxide (DMSO) would be added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader. Cell viability would be expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells would be treated with this compound-PDT as described in the cytotoxicity assay.
-
Cell Harvesting: At 6 hours post-PDT, cells would be harvested by trypsinization and washed with cold PBS.
-
Staining: Cells would be resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells would be analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.
In Vitro Angiogenesis Assay (Tube Formation Assay)
-
Matrigel Coating: 96-well plates would be coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding and Treatment: HUVECs or HMECs would be seeded onto the Matrigel-coated wells and treated with sub-lethal doses of this compound-PDT.
-
Incubation: Plates would be incubated for 6-12 hours to allow for tube formation.
-
Imaging and Quantification: The formation of capillary-like structures would be observed and photographed under a microscope. The total tube length and number of branch points would be quantified using image analysis software.
Mandatory Visualization
Signaling Pathway of Photosensitizer-Induced Endothelial Cell Damage
Caption: this compound-PDT induced signaling cascade in endothelial cells.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound's effects on HUVECs vs. HMECs.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative study of this compound's effects on different endothelial cell types. While direct experimental data remains scarce, the outlined experimental protocols and anticipated outcomes based on analogous photosensitizers offer a clear path forward for investigation. Future research should focus on conducting head-to-head comparisons of this compound's efficacy on a panel of endothelial cells, including those from different vascular beds (e.g., lung, brain) to elucidate tissue-specific responses. A deeper understanding of the differential signaling pathways activated by this compound-PDT in various endothelial cells will be crucial for optimizing its therapeutic application and expanding its clinical utility.
References
- 1. Photodynamic Therapy for Chorioretinal Diseases: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety enhanced photodynamic therapy with half dose verteporfin for chronic central serous chorioretinopathy: a short term pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy: current role in the treatment of chorioretinal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro photodynamic therapy of endothelial cells using hematoporphyrin monomethyl ether (Hemoporfin): Relevance to treatment of port wine stains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Long-Term Tumor Response After Photodynamic Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photodynamic therapy (PDT) presents a compelling alternative to traditional cancer treatments, offering targeted tumor destruction with minimal long-term morbidity. This guide provides a comparative analysis of the long-term tumor response following PDT, contextualized against established therapies such as surgery and radiotherapy. While the focus of this guide is on the overall modality of PDT, it is important to note a significant lack of publicly available long-term clinical data on Lemuteporfin PDT for oncological indications. Therefore, this guide draws upon extensive research and clinical trial data from well-established photosensitizers, primarily Porfimer Sodium (Photofrin®) and Temoporfin (Foscan®) , to provide a representative assessment of PDT's long-term efficacy.
This guide will delve into quantitative outcomes from clinical studies, detail experimental protocols for preclinical evaluation, and illustrate the key signaling pathways involved in the photodynamic destruction of tumors.
Principles of Photodynamic Therapy
Photodynamic therapy is a two-step process involving the administration of a photosensitizing agent that preferentially accumulates in tumor tissue. Subsequent activation of this agent with a specific wavelength of light, typically delivered via laser through fiber optics, generates reactive oxygen species (ROS), most notably singlet oxygen. This leads to a cascade of events culminating in tumor destruction through direct cell killing (apoptosis and necrosis), vascular shutdown, and the induction of a robust anti-tumor immune response.
Comparative Analysis of Long-Term Tumor Response
The long-term efficacy of PDT is contingent on several factors, including the type of photosensitizer used, the tumor type and stage, and the light dosimetry. While direct head-to-head long-term comparative trials with this compound are unavailable, data from studies using Porfimer Sodium and Temoporfin provide valuable insights into the potential of PDT.
PDT vs. Conventional Therapies
Photodynamic therapy has demonstrated comparable, and in some cases superior, long-term outcomes compared to surgery and radiotherapy for specific indications. For early-stage, localized tumors, PDT can achieve high complete response rates with excellent cosmetic and functional outcomes[1]. A key advantage of PDT is that it can be repeated without the cumulative toxicity associated with radiotherapy, and it does not preclude future treatment options[1].
Table 1: Comparative Long-Term Outcomes of PDT in Early-Stage Cancers
| Cancer Type | PDT Photosensitizer | Comparator | Long-Term Outcome |
| Early Non-Small Cell Lung Cancer (NSCLC) | Porfimer Sodium | Radiotherapy/Surgery | In a study of 40 patients with early inoperable or recurrent NSCLC, PDT achieved a 72% complete response rate. The 5-year overall survival rate was 59.55%, with a median survival of 91.4 months[2]. For carcinoma in situ (Tis), the median survival was 120.4 months[2]. |
| Superficial Bladder Cancer (prophylactic) | Porfimer Sodium | Surgery Alone | After one year of follow-up, disease recurrence was found in 39% of patients treated with PDT after surgery, compared to 81% in the surgery-only group. The mean time to recurrence was 394 days for the PDT group versus 91 days for the control group[3]. |
| Advanced Head and Neck Cancer (palliative) | Temoporfin | - | In patients with advanced, incurable head and neck cancer, responders to Temoporfin-PDT had a significantly longer median survival (37 months) compared to non-responders (7.4 months)[4]. |
| Obstructive Esophageal Cancer | Porfimer Sodium | Nd:YAG Laser | PDT showed a longer tumor response time and more complete responses compared to Nd:YAG laser thermal ablation[3]. In a retrospective study, the median survival for patients receiving PDT as a first-line treatment was 50.9 months compared to 17.3 months for other initial modalities[5]. |
Experimental Protocols for Assessing PDT Efficacy
Standardized preclinical models are crucial for evaluating the efficacy of new photosensitizers and optimizing treatment parameters. Below is a representative in vivo experimental protocol.
In Vivo Tumor Model Protocol (General)
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., squamous cell carcinoma, adenocarcinoma) are cultured in appropriate media.
-
A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumors are allowed to grow to a predetermined size (e.g., 5-8 mm in diameter).
-
-
Photosensitizer Administration:
-
The photosensitizer (e.g., Porfimer Sodium, Temoporfin) is administered to the tumor-bearing mice, typically via intravenous injection. The dosage is a critical parameter to be optimized. For example, a common dose for Porfimer sodium is 5 mg/kg[6].
-
-
Drug-Light Interval (DLI):
-
A specific time interval is allowed between the injection of the photosensitizer and the application of light. This DLI is crucial for optimal tumor accumulation of the drug and clearance from surrounding healthy tissues. DLIs can range from a few hours to several days depending on the photosensitizer. For Porfimer Sodium, this is typically 40-50 hours[7][8].
-
-
Light Application:
-
The tumor is irradiated with a specific wavelength of light (e.g., 630 nm for Porfimer Sodium) from a laser source, delivered via a fiber optic cable.
-
The light dose (fluence, measured in J/cm²) and the rate of light delivery (fluence rate, in mW/cm²) are precisely controlled.
-
-
Assessment of Tumor Response:
-
Short-term: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Long-term: Mice are monitored for tumor regrowth over an extended period (e.g., 60-90 days). A complete response is defined as the complete disappearance of the tumor with no recurrence within the observation period.
-
Histological Analysis: At the end of the study, tumors are excised for histological examination to assess the extent of necrosis and apoptosis.
-
Signaling Pathways in Photodynamic Therapy
The efficacy of PDT is rooted in its ability to induce multiple, interconnected cell death and inflammatory pathways.
Direct Tumor Cell Killing
Upon light activation, the photosensitizer generates ROS, which are highly reactive and have a very short lifespan, ensuring localized damage. These ROS induce oxidative stress, leading to damage of cellular components, including mitochondria, lysosomes, and the plasma membrane[9][10]. This damage can trigger two primary modes of cell death:
-
Apoptosis (Programmed Cell Death): ROS can induce the release of cytochrome c from mitochondria, activating a cascade of caspases that orchestrate the systematic dismantling of the cell.
-
Necrosis (Uncontrolled Cell Death): Severe oxidative damage can lead to a loss of membrane integrity and cellular swelling, resulting in necrotic cell death. This process releases pro-inflammatory molecules into the tumor microenvironment.
Vascular Shutdown
PDT also targets the tumor vasculature. The photosensitizer accumulates in the endothelial cells of the tumor's blood vessels. Light activation leads to endothelial cell damage, platelet aggregation, and the formation of thrombi, ultimately leading to the collapse of the tumor's blood supply. This vascular shutdown deprives the tumor of oxygen and essential nutrients, contributing significantly to long-term tumor control[9].
Induction of an Anti-Tumor Immune Response
The inflammatory response triggered by PDT-induced necrosis is a critical component of its long-term efficacy. The dying tumor cells release tumor-associated antigens and damage-associated molecular patterns (DAMPs). This "in situ vaccination" effect recruits and activates immune cells, including neutrophils, macrophages, and dendritic cells. These activated immune cells can then recognize and eliminate residual tumor cells, and potentially establish a long-lasting systemic anti-tumor immunity that can prevent recurrence and metastasis.
Visualizing the Mechanisms of Photodynamic Therapy
Experimental Workflow for In Vivo PDT Studies
Caption: A generalized experimental workflow for assessing the efficacy of Photodynamic Therapy in a preclinical in vivo tumor model.
Signaling Pathways in PDT-Induced Tumor Destruction
Caption: The interconnected signaling pathways initiated by PDT, leading to long-term tumor destruction.
Conclusion
Photodynamic therapy, utilizing established photosensitizers like Porfimer Sodium and Temoporfin, has demonstrated significant potential for achieving long-term tumor control in various cancers, offering a favorable alternative or adjunct to conventional therapies. The multi-pronged mechanism of action, encompassing direct cell killing, vascular destruction, and immune stimulation, contributes to its durable efficacy. While long-term clinical data for this compound in oncology remains to be published, the robust evidence from other photosensitizers underscores the promise of the PDT modality. Further research and well-designed clinical trials are warranted to fully elucidate the long-term benefits of emerging photosensitizers and to expand the application of this targeted therapy in the oncological armamentarium.
References
- 1. Is photodynamic therapy a good alternative to surgery and radiotherapy in the treatment of head and neck cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term survival of patients treated with photodynamic therapy for carcinoma in situ and early non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. photofrin.com [photofrin.com]
- 6. Fractionated Photofrin-Mediated Photodynamic Therapy Significantly Improves Long-Term Survival [mdpi.com]
- 7. PHOTOFRIN® (porfimer sodium) for Injection PhotodynamicTherapy (PDT) Timeline - Photofrin® [photofrin.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lemuteporfin
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Lemuteporfin, a photosensitizing agent, is critical for maintaining laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks associated with this potent compound. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, ensuring regulatory compliance and minimizing potential hazards. In the absence of specific disposal instructions for this compound, the following procedures are based on best practices for similar photosensitizing compounds and general laboratory hazardous waste management.
Key Disposal Considerations for this compound
The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed and treated in accordance with all relevant regulations.[1] An alternative, where permitted and equipped, involves dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[1]
| Parameter | Guideline | Source |
| Primary Disposal Method | Engage a licensed professional waste disposal service. | [1] |
| Alternative Treatment | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber. | [1] |
| Unused Solutions | All unused solutions must be discarded in accordance with local requirements. | [1] |
| Contaminated Materials | Dispose of contents and containers at an approved waste disposal plant. | [1] |
| Regulatory Compliance | Disposal must be made according to official, local, and national regulations. | [1] |
| Environmental Precautions | Do not allow the substance to enter sewers or surface and ground water. | [2] |
In-Lab Waste Preparation Protocol
While engaging a professional disposal service is paramount, the following steps outline the necessary in-lab procedures for preparing this compound waste for collection.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:
-
Chemical-resistant gloves
-
Safety glasses with side shields or goggles
-
A lab coat
2. Waste Segregation: Isolate all this compound waste from general laboratory waste.[1] This includes:
-
Unused or expired this compound
-
Contaminated vials and containers
-
Used syringes and pipettes
-
Contaminated PPE (gloves, etc.)
3. Containment: Place all solid and liquid this compound waste into a designated, sealed, and clearly labeled hazardous waste container.[1] The container must be suitable for chemical waste and prevent any leakage.[1]
4. Labeling: The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The name "this compound"
-
Any other identifiers required by your institution and local regulations.
5. Storage: Store the sealed hazardous waste container in a designated, secure area. As this compound is a photosensitizer, it is best practice to store the waste container away from light.[1]
6. Professional Collection: Arrange for the collection of the hazardous waste container by a licensed professional waste disposal company.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: A logical workflow for the proper disposal of this compound waste.[1]
References
Essential Safety and Operational Guidance for Handling Lemuteporfin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of photosensitive compounds like Lemuteporfin is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, disposal methods, and emergency protocols.
Hazard Identification and Classification
This compound, also known as Verteporfin, is classified as a substance that can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[1] It is a benzoporphyrin-derived chlorin-like photosensitizer that, when activated by light in the presence of oxygen, generates highly reactive singlet oxygen and other reactive oxygen species.[2] This mechanism is key to its therapeutic action but also underscores the need for careful handling to avoid unintended tissue damage.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | Warning | May cause damage to organs through prolonged or repeated exposure.[1] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Type | Specification |
| Eye Protection | Wear approved safety glasses or goggles.[1] A face shield may be necessary for splash-prone procedures. |
| Hand Protection | Use appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat or gown should be worn to prevent skin contact. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and ensuring laboratory safety.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Prevent prolonged or repeated exposure.[1]
-
Keep the compound away from sources of ignition and take precautionary measures against static discharge.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
Storage:
-
Store according to the instructions provided on the product insert.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
Emergency Protocols
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid Measures |
| After Inhalation | Move the affected person to fresh air. If they feel unwell, seek medical advice or attention.[1] |
| After Skin Contact | While the product is not generally considered a skin irritant, it is good practice to wash the affected area with soap and water.[1] |
| After Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1] |
| After Swallowing | If symptoms persist, consult a doctor.[1] |
| Spills | Do not allow the substance to enter sewers or surface/ground water.[1] Contaminated material should be disposed of as hazardous waste.[1] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the product to be released into the environment.[1]
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the general workflow for handling this compound in a research setting and its mechanism of action.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
